Propanocaine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
493-76-5 |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
[3-(diethylamino)-1-phenylpropyl] benzoate |
InChI |
InChI=1S/C20H25NO2/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
Clé InChI |
VPRGXNLHFBBDFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
493-76-5 |
Synonymes |
propanocaine |
Origine du produit |
United States |
Foundational & Exploratory
Proparacaine's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proparacaine, a widely used topical local anesthetic, exerts its therapeutic effect by blocking nerve impulse conduction, a process fundamentally linked to the inhibition of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning proparacaine's interaction with these critical ion channels. By synthesizing current research, this document details the state-dependent nature of proparacaine binding, the putative binding sites within the sodium channel pore, and the consequential effects on channel gating. While specific quantitative data for proparacaine is limited in publicly available literature, this guide leverages data from other well-characterized local anesthetics to illustrate the fundamental principles of VGSC blockade. Furthermore, it outlines the standardized experimental protocols, primarily patch-clamp electrophysiology, employed to elucidate these mechanisms. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking a deeper understanding of the pharmacology of proparacaine and other local anesthetics.
Introduction to Proparacaine and Voltage-Gated Sodium Channels
Proparacaine is a local anesthetic of the amino ester class, utilized extensively in ophthalmology for short-duration anesthesia of the cornea and conjunctiva.[1] Its clinical efficacy stems from its ability to reversibly block the generation and propagation of action potentials in sensory neurons. The primary molecular targets of proparacaine and other local anesthetics are the voltage-gated sodium channels.[2][3]
Voltage-gated sodium channels are transmembrane proteins that play a pivotal role in the rising phase of the action potential in most excitable cells.[4] These channels exist in at least three principal conformational states:
-
Resting (Closed) State: At negative resting membrane potentials, the channel is closed but capable of opening in response to depolarization.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions that further depolarizes the membrane.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state, from which it must return to the resting state before it can be opened again.
The transition between these states is crucial for normal nerve impulse transmission. Proparacaine disrupts this process by physically and/or allosterically inhibiting the flow of sodium ions through the channel pore.[1]
The Modulated Receptor Hypothesis: A Framework for State-Dependent Blockade
The interaction of proparacaine with VGSCs is not static; rather, it is highly dependent on the conformational state of the channel. This phenomenon is elegantly described by the Modulated Receptor Hypothesis .[5] This hypothesis posits that local anesthetics, including proparacaine, exhibit different binding affinities for the different states of the sodium channel.[5][6]
-
Low Affinity for the Resting State: In its resting conformation, the sodium channel has a relatively low affinity for proparacaine. Blockade of resting channels is referred to as tonic block .[7]
-
High Affinity for the Open and Inactivated States: The affinity of proparacaine for the sodium channel increases significantly when the channel is in the open or inactivated state.[5][6] This is because the conformational changes associated with channel opening and inactivation are thought to expose or form a high-affinity binding site within the channel pore.[5] The preferential binding to and stabilization of the inactivated state is a key aspect of the action of many local anesthetics.[5]
This state-dependent binding leads to the phenomenon of use-dependent or phasic block .[8] During repetitive stimulation, such as that which occurs during a pain signal, sodium channels cycle through the open and inactivated states more frequently. This provides more opportunities for proparacaine to bind to its high-affinity targets, leading to a cumulative increase in channel blockade.
Signaling Pathway of Proparacaine Action
The following diagram illustrates the state-dependent binding of proparacaine to a voltage-gated sodium channel, as described by the Modulated Receptor Hypothesis.
Molecular Binding Site of Proparacaine
Studies on various local anesthetics have identified the binding site within the inner pore of the sodium channel's α-subunit.[4] This site is formed by the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel. Specific amino acid residues are critical for this interaction, particularly a phenylalanine and a tyrosine residue in the S6 segment of domain IV (DIVS6).[6] These aromatic residues are thought to interact with the local anesthetic molecule through hydrophobic and cation-π interactions.[6]
Proparacaine, being a lipophilic molecule, is believed to access this binding site from the intracellular side of the membrane.[1] It can reach the cytoplasm either by direct diffusion across the lipid bilayer (hydrophobic pathway) or, in its protonated form, through the open channel gate (hydrophilic pathway).
Quantitative Analysis of Proparacaine's Blockade
A thorough quantitative understanding of a drug's interaction with its target is paramount in drug development. For local anesthetics, this involves determining key parameters such as the half-maximal inhibitory concentration (IC50) for different channel states and the on- and off-rates for drug binding.
| Local Anesthetic | Channel State | IC50 / Kd | Sodium Channel Isoform | Reference |
| Lidocaine | Resting | ~204 µM (IC50) | Peripheral Nerve | [11] |
| Lidocaine | Open/Inactivated | ~21 µM (IC50) | rNav1.4 (mutant) | [4] |
| Tetracaine | Resting | ~0.7 µM (IC50) | Peripheral Nerve | [11] |
| Bupivacaine | Resting | ~27 µM (IC50) | Peripheral Nerve | [11] |
Note: The values presented are for illustrative purposes and may vary depending on the experimental conditions and specific sodium channel isoform studied.
Experimental Protocols for Studying Proparacaine's Action
The gold standard technique for investigating the interaction of drugs with ion channels is patch-clamp electrophysiology .[2] This powerful method allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell, providing high-resolution data on channel gating and its modulation by drugs.
Whole-Cell Voltage-Clamp Recording
In the whole-cell configuration of the patch-clamp technique, a glass micropipette forms a tight seal with the cell membrane, and the membrane patch under the pipette is ruptured, allowing for electrical access to the entire cell.[2] A voltage-clamp amplifier is used to control the membrane potential at a set value while measuring the resulting ionic currents.
Typical Experimental Protocol to Determine Tonic and Use-Dependent Block:
-
Cell Preparation: A cell line heterologously expressing a specific sodium channel isoform (e.g., HEK-293 cells transfected with Nav1.5 cDNA) is cultured and prepared for recording.
-
Solutions:
-
External Solution (mimicking extracellular fluid): Contains physiological concentrations of ions, e.g., (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4.
-
Internal Solution (mimicking intracellular fluid): Fills the recording pipette and contains, e.g., (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.2. Cesium is often used to block potassium channels.
-
-
Voltage-Clamp Protocols:
-
Tonic Block: To measure the block of resting channels, the cell is held at a very negative potential (e.g., -120 mV) where most channels are in the resting state. Brief depolarizing pulses (e.g., to -10 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) before and after the application of proparacaine. The reduction in the peak sodium current in the presence of the drug gives a measure of the tonic block.[7]
-
Use-Dependent Block: To assess the block of open and inactivated channels, a train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz).[7] The progressive decrease in the peak sodium current during the pulse train in the presence of proparacaine demonstrates use-dependent block.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a patch-clamp experiment designed to assess the effect of a local anesthetic like proparacaine on voltage-gated sodium channels.
Conclusion
Proparacaine achieves its anesthetic effect through the state- and use-dependent blockade of voltage-gated sodium channels. Its preferential binding to the open and inactivated states of these channels makes it particularly effective at inhibiting nerve fibers that are firing at high frequencies, such as those transmitting pain signals. While the precise quantitative details of proparacaine's interaction with various sodium channel isoforms remain an area for further investigation, the fundamental mechanisms are well-described by the Modulated Receptor Hypothesis. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of the pharmacology of proparacaine and the development of novel local anesthetics with improved therapeutic profiles. A deeper understanding of the molecular interactions between local anesthetics and their target channels will be instrumental in designing drugs with enhanced selectivity and reduced side effects.
References
- 1. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 3. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The local anesthetic proparacaine modifies sodium transport in toad skin and perturbs the structures of model and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of effects of selected local anesthetics on sodium and potassium channels in mammalian neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano-2',6'-xylide, a neutral lidocaine homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Propanocaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identification
Propanocaine, chemically known as [3-(diethylamino)-1-phenylpropyl] benzoate, is a tertiary amine ester. Its structure consists of a central 1-phenylpropanol backbone with a diethylamino group at the 3-position and a benzoate ester at the 1-position.
Chemical Structure:
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Identifier | Value | Reference |
| IUPAC Name | [3-(diethylamino)-1-phenylpropyl] benzoate | [1] |
| CAS Number | 493-76-5 | [1] |
| Molecular Formula | C20H25NO2 | [1] |
| Molecular Weight | 311.4 g/mol | [1] |
| Synonyms | Detraine, Propanocaina, Propanocainum | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached through a three-step process. This pathway is illustrated in the workflow diagram below and detailed in the subsequent sections.
Step 1: Synthesis of 3-(diethylamino)-1-phenylpropan-1-one (Mannich Reaction)
The initial step involves the synthesis of the β-amino ketone intermediate, 3-(diethylamino)-1-phenylpropan-1-one, via a Mannich reaction. This three-component condensation involves acetophenone, formaldehyde, and diethylamine.[2][3][4][5][6]
Experimental Protocol (Analogous Reaction): Synthesis of β-Dimethylaminopropiophenone Hydrochloride [2]
-
Materials:
-
Acetophenone (0.5 mole)
-
Dimethylamine hydrochloride (0.65 mole)
-
Paraformaldehyde (0.22 mole)
-
Concentrated Hydrochloric Acid (1 mL)
-
95% Ethanol (80 mL)
-
Acetone
-
-
Procedure:
-
To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[2]
-
Add 95% ethanol followed by concentrated hydrochloric acid.[2]
-
Heat the mixture to reflux for 2 hours, resulting in a clear, yellowish solution. If the solution is not clear, filter it while hot.
-
Transfer the clear solution to a 1-L Erlenmeyer flask and cool it in an ice bath.
-
Crystallization of the product should begin within 20-30 minutes. After this period, add 200 mL of acetone to the cold mixture to complete the precipitation.
-
Collect the crystalline hydrochloride salt by filtration, wash with acetone, and air dry.
-
-
Yield: While the yield for the diethylamino analog is not specified, a similar Mannich reaction to produce 1-Aryl-3-phenethylamino-1-propanone hydrochlorides reported yields in the range of 87-98%.[7]
Step 2: Reduction of 3-(diethylamino)-1-phenylpropan-1-one to 3-(diethylamino)-1-phenylpropan-1-ol
The second step is the reduction of the ketone functionality of the Mannich base to a secondary alcohol. Sodium borohydride (NaBH₄) is a suitable and mild reducing agent for this transformation, as it selectively reduces ketones and aldehydes.[8][9][10][11]
Experimental Protocol (General Procedure for Ketone Reduction with NaBH₄): [8]
-
Materials:
-
3-(diethylamino)-1-phenylpropan-1-one (1 equivalent)
-
Sodium Borohydride (NaBH₄) (1.2 - 1.5 equivalents)
-
Methanol or Ethanol
-
Tetrahydrofuran (THF) (optional)
-
Aqueous Ammonium Chloride (NH₄Cl) or 1N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the ketone in methanol or a mixture of THF and methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in portions to the cooled solution.
-
Stir the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding aqueous NH₄Cl or 1N HCl at 0 °C.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude alcohol. The product can be further purified by column chromatography if necessary.
-
-
Yield: The yield for the reduction of a similar compound, 3-methylamino-1-phenylpropan-1-one, to the corresponding alcohol was reported to be high, although a specific percentage was not given.[12]
Step 3: Esterification of 3-(diethylamino)-1-phenylpropan-1-ol to this compound
The final step is the esterification of the synthesized amino alcohol with benzoyl chloride to form this compound. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[13][14][15]
Experimental Protocol (General Procedure for Esterification with Benzoyl Chloride): [15]
-
Materials:
-
3-(diethylamino)-1-phenylpropan-1-ol (1.0 equivalent)
-
Benzoyl Chloride (1.1 equivalents)
-
Triethylamine or Pyridine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol and triethylamine (or pyridine) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzoyl chloride in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the alcohol solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ester, this compound.
-
-
Yield: While a specific yield for the synthesis of this compound is not documented in the searched literature, esterification reactions of this type generally proceed with good to excellent yields.
Spectroscopic Data
Conclusion
This technical guide has detailed the chemical structure of this compound and outlined a feasible and well-established three-step synthetic route. While specific experimental yields and comprehensive spectroscopic data for this compound are not widely published, the provided analogous protocols for the Mannich reaction, ketone reduction, and esterification offer a robust starting point for its synthesis in a laboratory setting. Further research and experimental validation are necessary to optimize the reaction conditions and fully characterize the final product.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. jaoc.samipubco.com [jaoc.samipubco.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. benchchem.com [benchchem.com]
- 16. Procaine hydrochloride(51-05-8) 1H NMR spectrum [chemicalbook.com]
- 17. Procaine(59-46-1) 13C NMR spectrum [chemicalbook.com]
Proparacaine: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proparacaine is a potent, rapidly acting topical anesthetic widely used in ophthalmic practice. Its clinical efficacy is predicated on its distinct pharmacokinetic and pharmacodynamic profiles, characterized by rapid onset, short duration of action, and localized effect. This technical guide provides an in-depth exploration of the pharmacokinetics (PK) and pharmacodynamics (PD) of proparacaine, synthesizing available data into a comprehensive resource for researchers, scientists, and drug development professionals. This document details the absorption, distribution, metabolism, and excretion (ADME) of proparacaine, its mechanism of action at the molecular level, and its dose-response relationship. Detailed experimental protocols for key assays and mandatory visualizations of relevant pathways and workflows are included to facilitate further research and development.
Introduction
Proparacaine hydrochloride is an ester-type local anesthetic indispensable for a variety of ophthalmic procedures, including tonometry, gonioscopy, and the removal of foreign bodies from the cornea.[1][2][3][4] Its primary advantage lies in its rapid onset of anesthesia and relatively short duration of action, which minimizes the period of corneal numbness and potential for patient discomfort.[1][4][5] Understanding the intricate interplay between its pharmacokinetic and pharmacodynamic properties is crucial for optimizing its clinical use, developing novel formulations, and assessing its safety profile.
Pharmacokinetics
The pharmacokinetic profile of proparacaine is characterized by its localized action and rapid metabolism, leading to minimal systemic exposure.
Absorption
Upon topical instillation into the conjunctival sac, proparacaine is rapidly absorbed through the cornea and conjunctiva to reach the target nerve endings.[6] The onset of anesthesia is typically observed within 13 to 30 seconds.[1][4][5] Systemic absorption of proparacaine following ophthalmic administration is considered minimal.[6]
Distribution
Due to its localized application and rapid metabolism, the distribution of proparacaine is largely confined to the ocular tissues. There is limited information available on specific tissue distribution concentrations or plasma protein binding percentages.
Metabolism
Proparacaine is an ester-type local anesthetic and is rapidly hydrolyzed by plasma esterases, such as carboxylesterases, into inactive metabolites.[7] This rapid breakdown in the blood and tissues contributes to its short duration of action and low systemic toxicity.[7]
Excretion
The inactive metabolites of proparacaine are presumed to be excreted by the kidneys. However, specific data on the excretion pathways and rates for proparacaine are not extensively documented in the literature.
Table 1: Summary of Proparacaine Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Route of Administration | Topical Ophthalmic | [1][2] |
| Onset of Action | 13 - 30 seconds | [1][4][5] |
| Systemic Absorption | Minimal | [6] |
| Metabolism | Rapid hydrolysis by plasma esterases | [7] |
Pharmacodynamics
The pharmacodynamic effects of proparacaine are centered on its ability to reversibly block nerve signal transmission.
Mechanism of Action
Proparacaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[7] By binding to these channels, proparacaine inhibits the large, transient increase in sodium ion permeability that is necessary for the generation and propagation of an action potential.[1][4] This blockade of sodium influx prevents nerve depolarization, thereby halting the transmission of pain signals to the brain.[7] The anesthetic action develops progressively, leading to an increased threshold for electrical stimulation and ultimately, a complete block of conduction.[1]
Dose-Response Relationship
The anesthetic effect of proparacaine is dose-dependent. Studies have shown that increasing the concentration or the number of instillations can prolong the duration of anesthesia. For routine procedures like tonometry, a single drop of 0.5% proparacaine is typically sufficient.[2] For more involved procedures, such as cataract extraction, multiple drops may be administered to achieve a deeper and more sustained anesthetic effect.[1]
Table 2: Summary of Proparacaine Pharmacodynamic Parameters
| Parameter | Value | Reference |
| Mechanism of Action | Blocks voltage-gated sodium channels | [7] |
| Onset of Anesthesia | 13 - 30 seconds | [1][4][5] |
| Duration of Anesthesia | 15 minutes or longer | [1][4] |
| Clinical Uses | Tonometry, gonioscopy, foreign body removal, pre-surgical anesthesia | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the pharmacokinetics and pharmacodynamics of proparacaine.
Corneal Sensitivity Measurement (Aesthesiometry)
Objective: To quantify the anesthetic effect of proparacaine on the cornea.
Apparatus: Cochet-Bonnet aesthesiometer.[8][9]
Procedure:
-
A baseline corneal touch threshold (CTT) is established for the subject prior to instillation of any anesthetic.[10][11]
-
The nylon monofilament of the aesthesiometer is extended to its maximum length.
-
The filament is brought into contact with the center of the cornea, perpendicular to the surface.
-
The length of the filament is gradually decreased until the subject reports a sensation of touch or a blink reflex is observed.[8]
-
This filament length is recorded as the baseline CTT.
-
A single drop of 0.5% proparacaine hydrochloride ophthalmic solution is instilled into the conjunctival sac.
-
CTT measurements are repeated at predefined intervals (e.g., 1, 5, 10, 15, 20, 25, and 30 minutes) after instillation to determine the onset, depth, and duration of anesthesia.[10][12]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential toxicity of proparacaine on corneal cells.
Materials:
-
Human corneal epithelial cells (HCEC)
-
96-well culture plates
-
Proparacaine hydrochloride solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[13][14]
-
DMSO (Dimethyl sulfoxide)[13]
-
Microplate reader
Procedure:
-
HCECs are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[13]
-
The culture medium is replaced with fresh medium containing varying concentrations of proparacaine. Control wells receive medium without the drug.
-
The plate is incubated for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.[13]
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]
-
The absorbance is measured at 490 nm using a microplate reader.[13]
-
Cell viability is expressed as a percentage of the control group.
Conclusion
Proparacaine remains a cornerstone of topical anesthesia in ophthalmology due to its favorable pharmacokinetic and pharmacodynamic properties. Its rapid onset and short duration of action, coupled with minimal systemic absorption, provide a wide margin of safety for routine clinical use. The primary mechanism of action, the blockade of voltage-gated sodium channels, is well-established. This technical guide has synthesized the available quantitative and qualitative data on proparacaine's PK/PD profile and provided detailed experimental protocols to aid in future research. Further investigation into the specific quantitative aspects of its metabolism and distribution, as well as the development of advanced formulations, will continue to refine its clinical application and enhance patient care.
References
- 1. "Corneal sensitivity in normal subjects as measured using the Cochet-Bo" by Claire E. McDonnell, Clara Boland et al. [arrow.tudublin.ie]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Proparacaine: Package Insert / Prescribing Information [drugs.com]
- 4. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% (Sterile) [dailymed.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Articles [globalrx.com]
- 7. Evaluation of Corneal Sensitivity: Tools We Have - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eyesoneyecare.com [eyesoneyecare.com]
- 9. Ocular surface sensitivity repeatability with Cochet-Bonnet esthesiometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Duration of corneal anesthesia following topical administration of 0.5% proparacaine hydrochloride solution in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Duration of effect and effect of multiple doses of topical ophthalmic 0.5% proparacaine hydrochloride in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Proparacaine, Tetracaine, and Oxybuprocaine in Corneal Sensitivity Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
Propanocaine: An Obscure Anesthetic with Limited Historical Data
Following a comprehensive review of scientific and historical literature, it has been determined that "Propanocaine" is a recognized chemical compound. However, it is not a widely developed or clinically utilized local anesthetic. The available information on its specific discovery, history, and detailed pharmacological properties is exceptionally scarce, precluding the creation of an in-depth technical guide as requested.
There appears to be significant confusion in literature and databases between "this compound" and other, more common local anesthetics with similar names, such as Proparacaine (a topical ophthalmic anesthetic) and Procaine (a historically significant injectable anesthetic). While this compound shares a structural resemblance to ester-type local anesthetics like procaine and tetracaine, it lacks the extensive documentation of its more famous counterparts.
Chemical Identity
This compound is identified by the CAS number 493-76-5 and has the chemical name [3-(diethylamino)-1-phenylpropyl] benzoate. Its molecular formula is C20H25NO2. The hydrochloride salt form is intended to enhance its solubility and stability.
Historical Context and Development
The history of local anesthesia is rich, beginning with the isolation of cocaine from coca leaves and the subsequent synthesis of less toxic and non-addictive alternatives. Procaine, synthesized in 1905 by Alfred Einhorn, was a major breakthrough and became the standard for many years. Many other "-caine" anesthetics followed, each with modifications to improve potency, duration of action, and safety profile.
This compound appears to be one of the many compounds synthesized during the exploration of local anesthetic agents. However, it did not emerge as a clinically successful drug. Sources indicate that its pharmacokinetic, therapeutic, and toxicological profiles remain largely uncharacterized. Preclinical trials would be necessary to ascertain its potency and safety. This lack of data suggests that this compound either did not show significant advantages over existing anesthetics or presented unfavorable characteristics that halted its development.
Mechanism of Action (Theoretical)
Based on its chemical structure as an ester-type local anesthetic, this compound's theoretical mechanism of action would be the blockade of voltage-gated sodium channels in neuronal cell membranes. This action would prevent the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect.
The generalized signaling pathway for local anesthetics is illustrated below.
Conclusion
Due to the absence of significant historical and experimental data for this compound, it is not possible to provide the requested in-depth technical guide. The compound remains an obscure entity in the field of local anesthetics, overshadowed by clinically established agents. Further research and preclinical trials would be required to determine its potential as a therapeutic agent. For a comprehensive historical and technical overview, it would be more fruitful to focus on well-documented anesthetics such as Procaine, Lidocaine, or Bupivacaine.
Molecular properties and Lipinski's rule of five for Proparacaine
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular properties of Proparacaine, a widely used topical anesthetic. It delves into the physicochemical characteristics that govern its function and evaluates its profile against Lipinski's rule of five, a critical benchmark for oral drug-likeness. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of Proparacaine's molecular attributes.
Molecular Properties of Proparacaine
Proparacaine is a benzoic acid derivative that functions as a local anesthetic by blocking voltage-gated sodium channels in neuronal cell membranes.[1][2][3][4][5] This inhibition prevents the influx of sodium ions necessary for the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[1][3][4][5][6] The efficacy and pharmacokinetic profile of Proparacaine are intrinsically linked to its molecular structure and physicochemical properties. A summary of these key properties is presented below.
Table 1: Molecular Properties of Proparacaine
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₂O₃ | [1][4] |
| Molecular Weight | 294.39 g/mol | [1][4][7][8] |
| logP (XLogP3-AA) | 2.7 | [1] |
| Hydrogen Bond Donors | 1 | [1][9] |
| Hydrogen Bond Acceptors | 5 | [1][6] |
| pKa | 3.2 | [1][7] |
Lipinski's Rule of Five and Proparacaine
Lipinski's rule of five is a set of guidelines used to evaluate the druglikeness of a chemical compound, particularly its potential for oral bioavailability.[10][11][12] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular weight ≤ 500 daltons
-
logP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
Proparacaine's molecular properties align favorably with these criteria, indicating a strong potential for good membrane permeability.
Evaluation of Proparacaine against Lipinski's Rule of Five:
-
Molecular Weight: At 294.39 g/mol , Proparacaine is well below the 500 Da threshold.[1][4][7][8]
-
logP: The calculated octanol-water partition coefficient (XLogP3-AA) is 2.7, which is less than 5, suggesting moderate lipophilicity.[1]
-
Hydrogen Bond Donors: With one hydrogen bond donor, it meets the criterion of having no more than five.[1][9]
-
Hydrogen Bond Acceptors: Proparacaine has five hydrogen bond acceptors, which is within the limit of ten.[1][6]
Based on this analysis, Proparacaine does not violate any of Lipinski's rules, classifying it as a compound with favorable physicochemical properties for druglikeness.
Caption: Evaluation of Proparacaine against Lipinski's Rule of Five.
Experimental Protocols for Physicochemical Properties
While the data presented for Proparacaine are often computationally derived, experimental determination of these properties is crucial for validation in drug development. Below are generalized protocols for the key parameters.
Determination of logP (Octanol-Water Partition Coefficient)
The Shake-Flask method is the traditional and most straightforward technique for experimentally determining logP.
Methodology:
-
Preparation of Solutions: A known concentration of Proparacaine is dissolved in either n-octanol or water.
-
Partitioning: The aqueous and n-octanol phases are combined in a separatory funnel in a 1:1 volume ratio. The funnel is shaken vigorously to allow for the partitioning of Proparacaine between the two immiscible phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of Proparacaine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of Proparacaine in the n-octanol phase to its concentration in the aqueous phase.
logP = log10([Proparacaine]octanol / [Proparacaine]aqueous)
Determination of pKa
Potentiometric titration is a common and accurate method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: A solution of Proparacaine of known concentration is prepared in water or a suitable co-solvent system.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the Proparacaine solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the Proparacaine has been neutralized. For more complex molecules, derivative plots can be used to accurately determine the equivalence point(s).
Mechanism of Action: Signaling Pathway
Proparacaine's anesthetic effect is achieved through the blockade of nerve signal propagation. This is not a complex signaling cascade but a direct physical interaction with a key protein involved in nerve impulses.
Caption: Proparacaine's mechanism of action via sodium channel blockade.
Conclusion
Proparacaine exhibits a molecular profile that is highly favorable for its function as a topical anesthetic. Its adherence to all criteria of Lipinski's rule of five underscores its druglike characteristics, which contribute to its effective penetration of neuronal membranes to exert its anesthetic effect. The methodologies outlined for the experimental determination of its physicochemical properties provide a framework for the validation and quality control essential in pharmaceutical development. A thorough understanding of these molecular properties is fundamental for the rational design and development of new and improved local anesthetic agents.
References
- 1. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PROPARACAINE HCL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 4. proparacaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CAS 5875-06-9: Proparacaine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Proparacaine Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Proparacaine [drugfuture.com]
- 8. GSRS [precision.fda.gov]
- 9. proparacaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
Proparacaine Hydrochloride vs. Free Base Form: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of proparacaine hydrochloride and its free base form, offering valuable insights for research and development applications. Proparacaine, a potent local anesthetic, is predominantly utilized in its hydrochloride salt form for ophthalmic applications due to its enhanced water solubility and stability. However, the free base form presents unique characteristics that may be advantageous in specific research and formulation contexts, particularly in non-aqueous or topical delivery systems where membrane permeation is a critical factor. This document delves into the core physicochemical properties, stability profiles, and relevant experimental protocols for both forms, providing a foundational resource for informed selection and application in research settings.
Physicochemical Properties: A Comparative Analysis
The choice between the hydrochloride salt and the free base form of proparacaine is fundamentally guided by their distinct physicochemical properties. The hydrochloride salt is an ionized form, which imparts greater aqueous solubility, a critical attribute for ophthalmic solutions.[1][2] Conversely, the free base is the non-ionized, more lipophilic form, which can enhance its ability to permeate biological membranes like the skin. The key differentiating properties are summarized in the table below.
| Property | Proparacaine Hydrochloride | Proparacaine Free Base | Significance in Research |
| Chemical Formula | C₁₆H₂₇ClN₂O₃ | C₁₆H₂₆N₂O₃ | The addition of HCl in the salt form increases the molecular weight. |
| Molecular Weight | 330.85 g/mol [3][4] | 294.39 g/mol | Important for calculating molar concentrations and formulating equivalent doses. |
| Melting Point | 178-185 °C | 182-183.3 °C | Relevant for manufacturing processes and assessing purity. |
| pKa | 3.2 | 3.2 | This value is crucial for predicting the ionization state at different pH values, which in turn affects solubility and permeability. |
| logP (Octanol-Water Partition Coefficient) | Not directly available, expected to be lower than the free base | 2.5 | A higher logP for the free base indicates greater lipid solubility, suggesting better potential for transdermal delivery. |
| Aqueous Solubility | Soluble | Sparingly soluble | The high water solubility of the hydrochloride salt makes it ideal for aqueous formulations like eye drops. The free base's lower aqueous solubility necessitates non-aqueous or specialized formulation strategies. |
| Organic Solvent Solubility | Soluble in methanol | Soluble in organic solvents like chloroform and methanol | Important for analytical method development and formulation in non-aqueous vehicles. |
Stability Profiles: Considerations for Formulation and Storage
The stability of the active pharmaceutical ingredient is a critical parameter in drug development. Proparacaine hydrochloride ophthalmic solutions are known to be sensitive to light and temperature, and are typically refrigerated.[3] Degradation can occur through hydrolysis of the ester linkage, particularly at non-optimal pH.[5]
While direct comparative stability studies are limited, it is generally understood that amine salts like proparacaine hydrochloride are more stable in the solid state and in aqueous solutions at acidic pH compared to their free base counterparts. The free base, being more nucleophilic, can be more susceptible to degradation.
Key Stability Considerations:
-
pH: Proparacaine hydrochloride solutions are typically formulated at an acidic pH (around 3.5-6.0) to enhance stability and solubility.[6] The stability of the free base is expected to be lower in aqueous environments, especially at neutral or alkaline pH.
-
Temperature: Proparacaine hydrochloride ophthalmic solutions should be stored under refrigeration (2-8 °C) to minimize degradation.[3] A study on the efficacy of 0.5% proparacaine stored at room temperature showed a decrease in drug effect after two weeks.
-
Light: Both forms should be protected from light to prevent photodegradation.
Mechanism of Action: Blocking Neuronal Signaling
Both proparacaine hydrochloride and its free base exert their anesthetic effect through the same fundamental mechanism: the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.[1]
The following diagram illustrates the signaling pathway and the site of action for proparacaine.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of proparacaine hydrochloride and its free base form.
Preparation of Proparacaine Free Base from Hydrochloride Salt
For research purposes, the free base can be prepared from the commercially available hydrochloride salt.
Materials:
-
Proparacaine hydrochloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of proparacaine hydrochloride in deionized water.
-
Slowly add a solution of NaOH while stirring until the pH of the solution becomes alkaline (typically pH > 9). This will precipitate the proparacaine free base.
-
Extract the aqueous solution multiple times with an organic solvent in a separatory funnel.
-
Combine the organic layers and wash with deionized water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter the solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the proparacaine free base as a solid or oil.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to compare the skin permeation of proparacaine from both its hydrochloride and free base formulations.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Phosphate buffered saline (PBS) at pH 7.4 (receptor solution)
-
Proparacaine hydrochloride formulation (e.g., aqueous solution)
-
Proparacaine free base formulation (e.g., cream or ointment)
-
High-performance liquid chromatography (HPLC) system for analysis
Experimental Workflow:
In Vivo Evaluation of Topical Anesthetic Efficacy
This protocol describes a common method for assessing the anesthetic efficacy of topical formulations in an animal model.
Materials:
-
Animal model (e.g., guinea pigs, rats)
-
Proparacaine formulations (hydrochloride and free base)
-
Von Frey filaments or similar device for applying a noxious stimulus
-
Timer
Experimental Workflow:
Conclusion
The selection between proparacaine hydrochloride and its free base form is a critical decision in research and development, contingent on the specific application and desired formulation characteristics. Proparacaine hydrochloride's high water solubility and established stability profile make it the standard for aqueous ophthalmic formulations. In contrast, the increased lipophilicity of the proparacaine free base suggests a greater potential for permeation across lipid membranes, making it a compelling candidate for novel topical delivery systems targeting the skin or other non-ocular tissues. Researchers must carefully consider the trade-offs between solubility, stability, and permeability to select the optimal form for their studies. This guide provides the foundational data and experimental frameworks to support these critical decisions and facilitate further innovation in the application of this potent local anesthetic.
References
- 1. In vivo evaluation of local anesthetics applied topically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. pi.bausch.com [pi.bausch.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 6. The efficacy of 0.5% proparacaine stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies on Propanocaine's cellular effects
An In-Depth Technical Guide on the In Vitro Cellular Effects of Proparacaine and Procaine
This technical guide provides a comprehensive overview of the in vitro cellular effects of the local anesthetics proparacaine and procaine, with a focus on their cytotoxic and signaling pathway modulatory activities. This document is intended for researchers, scientists, and drug development professionals. It is noted that the initial query for "Propanocaine" likely contained a typographical error, and this guide addresses the two closely related and well-researched compounds: proparacaine and procaine.
Part 1: Proparacaine
Proparacaine is a widely used topical anesthetic in ophthalmology. However, in vitro studies have revealed significant cytotoxic effects on various corneal cells, primarily through the induction of apoptosis.
Quantitative Data on Proparacaine Cytotoxicity
The following table summarizes the quantitative data on the cytotoxic effects of proparacaine on corneal cells.
| Cell Type | Assay | Endpoint | Value | Reference |
| Rabbit Corneal Epithelial Cells | Lactate Dehydrogenase (LDH) Leakage | EC50 | 4.4 mM | [1] |
| Rabbit Corneal Epithelial Cells | MTT Assay | EC50 | 3.4 mM | [1] |
| Human Corneal Stromal (HCS) Cells | Not specified | Cytotoxic Concentration | > 0.15625 g/L | [2] |
| Human Corneal Endothelial (HCE) Cells | Morphology and Viability | Toxic Response Concentration | > 0.03125% | [3] |
Cellular Effects of Proparacaine
-
Cytotoxicity: Proparacaine induces dose- and time-dependent cytotoxicity in human corneal stromal and endothelial cells[2][3].
-
Apoptosis Induction: The primary mechanism of proparacaine-induced cell death is apoptosis, characterized by DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies[3][4].
-
Cell Cycle Arrest: Treatment with proparacaine leads to cell cycle arrest at the G1 phase in human corneal stromal cells and the S phase in human corneal endothelial cells[3][4].
-
Mitochondrial Dysfunction: Proparacaine disrupts the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway[3][4].
-
Caspase Activation: It activates initiator caspases (caspase-2, -8, and -9) and effector caspase-3, leading to the execution of the apoptotic program[3][4].
-
Plasma Membrane Alterations: Proparacaine increases plasma membrane permeability and induces the externalization of phosphatidylserine[3][4].
Signaling Pathway of Proparacaine-Induced Apoptosis
Proparacaine-induced apoptosis in corneal cells is mediated through a death receptor-mediated, mitochondria-dependent pathway.
Experimental Protocols
This protocol is based on the use of cationic dyes like JC-1 or TMRE.
-
Cell Culture: Plate human corneal stromal or endothelial cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of proparacaine for the desired time period. Include a positive control (e.g., CCCP, a mitochondrial uncoupler) and a vehicle control.
-
Staining: Remove the treatment medium and incubate the cells with a medium containing the MMP-sensitive dye (e.g., 2 µM JC-1) for 15-30 minutes at 37°C in the dark[5].
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove the excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. For JC-1, read the red fluorescence (J-aggregates in healthy mitochondria) and green fluorescence (monomers in depolarized mitochondria)[5][6].
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
This protocol outlines a fluorometric method for measuring caspase activity.
-
Cell Lysis: After treatment with proparacaine, wash the cells with PBS and lyse them using a specific lysis buffer[7].
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)[7].
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time.
-
Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate using a fluorometer[8].
-
Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize it to the protein concentration.
Part 2: Procaine
Procaine, another local anesthetic, has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation and migration of cancer cells, particularly in colon cancer.
Quantitative Data on Procaine's Anticancer Effects
The following table summarizes the effective concentrations of procaine in HCT116 colon cancer cells.
| Cell Line | Assay | Effect | Concentration | Reference |
| HCT116 | CCK-8 | Significant inhibition of cell viability | 1.5 µM and 2 µM | [9] |
| HCT116 | Apoptosis Assay | Significant increase in apoptosis | 1 µM, 1.5 µM, and 2 µM | [9] |
| HCT116 | qRT-PCR | Significant decrease in RhoA mRNA | 1 µM, 1.5 µM, and 2 µM | [9] |
| HCT116 | Cell Viability | Significant decrease in cell viability | 3 µM and 5 µM | [10][11] |
Cellular Effects of Procaine
-
Inhibition of Cell Proliferation: Procaine significantly inhibits the viability and proliferation of HCT116 colon cancer cells in a dose-dependent manner[9].
-
Induction of Apoptosis: It promotes apoptosis in HCT116 cells[9].
-
Cell Cycle Arrest: Procaine causes cell cycle arrest at the G1 phase and downregulates the expression of cyclin D1 and cyclin E[9].
-
Inhibition of Cell Migration: It remarkably inhibits the migration of HCT116 cells[9].
-
Epigenetic Modifications: Procaine can induce changes in global DNA methylation in HCT116 cells[10][12].
Signaling Pathway of Procaine's Anticancer Effects
Procaine exerts its anticancer effects by inactivating the ERK/MAPK/FAK signaling pathways through the downregulation of RhoA.
Experimental Protocols
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours[9].
-
Treatment: Treat the cells with various concentrations of procaine for 48 hours[9].
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[9].
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[9].
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
-
Insert Preparation: Use a 24-well plate with cell culture inserts containing an 8 µm pore size membrane[9].
-
Cell Seeding: Suspend HCT116 cells in a serum-free medium and seed them into the upper chamber of the insert.
-
Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber[13].
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration[9].
-
Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol and stain with crystal violet[9].
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Protein Extraction: Lyse procaine-treated and control HCT116 cells in RIPA buffer containing protease and phosphatase inhibitors[14].
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit[14].
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., RhoA, p-ERK, total ERK, p-FAK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procaine Induces Epigenetic Changes in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuraltherapy.gr [neuraltherapy.gr]
- 12. Procaine Induces Epigenetic Changes in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Propanocaine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to propanocaine analogues and derivatives. It details the preparation of key precursors, various esterification methodologies, and presents a structured summary of quantitative data for a series of synthesized compounds. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and development of novel local anesthetics and other pharmacologically active agents based on the this compound scaffold.
Introduction
This compound and its analogues are a class of amino ester local anesthetics, structurally related to procaine. They typically consist of a substituted aromatic acid esterified with an amino alcohol, 3-(diethylamino)-1-phenylpropan-1-ol. The pharmacological properties of these compounds can be modulated by introducing various substituents on the aromatic ring, influencing their potency, duration of action, and potential side effects. This guide focuses on the chemical synthesis of these molecules, providing detailed experimental protocols and comparative data to facilitate further research and development in this area.
General Synthetic Strategy
The synthesis of this compound analogues and derivatives primarily involves a two-stage process:
-
Synthesis of the Amino Alcohol Precursor: The core amino alcohol, 3-(diethylamino)-1-phenylpropan-1-ol, is synthesized.
-
Esterification: The precursor alcohol is then esterified with a variety of substituted benzoyl chlorides to yield the final this compound analogues.
A general workflow for this synthetic approach is outlined below.
Early-Stage Research on Proparacaine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proparacaine is a widely utilized topical anesthetic, particularly in ophthalmology.[1] This technical guide provides an in-depth overview of the early-stage research concerning its therapeutic potential, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation. While clinically established for surface anesthesia of the eye, ongoing research continues to elucidate its broader pharmacological profile. This document collates available preclinical data to serve as a foundational resource for researchers and professionals in drug development.
Introduction
Proparacaine hydrochloride is an ester-type local anesthetic renowned for its rapid onset and short duration of action, making it a staple for minor ophthalmic procedures such as tonometry, gonioscopy, and the removal of foreign bodies from the cornea.[1][2] Its primary therapeutic application is to provide localized anesthesia by reversibly blocking nerve signal transmission.[3][4] This guide delves into the fundamental scientific data that underpins its clinical use and explores avenues for future research.
Mechanism of Action
Proparacaine's anesthetic effect is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][5] By binding to these channels, it inhibits the influx of sodium ions, a critical step for the generation and propagation of action potentials in nerve fibers.[1][2] This interruption of nerve impulses prevents the transmission of pain signals to the brain, resulting in temporary numbness of the targeted area.[2][3] The precise molecular interactions with channel protein residues are an area of ongoing investigation.[5]
Signaling Pathway of Proparacaine Action
Caption: Mechanism of action of Proparacaine.
Pharmacokinetics and Metabolism
As an ester-type local anesthetic, proparacaine is rapidly hydrolyzed by esterases present in plasma and tissues.[2] This rapid metabolism contributes to its short duration of action, typically lasting 10 to 20 minutes, and limits its systemic toxicity, enhancing its safety profile for topical applications.[1][2]
| Pharmacokinetic Parameter | Value | Reference |
| Onset of Anesthesia | Within 30 seconds to 1 minute | [1][2] |
| Duration of Action | 10 - 20 minutes | [1] |
| Metabolism | Hydrolysis by plasma and tissue esterases | [2] |
| Route of Administration | Topical (eye drops) | [1] |
| Standard Concentration | 0.5% | [1] |
Experimental Protocols
The evaluation of local anesthetics like proparacaine involves a variety of in vitro and in vivo models to characterize their efficacy and safety.
In Vitro Models
-
Hepatocyte Viability Assays: To assess potential cytotoxicity, cell lines such as Hep G2 are utilized. These cells, which express cytochrome P450 enzymes, serve as a model for human liver metabolism.[6]
-
Receptor Binding Assays: These assays are crucial for determining the affinity and selectivity of a compound for its target. For local anesthetics, this would involve assays with isolated sodium channel preparations.
-
Protocol:
-
Prepare membranes from cells expressing the target receptor (e.g., HEK293 cells expressing specific sodium channel subtypes).
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]batrachotoxin) and varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
In Vivo Models
-
Rodent Models for Peripheral Nerve Block: Animal models are essential for evaluating the anesthetic efficacy and duration of action in a living system.
-
Protocol:
-
Adult mice (e.g., C57BL/6) are used.[7]
-
The test compound is injected near the target nerve (e.g., sciatic nerve).
-
Anesthetic effect is assessed through behavioral tests such as the tail-flick latency to a thermal stimulus or the von Frey test for mechanical sensitivity.[8]
-
Electrophysiological measurements, such as compound muscle action potential (CMAP), can also be used to monitor nerve conduction.[8]
-
-
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Therapeutic Potential and Future Directions
While proparacaine's primary role is in ophthalmic anesthesia, the principles of its mechanism of action are shared with other local anesthetics that are being investigated for a wider range of therapeutic applications. For instance, some local anesthetics have shown potential anti-cancer properties.[9] Research into novel formulations, such as liposomal encapsulation, is also an active area, aiming to extend the duration of action and reduce potential toxicity.[8]
Future research on proparacaine could explore:
-
Novel Drug Delivery Systems: Development of formulations to prolong its anesthetic effect for postoperative pain management.
-
Expanded Therapeutic Indications: Investigation into its potential efficacy in other areas requiring localized, short-term anesthesia.
-
Molecular Pharmacology: Further elucidation of its specific binding sites and interactions with different sodium channel isoforms to inform the design of more selective and potent anesthetics.
Conclusion
Proparacaine is a well-established and effective topical anesthetic with a clear mechanism of action and a favorable safety profile for its approved indications. This guide has summarized the foundational preclinical data and experimental methodologies that have been instrumental in its characterization. For researchers and drug development professionals, a thorough understanding of these principles is essential for the innovation of next-generation local anesthetics with improved therapeutic profiles. Continued investigation into the molecular pharmacology and formulation of proparacaine and similar compounds holds promise for expanding their clinical utility.
References
- 1. What is Proparacaine Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 3. Propitocaine hydrochloride: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 4. Proparacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 9. Drug Repurposing: The Mechanisms and Signaling Pathways of Anti-Cancer Effects of Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Propanocaine and Related Local Anesthetics
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the pharmacology of Propanocaine and the structurally and functionally related local anesthetics, Procaine and Proparacaine. Due to the limited publicly available pharmacological data for this compound, this document focuses primarily on the well-characterized compounds Procaine and Proparacaine as exemplary models for understanding the molecular mechanisms of ester-type local anesthetics. The guide details their primary mechanism of action, pharmacokinetics, and pharmacodynamics. A key feature of this whitepaper is the inclusion of detailed experimental protocols for critical assays used in the pharmacological evaluation of these compounds and illustrative diagrams of the core signaling pathways and experimental workflows.
Introduction
Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain. This compound, along with its more extensively studied analogs Procaine and Proparacaine, belongs to the amino ester class of local anesthetics. While "this compound" is a recognized chemical entity, its pharmacological profile is not well-documented in publicly accessible literature.[1] Therefore, this guide will leverage the substantial body of research on Procaine and Proparacaine to provide a detailed understanding of the pharmacology of this class of drugs. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development in the field of anesthesiology and pain management.
Chemical Identity
A clear distinction between this compound, Procaine, and Proparacaine is essential for precise pharmacological investigation.
-
This compound: Chemically identified as [3-(diethylamino)-1-phenylpropyl] benzoate, with the CAS number 493-76-5.[1]
-
Procaine: Known as 2-(diethylamino)ethyl 4-aminobenzoate, with the CAS number 59-46-1. It is a widely used local anesthetic.[2]
-
Proparacaine (also known as Proxymetacaine): Chemically 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate, with the CAS number 499-67-2. It is primarily used as a topical anesthetic in ophthalmology.[3]
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for this compound and related local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[3][4] These channels are crucial for the initiation and propagation of action potentials. By binding to a specific site within the pore of the VGSC, these drugs inhibit the influx of sodium ions that is necessary for membrane depolarization.[4] This action elevates the threshold for electrical excitation and slows the propagation of nerve impulses, ultimately leading to a failure to transmit the nerve signal and a resulting state of local anesthesia.
The interaction with sodium channels is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. Local anesthetics typically have a higher affinity for the open and inactivated states, which contributes to their use-dependent and voltage-dependent blockade.
Below is a diagram illustrating the signaling pathway of local anesthetic-induced nerve block.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Pharmacological Data
The following tables summarize the available quantitative pharmacological data for Procaine and Proparacaine. Data for this compound is currently limited.
Table 1: Pharmacodynamic Data
| Compound | Parameter | Value | Species/System | Reference |
| Procaine | IC₅₀ (Sodium Channel) | 60 - 200 µM | Peripheral nerve | [5][6] |
| Kd (5-HT3 Receptor) | 1.7 µM | Not specified | [7] | |
| IC₅₀ (NMDA Receptor) | 0.296 mM | Not specified | [7] | |
| IC₅₀ (nAChR) | 45.5 µM | Not specified | [7] | |
| Proparacaine | ED₅₀ (Sodium Channel) | 3.4 mM | Not specified | [8][9] |
| Onset of Anesthesia | ~13-30 seconds | Human (topical) | [4][10] | |
| Duration of Anesthesia | ~15 minutes | Human (topical) | [4][10] |
Table 2: Pharmacokinetic Data (Procaine)
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life | ~7.7 minutes | Human | Intravenous | |
| Volume of Distribution | 0.79 L/kg | Human | Intravenous | |
| Clearance | 0.08 L/kg/min | Human | Intravenous | |
| Protein Binding | 5.8% | Human | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of local anesthetics.
In Vitro Assay: Patch-Clamp Electrophysiology for IC₅₀ Determination
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a local anesthetic on voltage-gated sodium channels using the whole-cell patch-clamp technique.
Objective: To quantify the potency of the test compound in blocking sodium currents.
Materials:
-
Cultured neuronal cells or cells expressing the target sodium channel isoform.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Test compound stock solution (e.g., 100 mM in DMSO).
Procedure:
-
Prepare a series of dilutions of the test compound in the external solution to achieve the desired final concentrations.
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a selected cell.
-
Switch to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
Record baseline sodium currents in the absence of the test compound.
-
Perfuse the cell with the lowest concentration of the test compound and record the sodium currents after the effect has stabilized.
-
Repeat step 7 for each concentration of the test compound, washing with the external solution between applications.
-
Measure the peak amplitude of the sodium current at each concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
The following diagram illustrates the experimental workflow for the patch-clamp assay.
Caption: Workflow for a whole-cell patch-clamp experiment to determine IC₅₀.
In Vivo Assay: Tail-Flick Test for Analgesic Efficacy
This protocol describes a common in vivo method to assess the duration and efficacy of a local anesthetic using the tail-flick test in rodents.[11]
Objective: To determine the duration of the sensory block produced by the test compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Tail-flick analgesia meter with a radiant heat source.
-
Restrainers for the rats.
-
Test compound solution for subcutaneous injection.
-
Vehicle control solution (e.g., saline).
Procedure:
-
Acclimate the rats to the restrainers and the testing procedure for several days before the experiment.
-
On the day of the experiment, determine the baseline tail-flick latency for each rat by applying the radiant heat to the tail and measuring the time it takes for the rat to flick its tail away. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Administer a subcutaneous injection of the test compound or vehicle at the base of the tail.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) after the injection, measure the tail-flick latency.
-
The duration of the anesthetic effect is defined as the time until the tail-flick latency returns to baseline levels.
-
Compare the duration of action between the test compound and the vehicle control group.
Signaling Pathways
While the primary mechanism of action is the direct blockade of sodium channels, the downstream effects on neuronal signaling are profound. The inhibition of action potential propagation prevents the release of neurotransmitters at the synapse, thereby blocking the transmission of sensory information to the central nervous system. For Procaine, interactions with other receptors like 5-HT3, NMDA, and nAChR suggest the potential for more complex signaling modulation, although the clinical significance of these interactions in the context of local anesthesia is not fully elucidated.[7]
Conclusion
This compound and its analogs, Procaine and Proparacaine, are effective local anesthetics that function through the blockade of voltage-gated sodium channels. This guide has provided a detailed overview of their pharmacology, including available quantitative data and standardized experimental protocols for their evaluation. While significant information exists for Procaine and Proparacaine, further research is warranted to fully characterize the pharmacological profile of this compound. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the continued development and understanding of local anesthetic agents.
References
- 1. This compound hydrochloride (1679-79-4) for sale [vulcanchem.com]
- 2. invivochem.net [invivochem.net]
- 3. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 5. Procaine hydrochloride, Na+ channel blocker (CAS 51-05-8) | Abcam [abcam.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. drugs.com [drugs.com]
- 11. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Proparacaine Hydrochloride Ophthalmic Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine hydrochloride is a rapid-acting topical anesthetic commonly used in ophthalmic procedures to provide short-term anesthesia of the cornea and conjunctiva.[1][2][3][4][5] For laboratory and research applications, the preparation of a sterile 0.5% proparacaine hydrochloride ophthalmic solution is often necessary. This document provides a detailed protocol for the formulation, preparation, sterilization, and quality control of this solution to ensure its suitability for experimental use.
Formulation
The standard formulation for a 0.5% proparacaine hydrochloride ophthalmic solution typically includes the active pharmaceutical ingredient (API), a vehicle, a preservative, and a stabilizing agent. The pH is adjusted to be within a range that is comfortable for the eye and ensures the stability of the active ingredient.[2][3][4][6][7][8][9]
Formulation Components
| Component | Concentration (% w/v) | Function |
| Proparacaine Hydrochloride | 0.5% | Active Pharmaceutical Ingredient (Anesthetic) |
| Water for Injection (WFI) | q.s. to 100% | Vehicle |
| Benzalkonium Chloride | 0.01% | Preservative |
| Glycerin | q.s. | Stabilizer/Tonicity Agent |
| Sodium Hydroxide / Hydrochloric Acid | As needed | pH adjustment |
Experimental Protocols
I. Preparation of 0.5% Proparacaine Hydrochloride Ophthalmic Solution (100 mL)
This protocol outlines the steps for preparing 100 mL of a sterile 0.5% proparacaine hydrochloride ophthalmic solution.
Materials:
-
Proparacaine Hydrochloride powder
-
Benzalkonium Chloride solution (e.g., 10% stock solution)
-
Glycerin
-
Sodium Hydroxide solution (e.g., 0.1 N)
-
Hydrochloric Acid solution (e.g., 0.1 N)
-
Water for Injection (WFI)
-
Sterile beakers and graduated cylinders
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile final storage container (e.g., amber glass bottle with dropper)
Procedure:
-
Component Calculation:
-
Proparacaine Hydrochloride: 0.5 g
-
Benzalkonium Chloride: 0.01 g (or 0.1 mL of a 10% stock solution)
-
Glycerin: (A specific amount may be determined by tonicity calculations, but is often added as a stabilizer)
-
Water for Injection (WFI): Approximately 90 mL to start.
-
-
Dissolution:
-
In a sterile beaker, add the calculated amount of Proparacaine Hydrochloride to approximately 80 mL of WFI.
-
Add the sterile magnetic stir bar and place the beaker on a stir plate. Stir until the powder is completely dissolved.
-
Add the calculated amount of Benzalkonium Chloride solution and Glycerin to the beaker.
-
Continue stirring until all components are fully dissolved.
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution. The target pH range is between 3.5 and 6.0.[3][4][9][10]
-
If the pH is too high, add 0.1 N Hydrochloric Acid dropwise while stirring and monitoring the pH.
-
If the pH is too low, add 0.1 N Sodium Hydroxide dropwise while stirring and monitoring the pH.
-
Continue to adjust until the pH is within the target range.
-
-
Final Volume Adjustment:
-
Once the pH is adjusted, transfer the solution to a 100 mL sterile graduated cylinder.
-
Add WFI to bring the final volume to 100 mL.
-
Transfer the solution back to a sterile beaker and stir to ensure homogeneity.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into the final sterile storage container. This process should be conducted in a laminar flow hood to maintain sterility.
-
-
Storage:
II. Quality Control Protocols
1. Visual Inspection:
-
Procedure: Visually inspect the final solution against a black and white background.
-
Acceptance Criteria: The solution should be clear and colorless to faint yellow.[2][7] It should be free from any visible particulate matter.[1] Solutions that are darker than a faint yellow should be discarded.[2][5][6][7]
2. pH Measurement:
-
Procedure: Use a calibrated pH meter to measure the pH of the final solution.
-
Acceptance Criteria: The pH should be between 3.5 and 6.0.[3][4][9][10]
3. Assay for Proparacaine Hydrochloride (HPLC Method Summary): This is a summary of a typical High-Performance Liquid Chromatography (HPLC) method for determining the concentration of proparacaine hydrochloride.
-
Instrumentation: A liquid chromatograph equipped with a UV detector set at 270 nm and a C18 column (e.g., 4.6-mm × 15-cm; 5-µm packing).[10]
-
Mobile Phase: A mixture of a pH 7.5 buffer (e.g., 6.8 g of monobasic potassium phosphate in 1000 mL of water, with 5 mL of triethylamine, adjusted to pH 7.5 with 5 N potassium hydroxide) and acetonitrile in a 60:40 ratio.[10]
-
Standard Preparation: A known concentration of USP Proparacaine Hydrochloride Reference Standard is prepared in the mobile phase.[10]
-
Sample Preparation: A sample of the prepared ophthalmic solution is diluted with the mobile phase.[10]
-
Procedure: Inject equal volumes of the standard and sample preparations into the chromatograph. The flow rate is typically around 1.5 mL per minute.[10]
-
Calculation: The concentration of proparacaine hydrochloride in the sample is determined by comparing the peak area of the sample to the peak area of the standard.[10]
-
System Suitability: The chromatographic system should meet certain criteria, such as a tailing factor of not more than 1.5, a column efficiency of not less than 3000 theoretical plates, and a relative standard deviation for replicate injections of not more than 2.0%.[10]
Data Presentation
Formulation and Quality Control Parameters
| Parameter | Specification |
| Formulation | |
| Proparacaine Hydrochloride | 0.5% (w/v) |
| Preservative | Benzalkonium Chloride (0.01% w/v) |
| pH | 3.5 - 6.0[3][4][9][10] |
| Quality Control | |
| Appearance | Clear, colorless to faint yellow solution[2][7] |
| Particulate Matter | Free from visible particles[1] |
| Sterility | Sterile |
| Assay (Proparacaine HCl) | 90.0% - 110.0% of the labeled amount |
Mandatory Visualization
Experimental Workflow for Proparacaine Hydrochloride Ophthalmic Solution Preparation
Caption: Workflow for the preparation and quality control of proparacaine hydrochloride ophthalmic solution.
References
- 1. Articles [globalrx.com]
- 2. pi.bausch.com [pi.bausch.com]
- 3. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% Sterile [dailymed.nlm.nih.gov]
- 4. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% (Sterile) [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Proparacaine Hydrochloride Ophthalmic Solution, USP 0.5%(Sterile)Rx only [dailymed.nlm.nih.gov]
- 7. Proparacaine Hydrochloride Ophthalmic Solution, USP 0.5% (Sterile) [dailymed.nlm.nih.gov]
- 8. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Proparacaine Hydrochloride Ophthalmic Solution [drugfuture.com]
- 11. drugs.com [drugs.com]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Application Notes and Protocols for Proparacaine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of proparacaine for topical anesthesia in various animal models, with a focus on ophthalmic applications. The information is intended to guide researchers in designing and executing experiments involving proparacaine, ensuring animal welfare and data accuracy.
Proparacaine hydrochloride is a widely used topical anesthetic in veterinary medicine due to its rapid onset of action and relatively low risk of adverse effects.[1] It is primarily used to anesthetize the cornea and conjunctiva for diagnostic and minor surgical procedures.[1] Its mechanism of action involves blocking sodium channels in nerve membranes, which inhibits the generation of action potentials and results in a temporary loss of sensation.[2]
Applications in Animal Models
Proparacaine is a valuable tool for a variety of research applications, including:
-
Ophthalmic Examinations: Facilitating procedures such as tonometry (measurement of intraocular pressure), corneal sensitivity testing, and collection of corneal or conjunctival scrapings.[1][3]
-
Minor Surgical Procedures: Enabling suture removal, foreign body removal, and conjunctival biopsy.[1]
-
Preclinical Drug Development: Serving as a standard local anesthetic for comparison with novel compounds.
-
Pain Research: Investigating the mechanisms of ocular pain and analgesia.
Quantitative Data Summary
The efficacy, onset, and duration of action of 0.5% proparacaine hydrochloride have been evaluated in several animal models. The following tables summarize key quantitative data from published studies.
| Animal Model | Onset of Action | Duration of Maximal Anesthesia | Total Duration of Anesthesia | Reference |
| Dogs | < 1 minute | 15 minutes (1 drop) | Up to 45 minutes (1 drop) | [4][5][6] |
| 25 minutes (2 drops) | Up to 55 minutes (2 drops) | [4] | ||
| Cats | < 1 minute | 5 minutes | Up to 25 minutes | [5][7] |
| Horses | 5-10 minutes | ~10 minutes | ~20-25 minutes | [8][9] |
| Rats | Rapid | Not specified | Not specified | [3] |
| Rabbits | < 1 minute | Not specified | ~63 minutes | [5] |
| Animal Model | Dosage | Key Findings | Reference |
| Dogs | 1 vs. 2 drops (0.5%) | Two drops significantly increase the duration and magnitude of the anesthetic effect. | [4] |
| Dogs | 0.5% | No significant change in intraocular pressure. | [3] |
| Dogs | 0.5% | Did not interfere with aerobic bacterial culture results from infected corneal ulcers. | [10] |
| Dogs | 0.5% | Efficacy decreases if stored at room temperature for more than 2 weeks. | [11][12] |
| Rats | 0.5% | Significantly increased corneal touch threshold. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Corneal Anesthesia in Rodent Models (Rats, Mice)
This protocol describes a method for assessing the efficacy of topical proparacaine in rodents using a Cochet-Bonnet aesthesiometer to measure the corneal touch threshold (CTT).
Materials:
-
0.5% proparacaine hydrochloride ophthalmic solution
-
Cochet-Bonnet aesthesiometer
-
Animal restraining device (as appropriate for the species)
-
Topical lubricating eye drops
Procedure:
-
Baseline CTT Measurement:
-
Gently restrain the animal.
-
Extend the nylon filament of the Cochet-Bonnet aesthesiometer to its full length (6 cm).
-
Approach the cornea from the side to avoid a visual response.
-
Lightly touch the center of the cornea with the filament tip, perpendicular to the corneal surface.[13]
-
Observe for a blink reflex.
-
If no reflex is observed, shorten the filament length in 0.5 cm increments and repeat the touch until a blink reflex is consistently elicited. This length is the baseline CTT.
-
-
Application of Proparacaine:
-
Instill one to two drops of 0.5% proparacaine solution onto the cornea.
-
-
Post-Treatment CTT Measurements:
-
At predetermined time points (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) after proparacaine administration, measure the CTT as described in step 1.
-
The inability to elicit a blink reflex at the shortest filament length (0.5 cm) indicates maximal anesthesia.
-
-
Recovery:
-
Continue measurements until the CTT returns to the baseline value.
-
Apply a lubricating eye drop to prevent corneal drying.
-
Protocol 2: Evaluation of Topical Anesthesia for Ocular Procedures in Canines
This protocol outlines the use of proparacaine for facilitating minor ocular procedures in dogs.
Materials:
-
0.5% proparacaine hydrochloride ophthalmic solution
-
Sterile saline solution for irrigation
-
Appropriate instruments for the intended procedure (e.g., tonometer, cytology brush)
Procedure:
-
Pre-Anesthetic Examination:
-
Perform a baseline ophthalmic examination. If measuring tear production (Schirmer tear test), this should be done before applying the anesthetic.[6]
-
-
Anesthetic Application:
-
Procedure:
-
Post-Procedure Care:
-
Gently irrigate the eye with sterile saline solution to remove any residual anesthetic.
-
Monitor the animal for any signs of adverse reactions, such as redness or swelling, although these are rare with proparacaine.[14]
-
Visualizations
Caption: Mechanism of action of proparacaine.
Caption: Experimental workflow for corneal anesthesia evaluation.
References
- 1. Proparacaine for Dogs and Cats [petplace.com]
- 2. Local Anesthetics for the Eye in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Effect of topical anesthesia on evaluation of corneal sensitivity and intraocular pressure in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duration of effect and effect of multiple doses of topical ophthalmic 0.5% proparacaine hydrochloride in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Regional Anesthesia as an Adjunct to your Ophthalmic Surgeries: Ways to Improve your Success - WSAVA 2017 Congress - VIN [vin.com]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. The efficacy of 0.5% proparacaine stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of 0.5% proparacaine stored at room temperature. | Semantic Scholar [semanticscholar.org]
- 13. Prolonged Retrobulbar Local Anesthesia of the Cornea Does Not Cause Keratopathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Proparacaine in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine is a rapid-acting, ester-type local anesthetic commonly used in ophthalmology for topical anesthesia.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in neurons.[1][2] By inhibiting the influx of sodium ions, proparacaine effectively interrupts nerve conduction, leading to a temporary loss of sensation.[1] Understanding the detailed electrophysiological effects of proparacaine on various ion channels is essential for elucidating its precise mechanism of action, identifying potential off-target effects, and developing novel therapeutic applications.
This document provides detailed application notes and protocols for investigating the effects of proparacaine on ion channels using the patch-clamp technique. Due to the limited availability of specific quantitative data for proparacaine in the public domain, this guide also includes comparative data for other well-characterized local anesthetics to provide a framework for experimental design and data interpretation.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Proparacaine, like other local anesthetics, exerts its primary effect by binding to a receptor site within the pore of voltage-gated sodium channels.[1][3] This interaction is state-dependent, meaning the affinity of the drug for the channel is influenced by the conformational state of the channel (resting, open, or inactivated).[3][4] Generally, local anesthetics exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This property leads to a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing neurons.[3]
The binding of proparacaine to the sodium channel stabilizes the inactivated state, which leads to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation. This means that fewer channels are available to open in response to a depolarizing stimulus. Some local anesthetics can also affect the voltage-dependence of channel activation, although this effect is generally less pronounced.
Quantitative Data on Local Anesthetic Effects on Ion Channels
While specific quantitative patch-clamp data for proparacaine is scarce, the following tables summarize the effects of other commonly used local anesthetics on voltage-gated sodium and potassium channels. This information can serve as a valuable reference for designing experiments and predicting the potential effects of proparacaine.
Table 1: Inhibitory Effects of Local Anesthetics on Voltage-Gated Sodium Channels (NaV)
| Local Anesthetic | Channel Subtype | IC50 (µM) | Holding Potential (mV) | Cell Type | Reference |
| Lidocaine | NaV1.7 | 450 | -100 | Xenopus oocytes | [5][6] |
| Lidocaine | NaV1.8 | 104 | -100 | Xenopus oocytes | [5][6] |
| Mexiletine | NaV1.7 | 227 | -140 | HEK293 | [7] |
| Mexiletine | NaV1.7 | 12 | -70 | HEK293 | [7] |
| Tetracaine | NaV1.7 | 15.6 | Vhalf | CHO | [8] |
| Amitriptyline | NaV1.7 | 8.8 | Vhalf | CHO | [8] |
Table 2: Inhibitory Effects of Local Anesthetics on Potassium Channels
| Local Anesthetic | Channel Type | IC50 (µM) | Cell Type | Reference |
| Bupivacaine | TREK-1 (K2P) | 95.4 | COS-7 | [9] |
| Levobupivacaine | TREK-1 (K2P) | 126.1 | COS-7 | [9] |
| Ropivacaine | TREK-1 (K2P) | 402.7 | COS-7 | [9] |
| Bupivacaine | TASK (K2P) | 41 | Xenopus oocytes | [10] |
| Lidocaine | TASK (K2P) | 222 | Xenopus oocytes | [10] |
| Tetracaine | TASK (K2P) | 668 | Xenopus oocytes | [10] |
Experimental Protocols
The following protocols provide a framework for characterizing the effects of proparacaine on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Protocol 1: Determining the Tonic Block of Voltage-Gated Sodium Channels by Proparacaine
Objective: To determine the concentration-dependent inhibitory effect of proparacaine on NaV channels in their resting state.
Materials:
-
Cell line expressing the desired NaV channel subtype (e.g., HEK293 cells stably expressing hNaV1.7).
-
Proparacaine hydrochloride stock solution (e.g., 100 mM in deionized water, stored at -20°C).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture cells to 50-70% confluency on glass coverslips.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Perfuse the cell with the external solution containing a known concentration of proparacaine.
-
Repeat the voltage-step protocol after the drug effect has reached a steady state.
-
Wash out the drug with the external solution and repeat the voltage-step protocol to assess the reversibility of the block.
-
Repeat steps 7-9 for a range of proparacaine concentrations to construct a concentration-response curve.
-
Analyze the data to determine the peak inward current at each voltage step and calculate the percentage of inhibition for each proparacaine concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: Investigating the Use-Dependent Block of Voltage-Gated Sodium Channels by Proparacaine
Objective: To determine if the blocking effect of proparacaine is enhanced by repetitive channel activation.
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, and 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Perfuse the cell with proparacaine at a concentration around its IC50 (determined in Protocol 1).
-
Repeat the pulse train protocol in the presence of proparacaine.
-
Analyze the data by normalizing the peak current of each pulse to the peak current of the first pulse in the train.
-
Compare the rate and extent of current decline in the absence and presence of proparacaine at different frequencies.
Protocol 3: Assessing the Effect of Proparacaine on the Voltage-Dependence of Inactivation
Objective: To determine if proparacaine alters the voltage at which sodium channels enter the inactivated state.
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Apply a series of conditioning pre-pulses to various voltages (e.g., from -140 mV to -20 mV in 10 mV increments for 500 ms).
-
Immediately following each pre-pulse, apply a test pulse to a constant voltage (e.g., 0 mV for 20 ms) to measure the fraction of available channels.
-
Perfuse the cell with proparacaine.
-
Repeat the pre-pulse protocol in the presence of the drug.
-
Analyze the data by normalizing the peak current during the test pulse to the maximum peak current.
-
Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) in the absence and presence of proparacaine.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Figure 1: Proparacaine's mechanism of action on NaV channels.
Figure 2: General workflow for a patch-clamp experiment.
Figure 3: State-dependent binding of proparacaine to NaV channels.
Conclusion
While proparacaine is a well-established local anesthetic, detailed electrophysiological characterization of its effects on specific ion channel subtypes is an area ripe for further investigation. The protocols and comparative data presented here provide a solid foundation for researchers to explore the intricate interactions of proparacaine with its molecular targets. Such studies will not only enhance our understanding of its anesthetic properties but may also unveil novel therapeutic possibilities for this compound.
References
- 1. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [nanion.de]
- 9. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Corneal Anesthesia with Proparacaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine hydrochloride is a widely used topical anesthetic in ophthalmic research and clinical practice.[1][2] Its rapid onset and relatively short duration of action make it an ideal candidate for short-term procedures requiring corneal anesthesia, such as tonometry, removal of foreign bodies, and conjunctival scraping.[1][2][3] These application notes provide a comprehensive overview of the protocols for assessing corneal anesthesia induced by Proparacaine, with a focus on quantitative methods and detailed experimental procedures.
Mechanism of Action
Proparacaine is an amino-ester local anesthetic that primarily functions by blocking voltage-gated sodium channels in the nerve cell membranes of corneal sensory nerves.[1][2][3] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials.[1][2] By preventing nerve impulse transmission, Proparacaine induces a temporary and reversible loss of sensation in the cornea.[2][3] The anesthetic effect is localized to the superficial tissues of the eye, providing targeted pain relief without affecting deeper structures.[1]
Signaling Pathway of Proparacaine
Caption: Signaling pathway of Proparacaine in inducing corneal anesthesia.
Quantitative Data Summary
The efficacy of Proparacaine-induced corneal anesthesia can be quantified by measuring the onset of action, duration of maximal effect, and total duration of anesthesia. The following tables summarize data from various studies.
Table 1: Onset and Duration of Corneal Anesthesia with 0.5% Proparacaine in Different Species
| Species | Onset of Action | Duration of Maximal Effect | Total Duration of Anesthesia | Assessment Method |
| Humans | < 1 minute[3] | ~11.7 minutes | 35-45 minutes | Cochet-Bonnet Esthesiometer |
| Dogs | Rapid | 15 minutes (1 drop), 25 minutes (2 drops) | Up to 45 minutes (1 drop) | Cochet-Bonnet Esthesiometer |
| Cats | < 1 minute[1][3] | 5 minutes | Up to 25 minutes[1][3] | Cochet-Bonnet Esthesiometer |
| Horses | < 1 minute | ~5 minutes | 25 minutes | Cochet-Bonnet Esthesiometer |
| Rabbits | < 1 minute | Not Specified | 63 minutes | Not Specified |
Table 2: Corneal Touch Threshold (CTT) Measurements Following 0.5% Proparacaine Administration
| Species | Baseline CTT | CTT at Maximal Anesthesia | Time to Return to Baseline |
| Cats | 1.58 cm (filament length)[3] | No response at 0.5 cm filament length[3] | ~25 minutes[3] |
| Dogs | Not specified | Not specified | ~45 minutes |
| Horses | 48 mm (filament length) | 12.5 mm (filament length) at 5 minutes | After 25 minutes |
Experimental Protocols
Assessment of Corneal Anesthesia using Cochet-Bonnet Esthesiometry
The Cochet-Bonnet esthesiometer is a standard instrument for measuring corneal sensitivity by determining the corneal touch threshold (CTT).[4][5]
Materials:
-
0.5% Proparacaine hydrochloride ophthalmic solution
-
Cochet-Bonnet esthesiometer
-
Sterile saline solution
-
Fluorescein stain
-
Slit-lamp biomicroscope (optional)
Protocol:
-
Animal Preparation and Acclimation:
-
Acclimate the subject to the testing environment to minimize stress-related responses.
-
Gently restrain the subject to allow for safe access to the eye.
-
-
Baseline Corneal Touch Threshold (CTT) Measurement:
-
Set the nylon filament of the Cochet-Bonnet esthesiometer to its maximum length.
-
Slowly and perpendicularly touch the center of the cornea with the filament, applying just enough pressure to cause a slight bowing of the filament.
-
Observe for a blink reflex.
-
If no blink reflex is observed, retract the filament, shorten it by a predetermined increment (e.g., 0.5 cm), and repeat the touch.
-
The baseline CTT is the longest filament length that consistently elicits a blink reflex. Record this value.
-
-
Administration of Proparacaine:
-
Instill a single drop (approximately 50 µL) of 0.5% Proparacaine hydrochloride ophthalmic solution into the conjunctival sac of the test eye.[6]
-
-
Post-Anesthetic CTT Measurements:
-
Begin CTT measurements at predetermined time points (e.g., 1, 5, 10, 15, 20, 25, 30, 45, and 60 minutes) after Proparacaine administration.[6]
-
At each time point, start with the shortest filament length to determine the level of anesthesia. Gradually increase the filament length until a blink reflex is elicited.
-
Record the CTT at each time point.
-
-
Data Analysis:
-
Onset of Anesthesia: The time point at which a significant increase in CTT from baseline is first observed.
-
Maximal Anesthesia: The time period during which the CTT is at its highest (or no response is elicited at the shortest filament length).
-
Duration of Anesthesia: The time required for the CTT to return to baseline levels.
-
-
Post-Procedure:
-
After the final measurement, the cornea can be stained with fluorescein to check for any epithelial defects caused by the procedure.
-
Experimental Workflow
Caption: Experimental workflow for assessing corneal anesthesia.
Alternative Assessment Method: Non-Contact Air-Jet Esthesiometry
Non-contact air-jet esthesiometry presents a non-invasive alternative to the Cochet-Bonnet method for assessing corneal sensitivity.[7][8] This technique uses a controlled pulse of air to stimulate the cornea, and the threshold for eliciting a blink reflex is determined. While the principles of assessing the onset, maximal effect, and duration of anesthesia are similar to those for Cochet-Bonnet esthesiometry, the non-contact nature of this method may reduce the risk of corneal abrasion and patient discomfort.[8]
Conclusion
The protocols outlined in these application notes provide a standardized approach to the assessment of Proparacaine-induced corneal anesthesia. The use of quantitative methods such as Cochet-Bonnet esthesiometry allows for the precise determination of the anesthetic efficacy of Proparacaine and other topical anesthetic agents. This information is critical for researchers and drug development professionals in the field of ophthalmology.
References
- 1. What is Proparacaine Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. drugs.com [drugs.com]
- 5. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical ophthalmic anesthetics for corneal abrasions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]
Proparacaine as a Tool for Studying Nerve Impulse Conduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proparacaine, a well-established topical local anesthetic, serves as a valuable pharmacological tool for investigating the mechanisms of nerve impulse conduction. Its primary mode of action is the blockade of voltage-gated sodium channels (NaV), the fundamental proteins responsible for the rising phase of the action potential in neurons. By reversibly inhibiting these channels, proparacaine effectively halts nerve signal transmission. This document provides detailed application notes and experimental protocols for utilizing proparacaine to study nerve impulse conduction in various research settings.
Introduction
Nerve impulses, or action potentials, are rapid, transient changes in the membrane potential of excitable cells, such as neurons. The propagation of these signals along nerve fibers is essential for communication within the nervous system. The initiation and propagation of action potentials are critically dependent on the influx of sodium ions through voltage-gated sodium channels.
Proparacaine hydrochloride is an ester-type local anesthetic that exerts its effect by blocking these crucial sodium channels.[1] Its rapid onset and relatively short duration of action make it a convenient tool for in vitro and ex vivo studies.[1] Understanding the precise interaction of proparacaine with NaV channels can provide insights into the structure-function relationship of these channels and aid in the development of novel therapeutic agents targeting nerve excitability.
Mechanism of Action
Proparacaine, like other local anesthetics, is a membrane-stabilizing drug.[2] Its primary target is the voltage-gated sodium channel. The molecule, in its uncharged form, penetrates the neuronal membrane and binds to a specific receptor site within the pore of the sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.[1] This blockade of nerve impulse generation and conduction results in a temporary and reversible loss of sensation.
Quantitative Data
| Parameter | Value | Channel Subtype | Experimental System | Reference |
| ED50 | 3.4 mM | Voltage-gated sodium channels (general) | Not specified | [3] |
Note: The ED50 value represents the concentration at which 50% of the maximal effect is observed. For comparison, other local anesthetics have been characterized more extensively across different NaV subtypes. For example, the IC50 of lidocaine for NaV1.7 is in the micromolar range, highlighting the need for similar detailed characterization of proparacaine.
Experimental Protocols
Patch-Clamp Electrophysiology for Studying Sodium Channel Blockade
This protocol describes the use of whole-cell voltage-clamp recording to measure the inhibitory effect of proparacaine on voltage-gated sodium currents in isolated neurons (e.g., dorsal root ganglion neurons).
Materials:
-
Cultured neurons (e.g., primary dorsal root ganglion neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Proparacaine hydrochloride stock solution (e.g., 100 mM in deionized water, sterile filtered)
-
Perfusion system
Procedure:
-
Prepare a dose-range of proparacaine solutions by diluting the stock solution in the external solution to the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM, 300 µM, 1 mM, 3 mM, 10 mM).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure the majority of sodium channels are in the closed, resting state.
-
Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Begin perfusion of the external solution containing the lowest concentration of proparacaine.
-
After a stable baseline is achieved in the presence of the drug, repeat the voltage-step protocol to record the inhibited sodium currents.
-
Wash out the drug with the control external solution until the sodium currents return to baseline.
-
Repeat steps 6-8 for each concentration of proparacaine in ascending order.
-
Data Analysis: Measure the peak inward sodium current at each voltage step for both control and drug conditions. Calculate the percentage of inhibition for each proparacaine concentration. Plot the percentage of inhibition against the logarithm of the proparacaine concentration and fit the data with a Hill equation to determine the IC50 value.
Ex Vivo Sciatic Nerve Preparation for Measuring Compound Action Potential Inhibition
This protocol describes the dissection and recording of compound action potentials (CAPs) from an isolated frog or rodent sciatic nerve to assess the dose-dependent effect of proparacaine on nerve conduction.[4][5][6][7][8]
Materials:
-
Frog (Rana pipiens) or rodent (rat or mouse)
-
Dissection tools (scissors, forceps)
-
Nerve chamber with stimulating and recording electrodes
-
Stimulator and amplifier
-
Oscilloscope or data acquisition system
-
Ringer's solution (for frog) or Krebs solution (for rodent)
-
Proparacaine hydrochloride stock solution
-
Mineral oil
Procedure:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the sciatic nerve from the hind limb.
-
Mount the isolated nerve in the nerve chamber, ensuring the stimulating electrodes are at one end and the recording electrodes are at the other. The nerve should be kept moist with Ringer's or Krebs solution. A thin layer of mineral oil can be applied over the nerve to prevent drying.
-
Deliver a supramaximal stimulus to the nerve to elicit a maximal compound action potential.
-
Record the baseline CAP, measuring its amplitude and latency.
-
Prepare a series of proparacaine solutions in the appropriate physiological saline at various concentrations.
-
Apply the lowest concentration of proparacaine to the nerve in the chamber.
-
After a set incubation period (e.g., 5-10 minutes), record the CAP again.
-
Wash the nerve with fresh saline to remove the proparacaine and allow for recovery of the CAP.
-
Repeat steps 7-9 for each concentration of proparacaine.
-
Data Analysis: Measure the amplitude of the CAP at each proparacaine concentration. Calculate the percentage of inhibition relative to the baseline CAP amplitude. Plot the percentage of inhibition against the proparacaine concentration to generate a dose-response curve.
Visualizations
References
- 1. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 2. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ern-ithaca.eu [ern-ithaca.eu]
- 4. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iworx.com [iworx.com]
- 6. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. journal-eajaic.com [journal-eajaic.com]
Application Notes & Protocols: Liposomal Hydrogel Formulation of Proparacaine for Epilepsy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proparacaine (PPC), a topical anesthetic traditionally used in ophthalmology, has demonstrated significant potential as a novel antiepileptic agent.[1][2] Its mechanism of action involves blocking central Nav1.3 sodium channels, which contributes to its robust antiepileptic effects.[1][2] However, systemic administration of proparacaine can pose risks, including potential cardiotoxicity at high doses.[1][2] To mitigate these risks while ensuring a sustained therapeutic effect, a liposomal hydrogel formulation has been developed. This advanced drug delivery system encapsulates proparacaine hydrochloride (PPC-HCl) within liposomes, which are then embedded in a thermosensitive, chitosan-based hydrogel.[1][2] This composite formulation allows for sustained, localized release, enhancing efficacy and improving the safety profile for epilepsy treatment.[1][2]
These application notes provide a comprehensive overview, experimental protocols, and key data for the preparation and preclinical evaluation of a liposomal hydrogel formulation of proparacaine for epilepsy research.
Mechanism of Action & Rationale
Proparacaine exerts its anesthetic and antiepileptic effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses.[3][4][5][6] By inhibiting the influx of sodium ions into neurons, proparacaine stabilizes the neuronal membrane and prevents the rapid, repetitive firing characteristic of epileptic seizures.[5][6] Research has specifically identified the central Nav1.3 channel as a key target for its antiepileptic activity.[1][2]
Rationale for Liposomal Hydrogel Formulation:
-
Sustained Release: A hydrogel matrix provides a scaffold for the slow, continuous release of the encapsulated drug, maintaining therapeutic concentrations over an extended period.[1][2]
-
Toxicity Reduction: Encapsulating proparacaine within liposomes can alleviate potential cardiotoxicity associated with high systemic concentrations.[1][2] The hydrogel further localizes the release, minimizing systemic exposure.
-
Improved Bioavailability: This formulation strategy can enhance the bioavailability of the drug at the target site compared to conventional administration routes.[7]
-
Biocompatibility: Chitosan, a natural polymer, is widely used for its biocompatible and biodegradable properties in drug delivery systems.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy and safety of the proparacaine liposomal hydrogel formulation in a pilocarpine-induced epilepsy mouse model.[1][2]
Table 1: Antiepileptic Efficacy of Proparacaine Liposomal Hydrogel
| Parameter | Pre-Treatment (Control) | Post-Treatment (PPC-Liposome Hydrogel, 5 mg/kg, s.c.) |
|---|---|---|
| Spontaneous Recurrent Seizure (SRS) Frequency | High | Immediate and long-lasting remission |
| Epileptiform Discharges (EEG) | Frequent | Significantly Reduced |
Data derived from studies in pilocarpine-induced epileptic mice. The formulation exerted immediate and sustained remission from seizures following subcutaneous implantation.[1][2]
Table 2: Safety and Toxicity Profile
| Test | Result | Notes |
|---|---|---|
| Cardiotoxicity (ECG) | No significant effect on QRS interval | A high dose (50 mg/kg) of non-encapsulated PPC-HCl showed slight QRS prolongation. The liposomal hydrogel formulation mitigates this effect.[1][2] |
| Neuropsychiatric Effects | No obvious adverse effects | Evaluated via open field and Y-maze tests in mice treated with PPC-HCl for 60 days.[2] |
| Hepatotoxicity | No significant toxicity | Based on transcriptomic analyses following chronic treatment.[1][2] |
| Cytotoxicity | No obvious cytotoxicity | Based on transcriptomic analyses following chronic treatment.[1][2] |
| Genotoxicity | No significant genotoxicity | Evaluated by whole genome-scale transcriptomic analyses.[1][2] |
Experimental Protocols & Methodologies
Protocol for Preparation of Proparacaine Liposomal Hydrogel
This protocol describes the preparation of a thermosensitive, chitosan-based hydrogel containing proparacaine-loaded liposomes.
Materials:
-
Proparacaine Hydrochloride (PPC-HCl)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Chitosan
-
Glycerol phosphate
-
Deionized water
Methodology:
Part A: Preparation of Proparacaine-Loaded Liposomes
-
Lipid Film Hydration Method: Dissolve soybean phosphatidylcholine and cholesterol in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Film Hydration: Hydrate the lipid film with a solution of proparacaine hydrochloride dissolved in PBS (pH 7.4). The hydration process should be performed above the lipid phase transition temperature.
-
Vesicle Formation: Vortex the mixture to form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): For uniform small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated PPC-HCl by dialysis or size exclusion chromatography.
Part B: Preparation of Thermosensitive Chitosan Hydrogel
-
Chitosan Solution: Prepare a chitosan solution by dissolving chitosan in a dilute acidic solution (e.g., 0.1 M acetic acid).
-
Gelling Agent: Prepare a separate aqueous solution of glycerol phosphate.
-
Mixing: Slowly add the glycerol phosphate solution to the chitosan solution under constant stirring in an ice bath. This neutralizes the solution and forms the thermosensitive hydrogel base.
Part C: Integration of Liposomes into Hydrogel
-
Incorporation: Gently mix the purified proparacaine-loaded liposome suspension (from Part A) with the prepared chitosan-glycerol phosphate solution (from Part B) at a low temperature (e.g., 4°C) to prevent premature gelling.
-
Homogenization: Ensure the liposomes are uniformly distributed throughout the hydrogel solution.
-
Storage: Store the final liposomal hydrogel formulation at 4°C. The formulation will exist as a liquid at this temperature and will transition to a gel at physiological temperature (approx. 37°C).
Protocol for In Vivo Efficacy Testing in an Epilepsy Model
This protocol outlines the procedure for evaluating the antiepileptic effects of the formulation in a pilocarpine-induced chronic epilepsy mouse model.
Materials:
-
Male C57BL/6J mice
-
Pilocarpine Hydrochloride
-
Lithium Chloride
-
Proparacaine Liposomal Hydrogel
-
EEG recording equipment (electrodes, amplifier, data acquisition system)
-
Surgical tools for electrode implantation
Methodology:
-
Induction of Epilepsy:
-
Administer Lithium Chloride (i.p.) to mice.
-
24 hours later, administer pilocarpine (i.p., 280 mg/kg) to induce status epilepticus (SE).[2]
-
Monitor seizure severity using the Racine scale.[2] SE is typically terminated after 2 hours with a diazepam injection.
-
Allow mice to recover. Spontaneous recurrent seizures (SRS) typically begin to appear after 2-3 weeks, indicating the chronic epileptic phase.
-
-
Surgical Implantation of EEG Electrodes:
-
Anesthetize the epileptic mice.
-
Surgically implant recording electrodes over the hippocampus or cortex according to stereotaxic coordinates.
-
Allow a recovery period of at least one week post-surgery.
-
-
Baseline Seizure Recording:
-
Record baseline EEG for a continuous period (e.g., 72 hours) to determine the frequency and duration of spontaneous seizures for each animal before treatment.
-
-
Administration of Liposomal Hydrogel:
-
Post-Treatment Monitoring:
-
Continuously record EEG for an extended period (e.g., 14-21 days) post-administration.[2]
-
Analyze the EEG data to quantify changes in seizure frequency, duration, and epileptiform spike activity compared to the baseline recordings.
-
Perform behavioral assessments (e.g., open field test, Y-maze) to evaluate potential neuropsychiatric side effects.[2]
-
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Workflow for the preparation and in vivo evaluation of proparacaine liposomal hydrogel.
Proparacaine's Proposed Antiepileptic Signaling Pathway
Caption: Proparacaine's mechanism of action in suppressing epileptic seizures.
References
- 1. New application of an old drug proparacaine in treating epilepsy via liposomal hydrogel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 4. What is Proparacaine Hydrochloride used for? [synapse.patsnap.com]
- 5. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Liposomes for epilepsy treatment: Toward better brain targeting and reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Propanocaine in Pain Management Studies
A Note on "Propanocaine": The term "this compound" does not correspond to a widely recognized local anesthetic in scientific literature. It is presumed to be a likely misspelling of "Proparacaine" or "Procaine," both of which are established local anesthetics. The following application notes and protocols are based on the known mechanisms and experimental data for Proparacaine and Procaine and are intended to serve as a comprehensive guide for the study of a novel local anesthetic agent with a similar profile, herein referred to as this compound.
Introduction
This compound is a hypothetical local anesthetic agent belonging to the amino ester group. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2] By inhibiting the influx of sodium ions, this compound prevents the generation and propagation of action potentials, thereby blocking the transmission of pain signals.[1][3] These application notes provide an overview of the pharmacology of this compound and detailed protocols for its evaluation in pain management studies.
Mechanism of Action
This compound exerts its analgesic effect by reversibly binding to voltage-gated sodium channels on the intracellular side of the neuronal membrane.[1][4] This action stabilizes the neuron in a depolarized state, preventing the initiation and conduction of nerve impulses.[5] The uncharged form of the molecule allows it to penetrate the lipid-rich nerve cell membrane, after which the ionized form binds to the sodium channel.[1]
Signaling Pathway of this compound Action
Quantitative Data
The following tables summarize key quantitative parameters for Proparacaine and Procaine, which can be used as a reference for evaluating this compound.
| Parameter | Proparacaine | Procaine | Reference(s) |
| Chemical Class | Amino ester | Amino ester | [3] |
| Primary Use | Ophthalmic topical anesthetic | Local and regional anesthesia | [6][7] |
| Onset of Action | 20-30 seconds (topical) | 2-5 minutes (injection) | [1][8] |
| Duration of Action | 15-20 minutes (topical) | 30-90 minutes (injection) | [1][8] |
| IC50 (Sodium Channel) | Not widely reported | 60-200 µM |
| Study Type | Animal Model | Proparacaine Administration | Key Findings | Reference(s) |
| Corneal Sensitivity | Cats | 0.5% topical solution | Significant reduction in corneal sensitivity for 25 minutes. | [9] |
| Corneal Sensitivity | Horses | 0.5% topical solution | Anesthesia duration of 25 minutes, with maximal effect at 5 minutes. | [10][11] |
| Pain Relief after PRK | Humans | 0.05% topical solution | Significant pain relief compared to placebo. | [12] |
| Local Anesthesia | Horses | 5 mg and 10 mg subcutaneous injection with epinephrine | Prolonged hoof withdrawal reflex latency for 120 and 180 minutes, respectively. | [13] |
| Acute Pancreatitis Pain | Humans | Continuous intravenous infusion (2 g/24 h) | Not effective for pain control. | [14] |
Experimental Protocols
In Vitro Evaluation: Patch-Clamp Electrophysiology
This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels in isolated neurons.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for voltage-gated sodium channels.
Materials:
-
Isolated dorsal root ganglion (DRG) neurons
-
Patch-clamp rig with amplifier and data acquisition system
-
This compound stock solution
-
Extracellular and intracellular recording solutions
Procedure:
-
Culture DRG neurons on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
Apply a series of voltage steps to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the chamber with increasing concentrations of this compound.
-
Record sodium currents at each concentration after steady-state block is achieved.
-
Wash out the drug and ensure recovery of the sodium current.
-
Analyze the data to determine the concentration-dependent block and calculate the IC50 value.
In Vitro Experimental Workflow
In Vivo Evaluation: Hot Plate Test
This protocol assesses the central analgesic activity of this compound in a rodent model of thermal pain.
Objective: To determine the effect of this compound on the latency to a painful stimulus.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hot plate apparatus set to 55 ± 0.5°C
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatize rats to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency for each rat by placing it on the hot plate and measuring the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30 seconds is used to prevent tissue damage.
-
Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration, place the rat back on the hot plate and measure the response latency.
-
Calculate the percentage of maximal possible effect (%MPE) for each time point.
-
Analyze the data to determine the analgesic efficacy of this compound compared to controls.
In Vivo Experimental Workflow
Safety and Toxicity
Preliminary studies on related compounds suggest that this compound may have a favorable safety profile for local administration. However, systemic absorption can lead to adverse effects on the central nervous system and cardiovascular system.[6][15] Allergic reactions, though rare for Procaine, are a possibility due to its metabolism to para-aminobenzoic acid (PABA).[6] It is crucial to conduct comprehensive toxicology studies, including in vitro cytotoxicity assays and in vivo dose-escalation studies, to establish the safety profile of this compound.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound in pain management. By following these detailed methodologies, researchers can systematically investigate the mechanism of action, efficacy, and safety of this novel local anesthetic agent. The provided quantitative data for Proparacaine and Procaine serve as valuable benchmarks for these studies.
References
- 1. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 2. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 4. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Proparacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Procaine - Wikipedia [en.wikipedia.org]
- 7. What is Proparacaine Hydrochloride used for? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. Dilute topical proparacaine for pain relief after photorefractive keratectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma concentration and local anesthetic activity of procaine hydrochloride following subcutaneous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Procaine hydrochloride fails to relieve pain in patients with acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systemic toxic reactions to procaine penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
Proparacaine Administration for Tonometry in Research Subjects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of proparacaine hydrochloride as a topical anesthetic for tonometry in research subjects. The following protocols and data are intended to ensure accurate and humane intraocular pressure (IOP) measurements in a research setting.
Introduction
Proparacaine hydrochloride is a rapidly acting topical anesthetic commonly used in ophthalmology to facilitate diagnostic procedures such as tonometry.[1] Its mechanism of action involves the blockade of sodium ion channels in neuronal cell membranes, which inhibits the initiation and propagation of nerve impulses, resulting in temporary anesthesia of the corneal surface.[2][3] The onset of anesthesia is typically within 30 seconds, with a duration of 15 to 20 minutes, making it well-suited for brief procedures like IOP measurement.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of proparacaine for tonometry.
Table 1: Pharmacokinetics of 0.5% Proparacaine Hydrochloride Ophthalmic Solution
| Parameter | Value | Reference |
| Onset of Anesthesia | ~13-30 seconds | [2] |
| Duration of Maximal Anesthesia (Cats) | 5 minutes | [5] |
| Duration of Significant Anesthesia (Cats) | 25 minutes | [5] |
| Duration of Maximal Anesthesia (Dogs, 1 drop) | ~15 minutes | [6] |
| Duration of Significant Anesthesia (Dogs, 1 drop) | 45 minutes | [6] |
| Duration of Anesthesia (Humans) | 10.7 - 20 minutes | [3][7] |
Table 2: Effect of 0.5% Proparacaine on Intraocular Pressure (IOP) in Human Subjects
| Study | Baseline IOP (mmHg) | IOP at 2 min post-instillation (mmHg) | IOP at 5 min post-instillation (mmHg) | Key Finding | Reference |
| Almubrad & Ogbuehi | Not specified | Statistically significant reduction | Statistically significant reduction (average reduction of ~0.9 mmHg) | Proparacaine may cause a small but statistically significant reduction in IOP. | [8] |
| Agarwal et al. | 16.6 ± 4.2 | Not measured | 15.0 ± 4.2 (Rebound Tonometry)15.2 ± 4.6 (Goldmann Applanation Tonometry) | Statistically significant lowering of IOP readings after 5 minutes. | [2] |
| Fung et al. | 13.9 ± 0.7 | 13.9 ± 0.6 | 13.6 ± 0.7 | No significant effect on IOP detected. | [9] |
Table 3: Effect of 0.5% Proparacaine on Intraocular Pressure (IOP) in Animal Subjects
| Animal Model | Baseline IOP | Post-Proparacaine IOP | Key Finding | Reference |
| Rats (Sprague-Dawley) | Not specified | Not significantly changed | No significant effect on IOP. | [10] |
| Dogs (Beagle) | Not specified | Not significantly changed | No significant effect on IOP. | [4][10] |
Table 4: Comparison of Different Proparacaine Concentrations in Human Subjects
| Concentration | Efficacy for Tonometry | Patient Comfort | Reference |
| 0.5% | Effective | - | [11] |
| 0.25% | Effective in all patients | - | [1][11] |
| 0.125% | Effective in patients over 40 years old | Increased comfort (less stinging) | [11] |
Experimental Protocols
Materials
-
Proparacaine hydrochloride ophthalmic solution (0.5% is standard, lower concentrations can be considered).[1][11]
-
Sterile, single-use eye droppers or a multi-dose bottle with a sterile tip.
-
Calibrated tonometer (e.g., Tono-Pen, TonoVet, rebound tonometer, or applanation tonometer).[10][12]
-
Personal protective equipment (gloves).
-
Animal restraint device, if necessary.
Experimental Workflow
References
- 1. Comparison of the effectiveness of 0.5% and 0.25% proparacaine hydrochloride eye drops as topical anesthetics in routine ocular investigations and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. A comparison of proparacaine and tetracaine eye anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical investigation of the effect of topical anesthesia on intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effect of topical anesthesia on evaluation of corneal sensitivity and intraocular pressure in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anesthetic effects from low concentrations of proparacaine and benoxinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisevisionintl.com [wisevisionintl.com]
Application Notes and Protocols for the Utilization of Proparacaine in Foreign Body Removal from Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine hydrochloride is a rapid-acting, ester-based topical anesthetic commonly employed in ophthalmic procedures to numb the surface of the eye.[1][2] Its primary application in a laboratory setting is to provide short-term anesthesia of the cornea and conjunctiva, facilitating diagnostic and therapeutic procedures, including the removal of foreign bodies.[3][4] Proparacaine is favored for its swift onset of action and relatively short duration, which is advantageous for brief, minimally invasive procedures in research animals.[5][6] This document provides detailed application notes and standardized protocols for the use of proparacaine in the removal of foreign bodies from the eyes of various laboratory animal species.
Mechanism of Action
Proparacaine functions by blocking nerve conduction in the ocular surface tissues.[1][7] It stabilizes the neuronal membrane by inhibiting the influx of sodium ions, which is essential for the initiation and propagation of nerve impulses.[1][5][7] This reversible blockade of voltage-gated sodium channels prevents the transmission of pain signals to the brain, resulting in temporary local anesthesia.[1][7]
Quantitative Data on Anesthetic Properties
The efficacy of proparacaine can vary slightly between species. The following table summarizes key quantitative data regarding the anesthetic properties of a 0.5% proparacaine hydrochloride ophthalmic solution.
| Species | Onset of Anesthesia | Maximal Anesthetic Effect Duration | Total Duration of Anesthesia | Dosage for Foreign Body Removal | Citation(s) |
| Dog | ~30-60 seconds | 15 minutes (1 drop) 25 minutes (2 drops) | ~45-55 minutes | 1-5 drops | [6] |
| Cat | ~1 minute | ~5 minutes | ~25 minutes | 1-5 drops | [3][4] |
| Rabbit | < 1 minute | Not specified | ~21-63 minutes | 1-2 drops | [4][8] |
| Horse | ~5-10 minutes | Not specified | ~25 minutes | 1-2 drops | [9] |
| Mouse | ~13 seconds | Not specified | ~15 minutes or longer | 1 drop | [7][10] |
| Rat | Not specified | Not specified | Not specified | 1-2 drops | [11] |
Experimental Protocols
General Preparation for All Species
-
Animal Restraint: Ensure the animal is properly restrained to prevent injury to both the animal and the handler. For smaller animals like mice and rats, this may involve manual restraint or a commercial restraint device. For larger animals, appropriate handling techniques or sedation may be necessary.
-
Visual Examination: Before instilling any solutions, perform a thorough visual examination of the affected eye to assess the location, size, and nature of the foreign body. A magnifying loupe or operating microscope can be beneficial.
-
Aseptic Technique: Wear sterile gloves and use sterile instruments and solutions to minimize the risk of secondary infection.
Protocol for Foreign Body Removal in Rodents (Mice and Rats)
This protocol is adapted from procedures used for retro-orbital injections in mice and general ophthalmic examinations in rodents.[6][7]
Materials:
-
0.5% proparacaine hydrochloride ophthalmic solution
-
Sterile saline solution
-
Sterile cotton-tipped applicators
-
Fine-tipped sterile forceps or a 25-gauge needle
-
Magnifying loupe (optional)
-
Topical ophthalmic antibiotic ointment
Procedure:
-
Anesthetize the animal if necessary. For very brief procedures, general anesthesia may not be required if the animal is properly restrained and only a topical anesthetic is used.[7]
-
Instill one drop of 0.5% proparacaine hydrochloride ophthalmic solution onto the cornea of the affected eye.[6]
-
Allow approximately 30-60 seconds for the anesthetic to take full effect.
-
Gently flush the eye with sterile saline solution to attempt to dislodge the foreign body.
-
If flushing is unsuccessful, use a sterile, moistened cotton-tipped applicator to gently wipe the foreign body from the corneal surface.
-
For embedded foreign bodies, use sterile, fine-tipped forceps or the tip of a 25-gauge needle (bevel up) to carefully lift and remove the object.[1] This should be performed with magnification to avoid damage to the cornea.
-
After removal, apply a lubricating eye ointment or a broad-spectrum topical antibiotic to prevent infection and aid in healing.
-
Monitor the animal for any signs of post-procedural pain or inflammation.
Protocol for Foreign Body Removal in Rabbits
Materials:
-
0.5% proparacaine hydrochloride ophthalmic solution
-
Sterile saline solution
-
Sterile cotton-tipped applicators or ophthalmic sponges
-
Fine-tipped sterile forceps or an eye spud
-
Topical ophthalmic antibiotic ointment
Procedure:
-
Properly restrain the rabbit. Sedation may be beneficial to reduce stress and movement.
-
Instill 1-2 drops of 0.5% proparacaine hydrochloride ophthalmic solution into the affected eye.
-
Wait for approximately 1 minute for the anesthetic to become effective.
-
Perform gentle irrigation of the eye with sterile saline.
-
If the foreign body remains, use a sterile ophthalmic sponge or fine-tipped forceps to carefully remove it.
-
Apply a topical antibiotic ointment post-procedure.
Experimental Workflow
Safety and Considerations
-
Corneal Toxicity: Prolonged or excessive use of proparacaine can be toxic to the corneal epithelium and may delay wound healing.[3] It should only be used for short-term procedures and not as a therapeutic agent for pain relief.[5]
-
Hypersensitivity: While rare, allergic reactions can occur.[10] Animals should be monitored for signs of hypersensitivity, such as severe conjunctival redness, swelling, or systemic distress.
-
Contamination: The tip of the proparacaine bottle should not touch any surfaces, including the animal's eye, to avoid contamination of the solution.[12]
-
Post-Procedural Care: After the anesthetic has worn off, the animal may experience some discomfort. It is crucial to protect the eye from rubbing or further irritation.[10] The use of an Elizabethan collar may be necessary for some animals.
-
Deeply Embedded or Penetrating Foreign Bodies: If a foreign body is deeply embedded in the cornea or has penetrated the anterior chamber, the procedure should be performed by a veterinarian, as surgical intervention under general anesthesia may be required.[13]
Conclusion
Proparacaine is an effective and safe topical anesthetic for facilitating the removal of superficial foreign bodies from the eyes of laboratory animals when used according to proper protocols. Its rapid onset and short duration of action make it a valuable tool for researchers. Adherence to aseptic techniques and appropriate post-procedural care are essential to prevent complications and ensure animal welfare. For complex cases involving deeply embedded or penetrating foreign bodies, veterinary consultation is imperative.
References
- 1. Corneal Foreign Body - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical Proparacaine and Episcleral Venous Pressure in the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pi.bausch.com [pi.bausch.com]
- 5. Local Anesthetics for the Eye in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 9. hsc.unm.edu [hsc.unm.edu]
- 10. Proparacaine: Package Insert / Prescribing Information [drugs.com]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. Proparacaine Hydrochloride Ophthalmic Solution 0.5% (15ml) | On Sale | EntirelyPets Rx [entirelypetspharmacy.com]
- 13. Corneal Foreign Bodies in Small Animals - Emergency Medicine and Critical Care - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols for A-scan Biometry using Proparacaine Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-scan biometry is a fundamental ophthalmic ultrasound technique used to measure the axial dimensions of the eye. These measurements, including axial length (AL), anterior chamber depth (ACD), and lens thickness (LT), are critical for a variety of research and clinical applications. In drug development, precise ocular biometry is essential for assessing the effects of novel therapeutics on ocular structures and for the design and evaluation of intraocular lenses (IOLs). This document provides a detailed protocol for performing A-scan biometry using Proparacaine as a topical anesthetic, ensuring accurate and reproducible data collection. Proparacaine hydrochloride is a rapidly acting topical anesthetic that facilitates patient comfort and cooperation during the procedure.[1][2]
Data Presentation
Accurate biometric data is paramount for meaningful research. The following tables provide normative values for key ocular parameters in the adult human eye and the specifications of Proparacaine hydrochloride ophthalmic solution.
Table 1: Normal Ocular Biometric Parameters in Adults
| Parameter | Mean Value (mm) | Standard Deviation (mm) | Range (mm) |
| Axial Length (AL) | 23.05 - 23.79 | 0.91 - 1.17 | 20.42 - 27.28 |
| Anterior Chamber Depth (ACD) | 3.11 - 3.21 | 0.37 - 0.62 | 2.38 - 4.13 |
| Lens Thickness (LT) | 3.67 - 4.50 | 0.25 - 0.62 | 2.24 - 4.66 |
Note: These values can vary based on age, sex, and ethnicity.[3][4][5][6]
Table 2: Proparacaine Hydrochloride Ophthalmic Solution 0.5% Specifications
| Parameter | Specification |
| Active Ingredient | Proparacaine Hydrochloride 5 mg/mL (0.5%) |
| Onset of Anesthesia | Approximately 10-20 seconds |
| Duration of Anesthesia | Approximately 10-20 minutes |
| Common Adverse Reactions | Temporary stinging, burning, conjunctival redness |
| Serious (Rare) Adverse Reactions | Hyperallergic corneal reaction, corneal opacification with prolonged use |
Experimental Protocols
This section details the methodologies for performing A-scan biometry with Proparacaine anesthetic. Both the contact (applanation) and immersion techniques are described. The immersion technique is generally considered more accurate as it avoids corneal compression.[9][10]
Materials
-
A-scan biometry ultrasound machine
-
10 MHz A-scan probe
-
Proparacaine hydrochloride ophthalmic solution, 0.5%
-
Sterile single-use eye droppers
-
Immersion shell (for immersion technique)
-
Sterile saline solution (for immersion technique)
-
Patient fixation target
-
Alcohol swabs for probe disinfection
-
Personal protective equipment (gloves)
Pre-Procedure Preparations
-
Patient Consent and Explanation: Inform the patient about the procedure, its purpose, and what they will experience. Obtain informed consent.
-
Patient Positioning: For the contact method, the patient should be seated comfortably with their head stabilized in a slit-lamp or headrest. For the immersion method, the patient should be in a supine or reclined position.[10]
-
Instrument Calibration: Ensure the A-scan biometer is calibrated according to the manufacturer's instructions. Select the appropriate velocity settings for the phakic, aphakic, or pseudophakic eye. The velocity of sound through the cornea and lens is approximately 1641 m/s, and through the aqueous and vitreous is 1532 m/s.[9][10]
Anesthetic Application
-
Instruct the patient to look upwards.
-
Gently pull down the lower eyelid.
-
Instill one to two drops of Proparacaine 0.5% ophthalmic solution into the lower conjunctival sac.[8][11]
-
Advise the patient to blink gently to distribute the anesthetic. Anesthesia typically occurs within 20 seconds.[2]
A-scan Biometry Procedure: Contact (Applanation) Technique
-
Probe Preparation: Clean the A-scan probe tip with an alcohol swab and allow it to air dry completely.
-
Patient Fixation: Instruct the patient to fixate on a distant target with the contralateral eye to ensure the eye being measured is in the primary position.
-
Probe Application: Gently place the tip of the A-scan probe perpendicularly on the center of the cornea, ensuring minimal compression.
-
Data Acquisition: Observe the A-scan waveform on the display. A high-quality scan will show five tall, sharply rising spikes corresponding to the cornea, anterior lens capsule, posterior lens capsule, retina, and sclera.[9][10]
-
Measurement: Once a satisfactory waveform is obtained, freeze the scan and record the measurements.
-
Repeat Measurements: Obtain at least five separate measurements with a low standard deviation (ideally <0.06 mm) to ensure accuracy and reproducibility.[10]
A-scan Biometry Procedure: Immersion Technique
-
Immersion Shell Placement: Gently place a sterile immersion shell between the patient's eyelids.
-
Saline Instillation: Fill the immersion shell with sterile saline solution, ensuring there are no air bubbles.
-
Probe Immersion: Immerse the A-scan probe tip into the saline bath, positioning it approximately 5-10 mm from the cornea without touching it.
-
Patient Fixation: Instruct the patient to fixate on a target to align the eye.
-
Data Acquisition: Align the probe with the visual axis until a high-quality waveform with distinct spikes is visible on the display. In the immersion scan, an additional initial spike from the probe tip will be visible.
-
Measurement and Repetition: Freeze the scan, record the measurements, and repeat to obtain at least five consistent readings with a low standard deviation.
Post-Procedure Care
-
Gently remove the immersion shell (if used).
-
Advise the patient not to rub their eye for at least 20-30 minutes until the anesthetic wears off to prevent accidental corneal abrasion.[12]
-
Discard all single-use items. Disinfect the A-scan probe and immersion shell according to manufacturer guidelines.
Mandatory Visualizations
Signaling Pathway of Proparacaine
Caption: Proparacaine's mechanism of action on the nerve cell membrane.
Experimental Workflow for A-scan Biometry
Caption: Experimental workflow for A-scan biometry.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. JCDR - Axial length, Anterior chamber depth, Lens thickness, Vitreous chamber depth [jcdr.net]
- 4. Axial length, anterior chamber depth and lens thickness: Their intercorrelations in black South Africans | Mashige | African Vision and Eye Health [avehjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pi.bausch.com [pi.bausch.com]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. A-Scan Biometry: Practice Essentials, Ultrasound Principles, Ultrasound Biometry Instrumentation [emedicine.medscape.com]
- 10. Ultrasound Biometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Proparacaine-ophthalmic - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. pdf.hres.ca [pdf.hres.ca]
Troubleshooting & Optimization
Overcoming Proparacaine solution instability and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the instability and degradation of proparacaine solutions. Below you will find frequently asked questions, troubleshooting guides, stability data, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of proparacaine solution degradation?
A1: The primary degradation pathway for proparacaine is hydrolysis.[1][2] This chemical reaction can occur under acidic, basic, and neutral pH conditions, breaking the ester bond of the molecule.[1][2]
Q2: My proparacaine solution has turned yellow or brown. What does this mean and is it still usable?
A2: A color change to yellow or brown indicates that the solution has degraded.[3] Commercial ophthalmic solutions are typically colorless to faint yellow.[3] If the solution becomes darker, it should be discarded immediately to avoid potential issues with potency and safety.[3] While forced degradation studies suggest proparacaine is stable against photolytic stress, discoloration often points towards light-induced degradation or oxidation over time.[1][3]
Q3: What are the major degradation products of proparacaine?
A3: The two major degradation products (DPs) formed through hydrolysis are 3-amino-4-propoxybenzoic acid (DP 2) and 2-(diethylamino) ethanol (DP 1).[2][4] It is important to note that these degradation products may have their own toxicological profiles; one study predicted that both DPs have the potential for eye irritation.[1][4]
Q4: What are the optimal storage conditions for proparacaine solutions?
A4: To ensure stability, proparacaine solutions should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[3] Studies have shown that proparacaine solutions are stable for at least six months when stored at +4°C and -20°C.[4][5] Storing the solution at room temperature for more than two weeks has been shown to decrease its anesthetic efficacy.[6]
Q5: How does pH impact the stability of proparacaine solutions?
A5: Proparacaine is susceptible to hydrolysis across a range of pH values (acidic, neutral, and basic).[2] Commercial ophthalmic formulations typically have a pH adjusted to between 3.5 and 6.0.[7] Maintaining the solution within this optimal pH range is crucial for minimizing the rate of hydrolytic degradation.
Q6: Are antioxidants necessary in my proparacaine formulation?
A6: While formal stress studies have shown proparacaine to be relatively stable against oxidative stress, the inclusion of antioxidants and chelating agents is a common strategy to enhance the shelf-life of pharmaceutical formulations that are sensitive to oxidation.[1][2][8] Some commercial preparations replace the air in the container with nitrogen and include stabilizers like glycerin, suggesting that preventing oxidation is a key consideration for long-term stability.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellow/Brown) | 1. Photodegradation: Exposure to ambient or UV light. 2. Oxidation: Exposure to oxygen over time, potentially catalyzed by trace metals.[8] | 1. Store solutions in amber or opaque containers to protect from light.[3] 2. Prepare fresh solutions and consider purging the headspace of the container with an inert gas like nitrogen.[9] 3. Add a chelating agent (e.g., EDTA) to bind trace metal ions that can catalyze oxidation.[8][10] |
| Loss of Anesthetic Efficacy | 1. Hydrolytic Degradation: The active proparacaine molecule has degraded into inactive products due to incorrect pH or prolonged storage at room temperature.[1][6] 2. Incorrect Concentration: Errors during solution preparation. | 1. Verify the pH of the solution is within the optimal range (3.5 - 6.0).[7] 2. Ensure the solution is stored under refrigeration and used within its stability period.[3] 3. Prepare a fresh solution, carefully verifying all measurements. 4. Quantify the concentration of the active ingredient using a stability-indicating method like HPLC. |
| Precipitate Formation | 1. pH Shift: The pH of the solution has shifted outside the range where proparacaine hydrochloride is fully soluble. 2. Low Temperature Storage: Storing at very low temperatures (e.g., <-20°C) may cause precipitation of buffer salts or the active ingredient. 3. Contamination: Introduction of foreign substances. | 1. Measure and adjust the pH of the solution using dilute HCl or NaOH.[3] 2. Allow the solution to return to room temperature and gently agitate to see if the precipitate redissolves. If not, discard. 3. Filter the solution through a sterile 0.22 µm filter if appropriate for the application. Prepare a fresh solution using sterile technique. |
Visualized Workflows and Pathways
Caption: Hydrolytic degradation pathway of Proparacaine.
Caption: Workflow for troubleshooting proparacaine instability.
Caption: Proparacaine blocks nerve impulses via Na+ channels.
Quantitative Stability Data
The following table summarizes key stability findings for proparacaine solutions from various studies.
| Condition | Observation | Stability Period | Source(s) |
| Storage at +4°C | No significant change in concentration observed. | At least 6 months | [4][5] |
| Storage at -20°C | No significant change in concentration observed. | At least 6 months | [4][5] |
| Storage at Room Temperature | A decrease in anesthetic efficacy was noted. | Unstable after 2 weeks | [6] |
| Hydrolytic Stress (Acidic) | Two major degradation products formed. | Unstable | [1][2] |
| Hydrolytic Stress (Neutral) | Two major degradation products formed. | Unstable | [1][2] |
| Hydrolytic Stress (Basic) | Two major degradation products formed. | Unstable | [1][2] |
| Oxidative, Dry Heat, Photolytic Stress | No degradation products were generated under forced stress conditions. | Stable | [1][2] |
Note: While forced photolytic studies showed stability, long-term exposure to light is not recommended for formulated products, as indicated by manufacturer guidelines to "Protect from light."[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade the proparacaine solution to identify potential degradation products and establish the degradation pathway.
Objective: To assess the stability of proparacaine under various stress conditions as recommended by ICH guidelines.[4]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of proparacaine hydrochloride in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4-8 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2-4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of ~100 µg/mL.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Heat at 60°C for 24 hours. Cool and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Dilute to ~100 µg/mL.
-
Photodegradation: Expose the stock solution in a transparent container to direct sunlight or a photostability chamber for 24-48 hours.
-
Thermal Degradation: Keep the solid proparacaine hydrochloride powder in a hot air oven at 105°C for 24 hours. Dissolve and dilute to ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This method can be used to separate and quantify proparacaine from its principal degradation products.[4][5]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Bondesil C8 (250 x 4.6 mm, 5 µm particle size) or equivalent.[5]
-
Mobile Phase: A mixture of acetonitrile and 20 mM sodium dihydrogen phosphate buffer (pH adjusted to 3.0) in a 30:70 (v/v) ratio.[4][5]
-
Flow Rate: 1.2 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve USP Proparacaine Hydrochloride Reference Standard in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dilute the proparacaine solution under investigation with the mobile phase to an expected final concentration within the linear range of the assay (e.g., 100 µg/mL).
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the standard solution, sample solutions, and blank (mobile phase) into the chromatograph.
-
Quantification: Record the chromatograms and measure the peak area for proparacaine. The concentration of proparacaine in the sample can be calculated by comparing its peak area to that of the standard. Degradation is quantified by the decrease in the area of the parent drug peak and the appearance of new peaks corresponding to degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of Ocular Toxicity of Potential Degradation Products of Proparacaine Hydrochloride Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of 0.5% proparacaine stored at room temperature. | Semantic Scholar [semanticscholar.org]
- 7. Proparacaine Hydrochloride Ophthalmic Solution [drugfuture.com]
- 8. Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proparacaine: Package Insert / Prescribing Information [drugs.com]
- 10. The role of antioxidants and iron chelators in the treatment of oxidative stress in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Proparacaine Cytotoxicity in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize proparacaine cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of proparacaine cytotoxicity in vitro?
Proparacaine induces cytotoxicity primarily through the induction of mitochondria-dependent apoptosis.[1][2][3][4] This pathway involves the disruption of the mitochondrial transmembrane potential, leading to the activation of a cascade of caspases, including caspase-2, -3, -8, and -9.[1][2][4][5] Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-xL, and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][4] This ultimately results in characteristic signs of apoptosis such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1][3][5]
Q2: At what concentrations does proparacaine typically become cytotoxic to corneal cells in culture?
Proparacaine exhibits dose- and time-dependent cytotoxicity.[1][3][5][6] Noticeable cytotoxic effects on human corneal stromal cells have been observed at concentrations of 0.15625 g/L and higher.[3][6] For human corneal endothelial cells, a toxic response is seen at concentrations above 0.03125%.[2][5] It is important to note that even concentrations significantly lower than the clinical dose (0.5% or 5 g/L) can have detrimental effects in vitro.[1][3][6]
Q3: How can I reduce proparacaine-induced cytotoxicity in my experiments?
Several strategies can be employed to minimize proparacaine's toxic effects in cell culture:
-
Use the lowest effective concentration: Determine the minimal concentration of proparacaine required for your experimental endpoint to reduce off-target cytotoxic effects.
-
Limit exposure time: As proparacaine's toxicity is time-dependent, minimizing the incubation period is crucial.[1][3][6]
-
Use diluted formulations: Studies have shown that diluted proparacaine (e.g., 0.05%) has a significantly lower negative impact on corneal cell viability and proliferation compared to the standard clinical concentration (0.5%).[7]
-
Consider the use of antioxidants: Since proparacaine induces mitochondrial oxidative stress, incorporating antioxidants into your cell culture medium may offer a protective effect.
-
Optimize cell culture conditions: Ensure cells are healthy and at an appropriate confluence before beginning the experiment. The presence or absence of serum can also impact cytotoxicity, with serum-free conditions potentially exacerbating toxic effects.[8]
Q4: How can I differentiate between apoptosis and necrosis induced by proparacaine?
Distinguishing between these two forms of cell death is critical for understanding the mechanism of cytotoxicity. While proparacaine primarily induces apoptosis, high concentrations or prolonged exposure may lead to secondary necrosis. A combination of methods is recommended for accurate differentiation:
-
Morphological Assessment: Observe cell morphology using microscopy. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells exhibit swelling and membrane rupture.[9][10]
-
Flow Cytometry with Annexin V and a Viability Dye (e.g., Propidium Iodide - PI): This is a robust quantitative method.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).[11]
-
-
Biochemical Assays: Measure markers specific to each pathway. Caspase activation is a hallmark of apoptosis, whereas the release of intracellular components like lactate dehydrogenase (LDH) into the culture medium is characteristic of necrosis.[12]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High variability in cell viability/cytotoxicity assays (e.g., MTT, XTT) | 1. Inconsistent cell seeding density.2. Air bubbles in microplate wells.3. Incomplete solubilization of formazan crystals (in MTT assay).4. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. Perform a cell density optimization experiment.[13]2. Carefully inspect plates for bubbles and puncture them with a sterile needle if present.[13]3. Ensure the solubilization agent is thoroughly mixed in each well and incubate for a sufficient time to completely dissolve the crystals.[14]4. Use calibrated pipettes and practice consistent pipetting technique. Consider using a multichannel pipette for reagent addition.[15] |
| High background signal in control wells | 1. Contamination of cell culture or reagents.2. High cell density in negative control wells.3. Components in the culture medium (e.g., phenol red, serum) interfering with the assay. | 1. Use aseptic techniques and sterile reagents. Test for mycoplasma contamination.2. Optimize the cell number to ensure the signal is within the linear range of the assay.[13]3. Use serum-free and phenol red-free medium for the assay incubation period if possible. Include a "medium only" background control. |
| Low signal or no dose-response in cytotoxicity assays | 1. Proparacaine concentration is too low.2. Incubation time is too short.3. Cell density is too low.[13]4. Cells are resistant to proparacaine. | 1. Increase the concentration range of proparacaine in your experiment.2. Increase the exposure time.3. Increase the number of cells seeded per well.4. Verify the cell line's sensitivity and consider using a positive control known to induce cytotoxicity. |
| Difficulty distinguishing apoptotic from necrotic populations in flow cytometry | 1. Suboptimal staining with Annexin V or PI.2. Incorrect instrument settings (compensation, gates).3. Cells are in a late stage of apoptosis and are becoming PI-positive (secondary necrosis). | 1. Titrate Annexin V and PI concentrations and optimize incubation times.[16]2. Use single-stained controls to set up proper compensation and gating. Run unstained cells to check for autofluorescence.[17]3. Perform a time-course experiment to capture cells in the early stages of apoptosis.[11] |
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of Proparacaine on Corneal Cells
| Cell Type | Concentration | Effect | Reference |
| Human Corneal Stromal (HCS) Cells | > 0.15625 g/L | Dose- and time-dependent decrease in cell viability. | [6] |
| Human Corneal Endothelial (HCE) Cells | > 0.03125% | Dose- and time-dependent toxic response. | [2][5] |
| Rabbit Corneal Epithelial Cells | EC50 = 3.4 mM | 50% reduction in mitochondrial activity (MTT assay). | [12] |
| Rabbit Corneal Epithelial Cells | EC50 = 4.4 mM | 50% increase in LDH leakage. | [12] |
Table 2: Effect of Proparacaine on Corneal Fibroblast Proliferation (MTT Assay)
| Treatment | 6 hours | 24 hours | 48 hours | 72 hours | Reference |
| Regular Proparacaine (0.5%) | 88.7% | 65.7% | 51.3% | 30.1% | [7] |
| Diluted Proparacaine (0.05%) | 92.7% | 82.7% | 58.3% | 50.1% | [7] |
| Regular Proparacaine (0.5%) + Antibiotics | 78.3% | 58.3% | 42.7% | 21.3% | [7] |
| Diluted Proparacaine (0.05%) + Antibiotics | 85.5% | 75.5% | 51.1% | 45.7% | [7] |
| Data represents % cell proliferation relative to control. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[14][18]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of proparacaine. Include untreated cells as a negative control and a solvent control if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Measurement of Caspase-3/7 Activity
This protocol is based on a luminescent "add-mix-measure" assay format.[1][19][20]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with proparacaine as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1 Dye
This protocol utilizes the ratiometric dye JC-1 to assess changes in MMP.[2][21][22]
-
Cell Seeding and Treatment: Culture and treat cells with proparacaine in a suitable format for analysis (e.g., 6-well plate, 96-well black plate with a clear bottom). Include a positive control for depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[22]
-
Washing: Centrifuge the plate (if applicable) and carefully remove the staining solution. Wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Healthy cells (high MMP): J-aggregates emit red fluorescence (Excitation ~540 nm, Emission ~590 nm).
-
Apoptotic cells (low MMP): JC-1 monomers emit green fluorescence (Excitation ~485 nm, Emission ~535 nm).[21]
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Visualizations
Caption: Proparacaine-induced apoptotic signaling pathway.
Caption: General workflow for in vitro cytotoxicity experiments.
Caption: Distinguishing cell death modes with flow cytometry.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System [frontiersin.org]
- 9. akadeum.com [akadeum.com]
- 10. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 11. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. broadpharm.com [broadpharm.com]
- 19. promega.com [promega.com]
- 20. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. 101.200.202.226 [101.200.202.226]
Troubleshooting inconsistent anesthetic effects of Proparacaine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the inconsistent anesthetic effects of Proparacaine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Inconsistent Anesthetic Effects
Researchers may occasionally observe variability in the anesthetic efficacy of Proparacaine. This guide provides a systematic approach to identifying and resolving common issues.
Initial Checks:
-
Solution Appearance: Visually inspect the Proparacaine solution. It should be clear and colorless to faint yellow.[1][2][3] If the solution is darker, it may have degraded and should be discarded.[1][2][3]
-
Storage Conditions: Confirm that the solution has been stored according to recommendations. Proparacaine hydrochloride ophthalmic solution should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1][4]
Problem: Reduced or No Anesthetic Effect
If the initial checks do not reveal any issues, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Improper Storage | - Verify that the solution was consistently stored at the recommended refrigerated temperature and protected from light.[1][4] - Review storage logs if available. | Proparacaine is susceptible to degradation at room temperature, which can lead to a decrease in efficacy.[5] Exposure to light can also contribute to degradation. |
| Solution Degradation | - Discard any solution that appears discolored (darker than faint yellow).[1][2][3] - If the solution is within its expiration date but has been opened for an extended period, consider using a fresh bottle. | Proparacaine can undergo hydrolysis, especially under acidic, basic, or neutral conditions, leading to the formation of degradation products with reduced or no anesthetic activity.[6] |
| Incorrect Administration Technique | - Ensure proper drop instillation to the cornea. - For short procedures, a single dose of 1-2 drops is typical. For longer procedures, 1 drop every 5 to 10 minutes for 5 to 7 doses may be required.[1][2][3] | Insufficient volume or improper placement of the anesthetic can result in inadequate nerve block. The anesthetic effect of a single drop lasts for approximately 10-20 minutes.[1][2][3] |
| Subject Variability | - Review the subject's history for any known conditions that may affect drug metabolism or nerve function. - Consider the possibility of genetic variations affecting sodium channels or enzyme activity.[7] | Individual factors such as anatomical variations, underlying medical conditions, and genetic predispositions can influence the effectiveness of local anesthetics.[7][8] |
| Tissue pH | - Be aware that inflamed or infected tissues can have a lower pH, which can reduce the effectiveness of local anesthetics. | The acidic environment in inflamed tissues can decrease the amount of the non-ionized form of the anesthetic available to penetrate the nerve membrane. |
Frequently Asked Questions (FAQs)
Q1: What are the signs of Proparacaine degradation?
A1: The primary sign of Proparacaine degradation is a change in the solution's color, from clear or faint yellow to a darker yellow or brown.[1][2][3] A degraded solution should be discarded as it may have reduced efficacy and potentially toxic degradation products.[6]
Q2: How long is Proparacaine stable after opening?
A2: While the manufacturer's expiration date should be adhered to, it is best practice to use the solution within a reasonable timeframe after opening to minimize the risk of contamination and degradation. Always store the opened bottle under the recommended refrigerated and light-protected conditions.[1][4]
Q3: Can the anesthetic effect of Proparacaine be extended?
A3: Yes, for short corneal and conjunctival procedures, the anesthetic effect can be extended by administering one drop every 5 to 10 minutes for up to 5 to 7 doses.[1][2][3]
Q4: What are the known degradation products of Proparacaine?
A4: Under hydrolytic stress, Proparacaine can degrade into two major products: 2-(diethylamino)ethanol and 3-amino-4-propoxybenzoic acid.[6] These degradation products may have potential ocular toxicity.[6]
Q5: Are there any known factors in animal subjects that can lead to inconsistent effects?
A5: Yes, similar to humans, factors such as anatomical variations in nerve location, underlying ocular pathology, and individual differences in drug metabolism can contribute to inconsistent anesthetic effects in animal subjects.[7]
Experimental Protocols
Protocol for Assessing Corneal Anesthetic Efficacy
This protocol describes the use of a Cochet-Bonnet aesthesiometer to quantify corneal sensitivity and, consequently, the efficacy of topical Proparacaine.
Materials:
-
Proparacaine Hydrochloride Ophthalmic Solution, 0.5%
-
Cochet-Bonnet aesthesiometer
-
Experimental subjects
-
Stopwatch
Procedure:
-
Baseline Measurement:
-
Gently restrain the subject to allow access to the eye.
-
Extend the nylon filament of the Cochet-Bonnet aesthesiometer to its maximum length (60 mm).[9][10]
-
Lightly touch the center of the cornea with the filament, causing it to bend slightly.
-
Observe for a blink reflex.
-
If no reflex is observed, shorten the filament length in 5-mm increments and repeat the touch until a consistent blink reflex is elicited.[9][10]
-
Record the filament length that consistently elicits a blink as the baseline corneal touch threshold (CTT).[9]
-
-
Anesthetic Administration:
-
Instill one drop of 0.5% Proparacaine hydrochloride ophthalmic solution onto the cornea of the test eye.
-
-
Post-Anesthetic Measurements:
-
Data Analysis:
-
Record the CTT at each time point. The onset of anesthesia is the time point at which the CTT significantly increases from baseline. The duration of anesthesia is the time until the CTT returns to the baseline measurement.[9]
-
Visualizations
Signaling Pathway of Proparacaine
Caption: Mechanism of action of Proparacaine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent Proparacaine effects.
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 3. Proparacaine Hydrochloride Ophthalmic Solution, USP 0.5% (Sterile) [dailymed.nlm.nih.gov]
- 4. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% Sterile [dailymed.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Prediction of Ocular Toxicity of Potential Degradation Products of Proparacaine Hydrochloride Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsf.org [apsf.org]
- 8. researchgate.net [researchgate.net]
- 9. madbarn.com [madbarn.com]
- 10. Evaluation of duration of corneal anesthesia induced with ophthalmic 0.5% proparacaine hydrochloride by use of a Cochet-Bonnet aesthesiometer in clinically normal horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of Proparacaine concentration for specific research procedures
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing proparacaine concentration in various research procedures. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure safe and effective use.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of proparacaine used in research?
A1: The most commonly used concentration of proparacaine hydrochloride in both clinical and research settings is 0.5%[1][2][3]. This concentration provides a rapid onset of anesthesia, typically within 20-30 seconds, and a duration of about 15-20 minutes, which is adequate for most short ophthalmic procedures[4][5].
Q2: When should a diluted concentration of proparacaine be considered?
A2: Diluted concentrations, such as 0.05% or 0.25%, are being explored to minimize ocular surface toxicity and improve patient comfort, particularly in procedures requiring repeated anesthetic application or for managing postoperative pain[6][7][8]. Studies suggest that a 0.25% solution can provide comparable efficacy to 0.5% for routine procedures with potentially better safety[7][8]. Diluted proparacaine (0.05%) has been used to manage pain after procedures like photorefractive keratectomy (PRK)[6].
Q3: What is the mechanism of action of proparacaine?
A3: Proparacaine is a topical local anesthetic that functions by blocking voltage-gated sodium channels in the neuronal cell membrane[4][9][10]. This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials in nerve fibers. As a result, nerve impulses are interrupted, preventing the transmission of pain signals to the brain[4].
Q4: What are the known side effects and toxicity concerns with proparacaine?
A4: Common side effects include transient stinging or burning upon application[2][4]. More significant toxicity can occur, especially with prolonged or repeated use. Proparacaine has been shown to be cytotoxic to corneal cells, delay corneal wound healing, and alter the tear film[3][6][11][12][13]. In vitro studies have demonstrated that proparacaine can induce dose- and time-dependent decreases in cell viability and trigger apoptosis in corneal stromal and endothelial cells[12][13][14].
Q5: How should proparacaine solutions be stored?
A5: Proparacaine hydrochloride ophthalmic solution (0.5%) should be stored under refrigeration between 2°C and 8°C (36°F to 46°F) and protected from light[15]. Storing it at room temperature for more than two weeks can lead to a decrease in the drug's efficacy[16][17][18]. The solution should be discarded if it becomes dark in color[15].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inadequate Anesthesia | 1. Degraded Proparacaine: The solution may have been stored improperly (e.g., at room temperature for an extended period) or is expired.[16][17] 2. Insufficient Dosage: A single application may not be enough for certain procedures or animal models. | 1. Check Storage and Expiration: Ensure the solution has been stored under refrigeration and is within its expiration date. Use a fresh, properly stored bottle. 2. Adjust Dosing Regimen: For short procedures, 1-2 drops are standard. For longer procedures, consider instilling 1 drop every 5 to 10 minutes for several doses, but be mindful of potential toxicity.[15] |
| Corneal Opacity or Haze | Proparacaine Toxicity: Overuse or high concentrations can lead to corneal epithelial damage, sloughing of necrotic epithelium, and delayed healing.[3][5][19] | Reduce Concentration/Frequency: Use the lowest effective concentration (consider dilutions to 0.25% or 0.05%).[6][7][8] Minimize the number of applications. If toxicity is observed, discontinue use and allow the cornea to heal. For future experiments, consider an alternative anesthetic. |
| Reduced Cell Viability in Culture | Cytotoxicity: Proparacaine is known to be cytotoxic to corneal cells in a dose- and time-dependent manner.[12][13] | Determine the No-Effect Concentration: Perform a dose-response study to find the highest concentration that does not significantly impact cell viability for your specific cell type and incubation time.[12] For example, one study found that concentrations above 0.15625 g/L (0.015625%) decreased viability in human corneal stromal cells.[12] |
| Altered Tear Film Stability | Direct Effect of Proparacaine: Proparacaine can diminish tear production and disrupt ocular surface homeostasis.[11][20] | Account for Effects: Be aware of this potential confounding factor in studies involving tear film analysis. If possible, perform baseline measurements before anesthetic application. Consider using artificial tears to maintain corneal hydration, but be aware this may dilute the anesthetic. |
Data Summary Tables
Table 1: Proparacaine Concentration and Efficacy in Ophthalmic Procedures
| Procedure | Species | Proparacaine Concentration | Key Findings | Reference |
| Routine Ocular Investigations | Human | 0.5% vs. 0.25% | 0.25% provided comparable pain relief and anesthesia duration to 0.5%, suggesting it is a viable alternative. | [7][8] |
| Cataract Surgery | Human | 0.5% (standard) | 0.5% is the "golden standard" concentration. A single drop can be effective for uncomplicated phacoemulsification. | [3][21][22] |
| Electroretinography (ERG) | Mouse | 0.5% or 1% | Used to anesthetize the corneal surface prior to electrode placement. | [1][23] |
| Corneal Sensitivity Measurement | Dog | 0.5% | A single drop induced demonstrable anesthesia for up to 45 minutes, with maximal effect lasting 15 minutes. | [24] |
| Corneal Sensitivity Measurement | Cat | 0.5% | A single drop induced demonstrable anesthesia for up to 25 minutes, with a maximal effect for 5 minutes. | [24] |
| Corneal Sensitivity Measurement | Horse | 0.5% | Anesthesia was induced for up to 25 minutes. | [25] |
Table 2: In Vitro Cytotoxicity of Proparacaine
| Cell Type | Assay | Concentration Range | Key Findings | Reference |
| Human Corneal Stromal Cells | MTT Assay | 0.078 to 5.0 g/L | Concentrations above 0.156 g/L (0.0156%) caused a dose- and time-dependent decrease in cell viability. | [12][14] |
| Human Corneal Stromal Fibroblasts | MTT Assay | 0.5% and 0.05% | Both concentrations impeded cell proliferation, with the 0.5% solution showing a greater negative effect. | [6] |
| Human Corneal Endothelial Cells | Viability Assay | > 0.03125% | Dose- and time-dependent toxic response observed at concentrations above 0.03125%. | [13] |
| Rabbit Corneal Epithelial Cells | LDH Leakage | Not specified | Tetracaine was found to be approximately four times more toxic than proparacaine. | [19] |
Visualizations
Signaling Pathway
Caption: Mechanism of action for proparacaine as a sodium channel blocker.
Experimental Workflow
Caption: Workflow for optimizing proparacaine concentration.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from studies evaluating the effect of proparacaine on corneal cell proliferation and viability[6][12].
Objective: To determine the dose-dependent cytotoxic effect of proparacaine on a specific cell line (e.g., human corneal stromal cells).
Materials:
-
Human Corneal Stromal (HCS) cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well tissue culture plates
-
Proparacaine hydrochloride solution (e.g., 0.5% or 5 g/L)
-
Sterile Balanced Salt Solution (BSS) or Phosphate-Buffered Saline (PBS) for dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HCS cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of Proparacaine Dilutions: Prepare a series of proparacaine dilutions using sterile BSS or serum-free medium. For example, create concentrations ranging from 5.0 g/L down to 0.078 g/L[12]. Include a vehicle-only control (BSS or medium).
-
Cell Treatment: After 24 hours of incubation, remove the culture medium from the wells. Add 100 µL of the various proparacaine dilutions (and the control solution) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 6, 24, 48, and 72 hours)[6].
-
MTT Addition: At the end of each incubation period, remove the treatment medium. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against proparacaine concentration to determine the dose-response curve and calculate the EC50 value if desired.
Protocol 2: Corneal Sensitivity Assessment in Animal Models
This protocol is based on methods used to evaluate the duration of anesthesia in dogs, cats, and horses[24][25][26].
Objective: To measure the onset, duration, and depth of corneal anesthesia after topical proparacaine application.
Materials:
-
Animal model (e.g., rat, mouse, rabbit)
-
Proparacaine hydrochloride solution (test concentration)
-
Vehicle control (e.g., Balanced Salt Solution)
-
Cochet-Bonnet aesthesiometer
-
Stopwatch
Methodology:
-
Acclimatization: Ensure animals are properly handled and acclimatized to the experimental setup to minimize stress-induced responses.
-
Baseline Measurement: Determine the baseline corneal touch threshold (CTT).
-
Extend the nylon filament of the Cochet-Bonnet aesthesiometer to its maximum length (e.g., 6.0 cm).
-
Gently touch the center of the cornea with the filament, perpendicular to the corneal surface.
-
Gradually decrease the filament length in 0.5 cm increments until a consistent blink reflex is elicited. The filament length that consistently elicits a blink is the baseline CTT.
-
-
Anesthetic Application: Instill a single, precise drop (e.g., 20-50 µL) of the test proparacaine concentration or vehicle control into the conjunctival sac of one eye. Start the stopwatch immediately.
-
Post-Application Measurements:
-
Begin measuring the CTT at 1 minute post-instillation and continue at regular intervals (e.g., every 5 minutes) for up to 60 minutes or until the CTT returns to baseline[25].
-
For each time point, start with the filament at its shortest length (maximum stimulation) and increase it until a blink reflex is observed.
-
-
Data Analysis:
-
Plot the mean CTT (filament length) against time for both the proparacaine-treated and control groups.
-
Onset of action: The time to maximum reduction in corneal sensitivity.
-
Maximal effect: The lowest CTT reading achieved.
-
Duration of action: The time from instillation until the CTT returns to baseline levels[24].
-
Protocol 3: Electroretinography (ERG) in Rodents
This protocol outlines the general steps for using proparacaine during ERG recordings in mice[1][23].
Objective: To provide topical anesthesia to the cornea for comfortable and stable placement of an ERG recording electrode.
Materials:
-
Rodent (e.g., mouse)
-
General anesthetic (e.g., ketamine/xylazine)
-
Mydriatic eye drops (e.g., tropicamide, phenylephrine)
-
Proparacaine hydrochloride 0.5% ophthalmic solution
-
ERG recording system with Ganzfeld dome
-
Corneal recording electrode (e.g., stainless-steel wire loop)
-
Reference and ground electrodes (e.g., subcutaneous needle electrodes)
-
Methylcellulose (1%) or other viscous solution to maintain corneal contact and hydration
Methodology:
-
Animal Preparation: Dark-adapt the animal for a required period (e.g., overnight). All subsequent procedures should be performed under dim red light.
-
General Anesthesia: Anesthetize the mouse with an appropriate agent (e.g., intraperitoneal injection of ketamine and xylazine)[23].
-
Pupil Dilation: Dilate the pupils by applying mydriatic eye drops[1][23].
-
Topical Anesthesia: Instill one drop of 0.5% proparacaine HCl onto the corneal surface of each eye[1][23]. This step numbs the cornea to prevent discomfort from the recording electrode.
-
Electrode Placement:
-
Place the ground electrode subcutaneously in the tail or hind leg.
-
Place the reference electrode subcutaneously in the cheek or forehead area[1].
-
Place a small drop of 1% methylcellulose on the cornea.
-
Gently place the corneal recording electrode so that it makes contact with the corneal surface through the methylcellulose layer[1].
-
-
ERG Recording: Position the animal within the Ganzfeld dome and proceed with the desired light-stimulus protocols (e.g., scotopic and photopic responses).
-
Post-Procedure Care: After recording, remove the electrodes and apply a lubricating ointment to the eyes to prevent drying. Monitor the animal until it has fully recovered from anesthesia.
References
- 1. Pharmacological studies of the mouse cone electroretinogram | Visual Neuroscience | Cambridge Core [cambridge.org]
- 2. Articles [globalrx.com]
- 3. An Analysis of the Use of Proparacaine in Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effectiveness of 0.5% and 0.25% proparacaine hydrochloride eye drops as topical anesthetics in routine ocular investigations and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effectiveness of 0.5% and 0.25% proparacaine hydrochloride eye drops as topical anesthetics in routine ocular investigations and procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Proparacaine Hydrochloride Eye Drops on the Ocular Surface, International Journal of Ophthalmology & Visual Science, Science Publishing Group [ijoviss.com]
- 12. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 15. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 16. The efficacy of 0.5% proparacaine stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The efficacy of 0.5% proparacaine stored at room temperature. | Semantic Scholar [semanticscholar.org]
- 19. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Proparacaine Hydrochloride Eye Drops on the Ocular Surface, International Journal of Ophthalmology & Visual Science, Science Publishing Group [sciencepublishinggroup.com]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy of 2 Drops versus 3 Drops Proparacaine 0.5% Ophthalmic Solution for Phacoemulsification Surgery: A Comparative Study [scirp.org]
- 23. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. avmajournals.avma.org [avmajournals.avma.org]
- 25. avmajournals.avma.org [avmajournals.avma.org]
- 26. Effect of topical anesthesia on evaluation of corneal sensitivity and intraocular pressure in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing adverse reactions to Proparacaine in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing adverse reactions to Proparacaine in animal studies. All information is presented in a practical, question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the use of proparacaine in animal research.
Issue 1: Corneal Opacity or Edema Observed After Proparacaine Application
-
Question: We observed corneal cloudiness and swelling in our rabbit subjects shortly after administering 0.5% proparacaine. What could be the cause and how can we mitigate this?
-
Answer: Corneal opacity and edema are known adverse reactions to topical anesthetics like proparacaine, often stemming from epithelial and endothelial toxicity.[1][2] Prolonged or repeated use can exacerbate these effects.[3]
Troubleshooting Steps:
-
Minimize Exposure: Use the lowest effective concentration of proparacaine and limit the number of applications. Studies have shown that even diluted proparacaine (0.05%) can be effective while potentially reducing toxicity.[4][5]
-
Ensure Proper Hydration: Anesthetized animals have a reduced blink reflex, leading to corneal drying which can worsen the toxic effects of proparacaine.[6] Apply a sterile, preservative-free ophthalmic lubricant to keep the cornea moist, especially during prolonged procedures.
-
Monitor Corneal Health: Regularly examine the cornea using a slit lamp biomicroscope before and after proparacaine application to assess for any changes in transparency or thickness.[7][8]
-
Consider Alternatives: For procedures requiring longer anesthesia, consider combining proparacaine with other anesthetic agents to reduce the required dose of each, or explore alternative local anesthetics that may have a lower toxicity profile.[9]
-
Issue 2: Delayed Corneal Wound Healing in Experimental Models
-
Question: Our study involves creating a corneal epithelial defect, but we've noticed that the healing process is slower in animals treated with proparacaine. Why is this happening and what can be done?
-
Answer: Proparacaine can impede corneal wound healing.[4][5] This is attributed to its cytotoxic effects on corneal epithelial and stromal cells, which are crucial for the re-epithelialization and tissue repair processes.[1][10]
Troubleshooting Steps:
-
Limit Application Post-Injury: Avoid applying proparacaine after the initial injury unless necessary for subsequent procedures. If anesthesia is required for follow-up examinations, use the minimum effective dose.
-
Diluted Concentrations: Research suggests that diluted proparacaine (e.g., 0.05%) has a lesser impact on corneal wound healing compared to the standard 0.5% solution.[4][5]
-
Assess Healing with Fluorescein Stain: Use fluorescein staining to monitor the rate of re-epithelialization. This will provide quantitative data on the extent of the epithelial defect at different time points.[11][12][13][14][15]
-
Adjunctive Therapies: Consider the use of therapeutic agents known to promote corneal healing, but be aware of potential interactions with proparacaine.
-
Issue 3: Signs of Ocular Irritation and Discomfort in Study Animals
-
Question: Following proparacaine instillation, some of our canine subjects are exhibiting excessive tearing, squinting, and redness. How can we minimize this discomfort?
-
Answer: While proparacaine is generally considered less irritating than some other topical anesthetics like tetracaine, it can still cause transient stinging, burning, and conjunctival redness.[4][16]
Troubleshooting Steps:
-
Acclimatize the Animal: Ensure the animal is calm and properly restrained before administration to prevent stress-induced reactions.
-
Correct Instillation Technique: Instill a single drop into the conjunctival sac without touching the cornea directly with the applicator tip to avoid mechanical irritation.
-
Post-application Monitoring: Observe the animal for signs of pain and distress. While some initial discomfort may be unavoidable, prolonged or severe reactions should be noted and the experimental protocol reviewed.
-
Pain Management Plan: For procedures expected to cause significant post-procedural pain, a systemic analgesic plan should be in place.[3][17][18][19][20] Topical anesthetics like proparacaine are not intended for therapeutic pain relief due to their toxicity with repeated use.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse reactions to proparacaine in animal studies?
A1: The most frequently reported adverse reactions are related to the ocular surface and include:
-
Corneal Epithelial Toxicity: Damage to the outermost layer of the cornea.[3]
-
Delayed Corneal Wound Healing: Slower re-epithelialization of corneal defects.[4][5]
-
Corneal Edema and Opacity: Swelling and clouding of the cornea.[1]
-
Transient Ocular Irritation: Stinging, burning, and redness upon instillation.[16]
-
Systemic effects are rare with topical ophthalmic application but can include central nervous system stimulation followed by depression if absorbed in excessive amounts.[4]
Q2: How does proparacaine cause toxicity to corneal cells?
A2: Proparacaine has been shown to induce cytotoxicity through a mitochondria-dependent apoptosis pathway in corneal stromal cells.[10][21] This involves the activation of caspases (specifically caspase-2, -3, and -9), disruption of the mitochondrial membrane potential, and an altered expression of Bcl-2 family proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-xL).[10][21] This cascade of events ultimately leads to programmed cell death.
Q3: Are there differences in proparacaine's effects between animal species?
A3: Yes, the duration of anesthetic effect and potentially the susceptibility to adverse reactions can vary between species. For example, the duration of corneal anesthesia with 0.5% proparacaine has been reported to be approximately 10 minutes in rabbits, while in dogs, it can be significantly longer.[22][23] It is crucial to consult species-specific literature when designing experiments.
Q4: What is the recommended dosage and administration of proparacaine in animal studies?
A4: The typical concentration used is 0.5% proparacaine hydrochloride ophthalmic solution. For short procedures like tonometry, one to two drops per eye are generally sufficient. For longer procedures, one drop can be instilled every 5 to 10 minutes for a limited number of doses. However, researchers should always aim to use the lowest effective dose and number of applications to minimize the risk of adverse effects.
Q5: How should proparacaine be stored?
A5: Proparacaine ophthalmic solutions should be stored under refrigeration. Efficacy may be reduced if stored at room temperature for extended periods.
Data Presentation
Table 1: Comparative Cytotoxicity of Topical Anesthetics in Rabbit Corneal Epithelial Cells
| Anesthetic | EC50 (LDH Leakage Assay) | EC50 (Mitochondrial Reduction Assay) |
| Tetracaine | 0.96 mM | 0.81 mM |
| Proparacaine | 4.4 mM | 3.4 mM |
| Cocaine | 9.7 mM | 7.1 mM |
EC50 is the concentration that causes 50% of the maximum effect. A lower EC50 indicates higher toxicity.
Table 2: Duration of Corneal Anesthesia with 0.5% Proparacaine in Different Species
| Animal Species | Mean Duration of Anesthesia |
| Rabbit | ~10 minutes |
| Dog | 15 - 55 minutes (dose-dependent) |
| Cat | ~25 minutes |
| Horse | ~25 minutes |
Experimental Protocols
1. Protocol for Slit Lamp Biomicroscopy in Rabbits
-
Objective: To examine the anterior segment of the rabbit eye for abnormalities.
-
Materials: Slit lamp biomicroscope, topical proparacaine (if required for the procedure being assessed), sterile ophthalmic lubricant.
-
Procedure:
-
Gently restrain the rabbit, ensuring its head is stable.
-
If not part of the variable being tested, instill one drop of proparacaine into the eye to be examined to minimize discomfort.
-
Position the rabbit at the slit lamp, resting its chin on the chin rest and its forehead against the headrest.
-
Begin the examination with a low magnification and a wide beam to get an overall view of the eyelids, conjunctiva, cornea, iris, and lens.
-
Systematically increase the magnification and narrow the beam to examine each structure in detail.
-
Use different lighting techniques (e.g., diffuse illumination, direct focal illumination, retroillumination) to highlight different structures and potential abnormalities.
-
Record all observations, including any signs of corneal opacity, edema, inflammation, or other lesions.[7][8][24][25]
-
2. Protocol for Fluorescein Staining for Corneal Defects
-
Objective: To detect and evaluate corneal epithelial defects.
-
Materials: Sterile fluorescein sodium ophthalmic strips, sterile saline, a cobalt blue light source.
-
Procedure:
-
Moisten the tip of a fluorescein strip with a drop of sterile saline.
-
Gently touch the moistened tip to the inner surface of the lower eyelid (conjunctiva), avoiding direct contact with the cornea.
-
Allow the animal to blink to distribute the dye across the corneal surface.
-
Gently flush the eye with sterile saline to remove excess fluorescein.
-
Examine the cornea in a darkened room using a cobalt blue light.
-
Any areas where the corneal epithelium is absent will stain bright green. The size and depth of the stained area should be recorded.[11][12][13][14][15]
-
3. Protocol for TUNEL Assay on Corneal Tissue Sections
-
Objective: To detect apoptosis (programmed cell death) in corneal cells.
-
Materials: Paraffin-embedded or frozen corneal tissue sections, TUNEL assay kit, fluorescence microscope.
-
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections according to standard protocols.
-
Permeabilization: Incubate the sections in a permeabilization solution (e.g., Proteinase K or Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., dUTP conjugated to a fluorophore). The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, which is a hallmark of apoptosis.
-
Detection: Wash the sections to remove unincorporated nucleotides and mount with a coverslip.
-
Microscopy: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.[16][26][27][28]
-
Mandatory Visualizations
Caption: Proparacaine-induced mitochondria-dependent apoptosis signaling pathway in corneal stromal cells.
Caption: General experimental workflow for assessing adverse reactions to proparacaine in animal models.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dialavet.com [dialavet.com]
- 4. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Protective Eye Shield for Prevention of Media Opacities during Small Animal Ocular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. A rabbit model for evaluating ocular damage from acrolein toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local Anesthesia and Local Anesthesic Techniques - WSAVA 2001 - VIN [vin.com]
- 10. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 11. A remote fluorescein staining and photography protocol for monitoring of ulcerative keratitis in small animal patients: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FLUORESCEIN STAIN – Canin - Glencoe Animal Hospital [glencoeanimalhospital.com]
- 13. eyevet.ie [eyevet.ie]
- 14. youtube.com [youtube.com]
- 15. Fluorescein Corneal Stain - Southern Ocean Animal Hospital [southernoceananimalhospital.com]
- 16. Apoptosis assay, TUNEL [bio-protocol.org]
- 17. After Surgery - Animal Eye Care of New England [animaleyecareofne.com]
- 18. Managing ophthalmic pain - Veterinary Practice [veterinary-practice.com]
- 19. dialavet.com [dialavet.com]
- 20. pawgizmoo.com [pawgizmoo.com]
- 21. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 28. genscript.com [genscript.com]
Technical Support Center: Enhancing Proparacaine's Duration of Action
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at improving the duration of action of the topical anesthetic proparacaine through the use of adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the typical duration of action for a standard 0.5% proparacaine ophthalmic solution?
A standard 0.5% proparacaine hydrochloride ophthalmic solution is a rapidly acting topical anesthetic. The onset of anesthesia typically occurs within 13 to 30 seconds, with the anesthetic effect lasting for approximately 10 to 20 minutes.[1][2][3]
Q2: What are the primary mechanisms limiting the duration of action of topically applied proparacaine?
The short duration of action is primarily due to:
-
Rapid systemic absorption: The drug is quickly absorbed into the systemic circulation from the highly vascularized conjunctiva.
-
Tear washout: The natural blinking reflex and tear turnover rapidly dilute and wash away the instilled drug.
-
Rapid metabolism: Proparacaine is an ester-type local anesthetic and is quickly hydrolyzed by esterases in the blood and tissues.[4]
Q3: What are the main classes of adjuvants that can be investigated to prolong proparacaine's effect?
Several classes of adjuvants have been explored to extend the duration of local anesthetics, and these can be investigated for use with proparacaine.[5][6] These include:
-
Vasoconstrictors: Such as epinephrine, which reduce local blood flow and decrease the rate of systemic absorption.
-
Alpha-2 Adrenergic Agonists: Agents like clonidine and dexmedetomidine can potentiate and prolong the anesthetic effect.
-
Corticosteroids: Dexamethasone is known for its anti-inflammatory effects that can contribute to a longer duration of analgesia.
-
NSAIDs: Nonsteroidal anti-inflammatory drugs like ketorolac can provide additional analgesia and reduce inflammation.[5]
-
Viscosity-Enhancing Agents: Formulations with increased viscosity, such as hydrogels, can increase the residence time of the drug on the ocular surface.
-
Novel Drug Delivery Systems: Nanoparticles and liposomes can provide sustained release of the anesthetic.
Troubleshooting Experimental Challenges
Q1: My experimental formulation with an adjuvant is not showing a significant increase in the duration of anesthesia. What could be the issue?
Several factors could be contributing to this outcome:
-
Inadequate Adjuvant Concentration: The concentration of the adjuvant may be too low to elicit a significant effect. A dose-response study is recommended to determine the optimal concentration.
-
Formulation Instability: The adjuvant may be interacting with proparacaine or other excipients, leading to degradation or reduced bioavailability. Physicochemical characterization of the formulation is crucial.
-
Incorrect pH of the Formulation: The pH of the ophthalmic solution can affect the ionization and penetration of both proparacaine and the adjuvant. The pH of a standard proparacaine solution is typically between 3.5 and 6.0.[7][8]
-
Experimental Model Variability: The anesthetic effect can vary between animal species and even between individual animals. Ensure your sample size is adequate and that you have a proper control group.
-
Method of Assessment: The method used to assess corneal anesthesia (e.g., Cochet-Bonnet aesthesiometry) requires consistent technique. Ensure the person performing the measurements is properly trained and blinded to the treatment groups if possible.
Q2: I am observing signs of ocular irritation or toxicity with my proparacaine-adjuvant formulation. How can I address this?
-
Reduce Adjuvant Concentration: High concentrations of some adjuvants can be irritating to the cornea. Try testing lower concentrations.
-
Assess Formulation pH and Osmolality: Ensure the pH and osmolality of your formulation are within a physiologically acceptable range for ophthalmic use.
-
Evaluate Excipients: Some excipients used to solubilize or stabilize the formulation could be causing irritation. Consider alternative, more biocompatible excipients.
-
Conduct Histological Examination: If irritation is observed, a histological examination of the corneal and conjunctival tissues can help identify the extent of any damage and guide formulation optimization. Proparacaine itself can delay corneal wound healing, a factor to consider in your experimental design.[9][10]
Quantitative Data Summary
The following tables summarize available quantitative data on the duration of proparacaine anesthesia and the effect of various adjuvants. Note that data for some adjuvants are derived from studies on other local anesthetics and serve as a reference for potential effects with proparacaine.
Table 1: Duration of Corneal Anesthesia with Proparacaine (0.5%)
| Animal Model | Onset of Anesthesia | Duration of Maximal Anesthesia | Total Duration of Anesthesia | Reference |
| Human | ~13-30 seconds | Not specified | ~10-20 minutes | [1][2][3] |
| Dogs (1 drop) | < 1 minute | ~15 minutes | ~45 minutes | [11] |
| Dogs (2 drops) | < 1 minute | ~25 minutes | ~55 minutes | [11] |
| Cats | < 1 minute | ~5 minutes | ~25 minutes | [12] |
| Horses | < 1 minute | ~5 minutes | ~25 minutes | [13] |
| Rats | Not specified | Not specified | ~87 minutes | [6] |
Table 2: Effect of Adjuvants on the Duration of Local Anesthesia (Data may not be specific to proparacaine)
| Adjuvant Class | Adjuvant | Local Anesthetic | Animal/Human Model | Observed Effect on Duration | Reference |
| Alpha-2 Adrenergic Agonist | Dexmedetomidine | Ropivacaine | Horses (subconjunctival) | Increased from 103 min to 196 min | [14][15] |
| Dexmedetomidine | Ropivacaine | Human (peribulbar) | Prolonged postoperative analgesia | [16] | |
| Clonidine | Levobupivacaine | Human (retrobulbar) | Delayed the need for postoperative analgesics | [17][18] | |
| Corticosteroid | Dexamethasone | Bupivacaine + Lidocaine | Human (peribulbar) | Prolonged corneal anesthesia to ~234 min | [19] |
| NSAID | Ketorolac | Local Anesthetic Mix | Human (retinal surgery) | Lowered intra- and postoperative pain scores | [20][21] |
| Viscosity Enhancing Agent | In-situ cross-linked hydrogel of Carboxymethylcellulose | Proparacaine 0.5% | Rats | Prolonged anesthesia by at least 9 days | [22] |
| Novel Drug Delivery | Tetrodotoxin (TTX) | Proparacaine | Rats | Prolonged anesthesia 8-10 times longer than either drug alone | [9][23] |
Experimental Protocols
Protocol 1: Preparation of a Proparacaine Ophthalmic Solution with a Viscosity-Enhancing Agent (Hypothetical Example)
This protocol is a general guideline and should be adapted based on the specific viscosity-enhancing agent used.
Materials:
-
Proparacaine hydrochloride powder
-
Viscosity-enhancing agent (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Sterile, purified water
-
Sodium chloride or other tonicity-adjusting agent
-
Hydrochloric acid and/or sodium hydroxide for pH adjustment
-
Sterile containers
-
Magnetic stirrer and stir bar
-
pH meter
-
Osmometer
-
Sterile filter (0.22 µm)
Procedure:
-
Preparation of the Vehicle:
-
In a sterile beaker, slowly add the desired amount of HPMC to a portion of the sterile water while stirring continuously to avoid clumping.
-
Continue stirring until the HPMC is fully dissolved. This may require heating or cooling depending on the specific grade of HPMC used.
-
Add the tonicity-adjusting agent (e.g., sodium chloride) to achieve an isotonic solution (approximately 280-320 mOsm/kg).
-
-
Addition of Proparacaine:
-
Accurately weigh the required amount of proparacaine hydrochloride to achieve a final concentration of 0.5%.
-
Slowly add the proparacaine hydrochloride to the vehicle while stirring until it is completely dissolved.
-
-
pH Adjustment:
-
Final Volume and Sterilization:
-
Add sterile, purified water to reach the final desired volume.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
-
Quality Control:
-
Measure the final pH and osmolality to ensure they are within the desired range.
-
Visually inspect the solution for any particulate matter.
-
Conduct sterility testing on the final product.
-
Protocol 2: Assessment of Corneal Anesthesia Duration using Cochet-Bonnet Aesthesiometry in Rabbits
Materials:
-
Cochet-Bonnet aesthesiometer
-
Healthy adult New Zealand white rabbits
-
Proparacaine formulations (control and experimental)
-
Topical antibiotic ointment (for post-procedure care, if necessary)
Procedure:
-
Animal Acclimation: Allow the rabbits to acclimate to the laboratory environment for at least 3 days before the experiment.[24]
-
Baseline Corneal Touch Threshold (CTT) Measurement:
-
Gently restrain the rabbit.
-
Extend the nylon filament of the Cochet-Bonnet aesthesiometer to its maximum length (60 mm).[13]
-
Gently touch the central cornea with the filament, perpendicular to the corneal surface, until it just begins to bend.
-
Observe for a blink reflex.
-
If no blink is observed, retract the filament by 5 mm and repeat the process until a consistent blink reflex is elicited.[13]
-
Record the filament length that consistently elicits a blink as the baseline CTT.
-
-
Application of Anesthetic Formulation:
-
Instill a single drop (typically 25-50 µL) of the test or control formulation into the conjunctival sac of one eye. The other eye can serve as a control or receive a different formulation in a crossover design.
-
-
Post-instillation CTT Measurements:
-
Begin CTT measurements at 1 minute post-instillation and continue at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 10-15 minutes thereafter) until the CTT returns to baseline.[11]
-
The duration of anesthesia is defined as the time from instillation until the CTT returns to the pre-treatment baseline value.
-
-
Data Analysis:
-
Compare the duration of anesthesia between the control and experimental groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
-
Post-procedural Care:
-
Monitor the animals for any signs of ocular irritation. Apply a topical antibiotic ointment if any corneal abrasion is suspected.
-
Visualizations
Signaling Pathway of Proparacaine
Caption: Mechanism of action of Proparacaine.
Experimental Workflow for Evaluating Proparacaine Formulations
Caption: General experimental workflow.
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. Proparacaine Hydrochloride Ophthalmic Solution, USP 0.5%(Sterile)Rx only [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 5. Articles [globalrx.com]
- 6. Prolonged Duration Topical Corneal Anesthesia With the Cationic Lidocaine Derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proparacaine Hydrochloride Ophthalmic Solution [drugfuture.com]
- 8. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% (Sterile) [dailymed.nlm.nih.gov]
- 9. Topical Drug Formulations for Prolonged Corneal Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Duration of corneal anesthesia following topical administration of 0.5% proparacaine hydrochloride solution in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Dexmedetomidine Prolongs the Duration of Ropivacaine Corneal Anesthesia After Subconjunctival Injection in Healthy Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of adding dexmedetomidine to 0.75% ropivacaine in peribulbar block for vitreoretinal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonidine as an adjuvant to prolong local analgesia in conventional scleral buckle surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. output.eyehospital.nl [output.eyehospital.nl]
- 19. Dexamethasone Compared to Dexmedetomidine as an Adjuvant to Local Anesthetic Mixture in Peribulbar Block for Vitreoretinal Surgery. A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Combination of Ketorolac with Local Anesthesia for Pain Control in Day Care Retinal Detachment Surgery: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Combination of Ketorolac with Local Anesthesia for Pain Control in Day Care Retinal Detachment Surgery: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Topical drug formulations for prolonged corneal anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Corneal Anesthesia Testing of Ophthalmic Drugs - Ace Therapeutics [acetherapeutics.com]
Technical Support Center: Propanocaine Synthesis and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Propanocaine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction during esterification. | - Ensure anhydrous conditions, as water can hydrolyze the ester product. - Use a Dean-Stark apparatus to remove water as it is formed. - Increase the reflux time to drive the reaction to completion. - Use a molar excess of the alcohol (3-(diethylamino)propan-1-ol). |
| Side reactions, such as the formation of byproducts. | - Control the reaction temperature to minimize the formation of thermal degradation products. - Use a milder acid catalyst if charring or significant byproduct formation is observed. | |
| Difficulty in Isolating this compound Hydrochloride | Improper pH adjustment during salt formation. | - Carefully adjust the pH to the acidic range (typically pH 2-3) using a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol, ethanol) to ensure complete protonation of the tertiary amine. |
| Inappropriate solvent for precipitation/crystallization. | - Use a solvent system where this compound hydrochloride is sparingly soluble at low temperatures but soluble at higher temperatures. Common choices include ethanol, isopropanol, or mixtures with anti-solvents like diethyl ether or acetone. | |
| Product Fails Purity Specifications | Presence of unreacted starting materials (4-aminobenzoic acid or 3-(diethylamino)propan-1-ol). | - Optimize the stoichiometry of the reactants. - Purify the crude product through recrystallization or column chromatography. - Use an aqueous acid wash to remove unreacted 3-(diethylamino)propan-1-ol and a base wash to remove unreacted 4-aminobenzoic acid during the work-up of the free base. |
| Presence of byproducts from side reactions. | - Byproducts from the esterification of 4-aminobenzoic acid can include dimers or other condensation products.[1] Purification via recrystallization is often effective. | |
| Residual solvent. | - Dry the final product under vacuum at an appropriate temperature to remove residual solvents. The temperature should be high enough to remove the solvent but not so high as to cause degradation of the product. | |
| Discoloration of the Final Product (Yellowing) | Oxidation of the 4-amino group. | - Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Store the final product protected from light and air. |
| Presence of colored impurities. | - Treat the solution of the product with activated carbon before the final crystallization step to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-aminobenzoic acid with 3-(diethylamino)propan-1-ol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux in a suitable solvent, with continuous removal of water to drive the equilibrium towards the product. The resulting this compound free base is then converted to its hydrochloride salt for improved stability and handling.
Q2: What are the critical parameters to control during the esterification reaction?
A2: The critical parameters for a successful Fischer esterification in this compound synthesis are:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product, reducing the overall yield.
-
Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and degradation.
-
Catalyst Concentration: An appropriate amount of acid catalyst is crucial. Too little will result in a slow reaction, while too much can cause charring and other side reactions.
-
Removal of Water: As water is a byproduct of the reaction, its removal (e.g., using a Dean-Stark apparatus) is essential to shift the equilibrium towards the formation of the ester and achieve a high yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (4-aminobenzoic acid and 3-(diethylamino)propan-1-ol). The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared.
Q4: What are the potential impurities I should look for in my final product?
A4: Potential impurities in this compound can originate from the starting materials, side reactions, or degradation. These may include:
-
Unreacted 4-aminobenzoic acid
-
Unreacted 3-(diethylamino)propan-1-ol
-
Byproducts of 4-aminobenzoic acid: Such as azo-4,4'-dibenzoic acid.[1]
-
Degradation products: Hydrolysis of the ester linkage can lead to the formation of 4-aminobenzoic acid and 3-(diethylamino)propan-1-ol.
Q5: What is the best way to purify crude this compound hydrochloride?
A5: Recrystallization is a highly effective method for purifying this compound hydrochloride. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Common solvents for the recrystallization of local anesthetic hydrochlorides include ethanol, isopropanol, or mixtures of an alcohol with an anti-solvent like diethyl ether or acetone.
Q6: How should I store this compound hydrochloride to ensure its stability?
A6: this compound hydrochloride should be stored in a well-closed container, protected from light, and in a cool, dry place. The 4-amino group can be susceptible to oxidation, which may be accelerated by light and air, potentially leading to discoloration.
Experimental Protocols
Representative Synthesis of this compound Hydrochloride
This protocol is a representative example based on the Fischer esterification of analogous compounds. Researchers should optimize conditions for their specific laboratory setup and scale.
Materials:
-
4-Aminobenzoic acid
-
3-(Diethylamino)propan-1-ol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium carbonate solution (aqueous)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Isopropanol (or ethanol)
-
Hydrochloric acid solution (e.g., 2M in isopropanol)
-
Diethyl ether (or another suitable anti-solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine 4-aminobenzoic acid (1.0 eq), 3-(diethylamino)propan-1-ol (1.2 eq), and toluene.
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours). Monitor the reaction by TLC.
-
Work-up (Free Base Isolation):
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium carbonate solution to neutralize the acid catalyst and remove any unreacted 4-aminobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base as an oil or solid.
-
-
Salt Formation (this compound Hydrochloride):
-
Dissolve the crude this compound free base in a minimal amount of isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol with stirring until the pH is acidic (check with pH paper).
-
The this compound hydrochloride will precipitate. The precipitation can be enhanced by cooling the mixture in an ice bath and adding an anti-solvent like diethyl ether.
-
-
Purification (Recrystallization):
-
Collect the crude this compound hydrochloride by filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., isopropanol/diethyl ether or ethanol) to obtain the pure product.
-
-
Drying: Dry the purified this compound hydrochloride crystals under vacuum.
Visualizations
Caption: this compound Synthesis and Purification Workflow.
Caption: Troubleshooting Logic for this compound Synthesis.
References
Enhancing the solubility of Propanocaine for experimental assays
An important introductory note: The compound "Propanocaine" is not commonly found in scientific literature. It is presumed that this is a typographical error and the intended compound is Procaine , a well-documented local anesthetic. This technical support guide will therefore focus on Procaine, specifically its hydrochloride salt (Procaine HCl), which is commonly used in experimental settings due to its enhanced water solubility.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procaine. Our goal is to help you overcome common solubility challenges to ensure the accuracy and reproducibility of your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for creating a high-concentration stock solution of Procaine HCl?
For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with reported solubilities up to 55 mg/mL.[1] However, solubility values in DMSO can vary, with other sources reporting 14 mg/mL and 40 mg/mL.[2][3] It is often recommended to use sonication to aid dissolution in DMSO.[1] For aqueous applications, Procaine HCl is very soluble in water; 1 gram can dissolve in as little as 1 mL of water.[4]
Q2: My Procaine HCl stock solution is clear in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "precipitation upon dilution," which occurs when a compound dissolved in a strong organic solvent is added to an aqueous system where its solubility is lower.[5] To mitigate this, consider the following strategies:
-
Use an Intermediate Dilution Step: Instead of adding the concentrated DMSO stock directly to your final volume of media, first dilute it into a smaller volume of your assay buffer or media. Mix gently, and then add this intermediate solution to the final volume.[5]
-
Lower the Stock Concentration: Preparing a less concentrated initial stock solution in DMSO can prevent it from crashing out of solution upon dilution.[5]
-
Control the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a minimal final concentration (typically between 0.1% and 0.5%) can help maintain the compound's solubility.[5][6] It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects on your cells.[6]
Q3: What are the optimal storage conditions for Procaine HCl solutions to prevent degradation and precipitation?
Proper storage is critical for maintaining the stability of Procaine HCl.
-
Powder: The solid form should be stored at -20°C for long-term stability (up to 3 years).[1] It should be kept in a tightly sealed, light-resistant container as it is sensitive to light and moisture.[7][8][9]
-
Stock Solutions: Solutions prepared in solvents like DMSO or water should be aliquoted and stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.[3] For short-term use, solutions have been shown to be stable for at least 168 days at 4°C or 22°C when protected from light.[10][11]
Q4: Can I use sonication or heat to help dissolve Procaine HCl?
Yes, both methods can be effective. Sonication is recommended, particularly for dissolving Procaine HCl in DMSO.[1] Gentle heating to 37°C can also increase the rate of dissolution.[5] However, avoid prolonged heating, as it may lead to the oxidation of the compound.[12]
Troubleshooting Guide: Resolving Precipitation Issues
If you encounter precipitation with your Procaine HCl solutions, use the following logical workflow to diagnose and solve the problem.
Data Presentation: Solubility of Procaine and its HCl Salt
The solubility of Procaine can vary significantly based on whether it is in its free base form or its hydrochloride (HCl) salt form. The HCl salt is far more soluble in aqueous solutions.[13]
Table 1: Solubility of Procaine Hydrochloride (HCl)
| Solvent | Reported Solubility | Molarity (approx.) | Notes | Source(s) |
| Water | Very Soluble (~1000 mg/mL) | ~3666 mM | 1 g dissolves in 1 mL. | [4] |
| 50 mg/mL | ~183.3 mM | Sonication is recommended. | [1] | |
| Ethanol (95%) | Soluble (~33 mg/mL) | ~121 mM | 1 g dissolves in 30 mL. | [4] |
| 16 mg/mL | ~58.7 mM | [2][14] | ||
| DMSO | 55 mg/mL | ~201.6 mM | Sonication is recommended. | [1] |
| 50 mg/mL | ~183.3 mM | Ultrasonic recommended. | [15] | |
| 14 mg/mL | ~51.3 mM | [2][14] | ||
| PBS (pH 7.2) | 10 mg/mL | ~36.7 mM | [2][14] | |
| Diethyl Ether | Practically Insoluble | - | [16] |
Table 2: Solubility of Procaine (Free Base)
| Solvent | Reported Solubility | Molarity (approx.) | Notes | Source(s) |
| Water | Limited (9.45 mg/mL at 30°C) | ~40 mM | [4][17] | |
| Organic Solvents | Readily Soluble | - | Dissolves readily in ethanol and chloroform. | [13][18] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Procaine HCl Stock Solution in DMSO
-
Materials: Procaine Hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, sonicator.
-
Calculation: Determine the mass of Procaine HCl needed. The molecular weight of Procaine HCl is 272.77 g/mol . For 1 mL of a 50 mM solution: 0.050 mol/L * 0.001 L * 272.77 g/mol = 0.01364 g or 13.64 mg.
-
Procedure: a. Weigh out 13.64 mg of Procaine HCl powder and add it to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex briefly to mix. d. Place the tube in a sonicator bath until the solid is completely dissolved.[1] e. Store the stock solution in aliquots at -80°C.[1]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
This protocol uses an intermediate dilution step to prevent precipitation.
-
Materials: 50 mM Procaine HCl stock in DMSO, pre-warmed complete cell culture medium, sterile tubes.
-
Procedure: a. Prepare a 1 mM Intermediate Solution: In a sterile tube, add 2 µL of the 50 mM Procaine HCl stock to 98 µL of pre-warmed, complete cell culture medium. Mix gently by flicking the tube or pipetting. This creates a 1:50 dilution. b. Prepare Final Working Solution (1:10 Dilution): To achieve a final concentration of 100 µM, add the 1 mM intermediate solution to your culture vessel at a 1:10 ratio. For example, to a well containing 900 µL of medium, add 100 µL of the 1 mM intermediate solution. c. Vehicle Control: It is critical to prepare a vehicle control by performing the same dilutions with DMSO that does not contain Procaine. In this example, the final DMSO concentration would be 0.2%.
Mechanism of Action and Signaling Pathways
Procaine's primary mechanism of action is the blockage of voltage-gated sodium channels in neuronal cell membranes.[1][2] This inhibition prevents the influx of sodium ions required for the initiation and conduction of nerve impulses, resulting in a loss of sensation.[1][2]
Beyond its anesthetic properties, research has shown that Procaine can influence cellular signaling pathways. In cancer cell studies, Procaine has been found to inhibit the PI3K/AKT and ERK signaling pathways, which are critical for cell proliferation and survival.[19][20]
References
- 1. Procaine hydrochloride | NMDAR | Histone Demethylase | TargetMol [targetmol.com]
- 2. Procaine hydrochloride | 51-05-8 [chemicalbook.com]
- 3. abmole.com [abmole.com]
- 4. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. Procaine hydrochloride(51-05-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Procaine hydrochloride CAS#: 51-05-8 [m.chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. Procaine CAS#: 59-46-1 [m.chemicalbook.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the potential for delayed wound healing with Proparacaine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Proparacaine on wound healing. Proparacaine, a widely used topical anesthetic, has been observed to delay wound healing processes, a critical consideration for in vitro and in vivo experimental models.[1][2] This guide offers insights into the mechanisms of action, quantitative data from key studies, and detailed experimental protocols to help mitigate and understand these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro scratch assay shows significantly delayed or inhibited wound closure after Proparacaine treatment. How can I determine if this is due to reduced cell migration or cytotoxicity?
A1: This is a common and critical question. Delayed wound closure can be a result of cytotoxicity, inhibited cell migration, or a combination of both. To dissect these effects, you should perform parallel assays:
-
Assess Cytotoxicity: Run a dose-response experiment using a cytotoxicity assay like the MTT or LDH assay. This will help you determine the concentration at which Proparacaine becomes toxic to your specific cell line. It is crucial to identify a sub-lethal concentration for your migration studies.
-
Inhibit Proliferation: Cell proliferation can confound the results of a scratch assay. To isolate the effect on migration, you can pre-treat your cells with a proliferation inhibitor like Mitomycin C before performing the scratch assay. This ensures that wound closure is primarily due to cell migration.
-
Time-Lapse Microscopy: If available, use time-lapse microscopy to observe cell behavior after the scratch is made. This can provide qualitative evidence of reduced cell motility, changes in cell morphology, or cell death at the wound edge.
Q2: What is the established mechanism behind Proparacaine-induced delay in wound healing?
A2: Research indicates that Proparacaine delays wound healing through at least two primary mechanisms:
-
Disruption of the Actin Cytoskeleton: Proparacaine has been shown to alter the actin cytoskeleton in corneal epithelial cells.[1] This includes disrupting stress fibers and causing a loss of cell-to-substratum adhesiveness, which are essential for cell migration.[1] These effects are reversible at concentrations of 1.0 mM or less.[1]
Q3: We are observing high variability in our results. What are some strategies to minimize this?
A3: To reduce variability in your experiments:
-
Standardize Drug Preparation: Prepare fresh dilutions of Proparacaine for each experiment from a stock solution.
-
Control for Confluency: Ensure your cell monolayers are consistently 95-100% confluent at the time of the experiment.
-
Consistent Scratch/Wound Creation: Use a consistent method for creating the scratch, such as a specific pipette tip or a dedicated wound-making tool, to ensure uniform wound width.
-
Use Diluted Concentrations: Studies have shown that diluted Proparacaine (e.g., 0.05%) has minimal negative effects on wound healing compared to the regular concentration (0.5%).[2]
-
Consider Co-treatments: Be aware that adjunct treatments, such as antibiotics, can have additive negative effects on corneal wound repair when combined with Proparacaine.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of Proparacaine on corneal cells.
Table 1: Effect of Proparacaine on Human Corneal Fibroblast Proliferation (in vitro)
| Treatment Group | Time Point | Cellular Proliferation (%) |
| Regular Proparacaine (0.5%) | 6 h | 88.7% |
| 24 h | 65.7% | |
| 48 h | 51.3% | |
| 72 h | 30.1% | |
| Diluted Proparacaine (0.05%) | 6 h | 92.7% |
| 24 h | 82.7% | |
| 48 h | 58.3% | |
| 72 h | 50.1% | |
| Regular Proparacaine (0.5%) + Antibiotics | 6 h | 78.3% |
| 24 h | 58.3% | |
| 48 h | 42.7% | |
| 72 h | 21.3% | |
| Diluted Proparacaine (0.05%) + Antibiotics | 6 h | 85.5% |
| 24 h | 75.5% | |
| 48 h | 51.1% | |
| 72 h | 45.7% | |
| Data is presented as a percentage relative to a control group (100%). Sourced from a study on human corneal fibroblasts.[2] |
Key Experimental Protocols
Protocol 1: In Vitro Scratch (Wound Healing) Assay
This protocol is used to assess collective cell migration in vitro.
Materials:
-
Adherent cell line of interest (e.g., human corneal epithelial cells)
-
Appropriate cell culture medium and supplements
-
Sterile tissue culture plates (e.g., 24-well)
-
Sterile p200 pipette tip or a specialized scratch tool
-
Phosphate-Buffered Saline (PBS)
-
(Optional) Mitomycin C for proliferation inhibition
-
Microscope with a camera
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells until they reach 95-100% confluency.
-
(Optional) Proliferation Inhibition: If desired, treat the cells with Mitomycin C for a specified period to arrest cell division.
-
Creating the Wound: Gently remove the culture medium. Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add the culture medium containing the desired concentration of Proparacaine or the vehicle control to the respective wells.
-
Imaging: Immediately capture images of the scratch in each well at time 0. Place the plate back in the incubator.
-
Time-Course Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor wound closure.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
Proparacaine at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of Proparacaine. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualized Pathways and Workflows
Caption: Proparacaine-induced mitochondrial apoptosis pathway in corneal cells.
References
- 1. Effects of proparacaine on actin cytoskeleton of corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Regular/Dilute Proparacaine Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxic effect of proparacaine on human corneal epithelial cells and its possible mechanisms | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Analysis of Proparacaine and Tetracaine Efficacy in Topical Anesthesia
In the realm of topical anesthetics, particularly for ophthalmic procedures, proparacaine and tetracaine are two of the most frequently utilized agents. Both belong to the ester class of local anesthetics and exert their effects by blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the generation and propagation of nerve impulses.[1][2] This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed protocols, and a visualization of their shared mechanism of action.
Quantitative Comparison of Anesthetic Properties
The selection of a topical anesthetic is often guided by its onset of action, duration of effect, and the level of discomfort it may cause upon instillation. The following table summarizes the key quantitative data from comparative studies of proparacaine and tetracaine.
| Parameter | Proparacaine (0.5%) | Tetracaine (0.5%) | Key Findings & References |
| Onset of Action | Approximately 13-30 seconds | Slower, approximately 30 seconds to 5-10 minutes | Proparacaine generally exhibits a faster onset of anesthesia.[3] |
| Duration of Anesthesia | 10.6 - 15 minutes | 9.3 - 30 minutes (some studies suggest longer duration) | Studies show variable results, with some indicating a slightly longer duration for proparacaine and others for tetracaine.[4][5] |
| Pain on Instillation (Visual Analog Scale - VAS) | 3.08 ± 0.29 | 25.04 ± 0.31 | Proparacaine is associated with significantly less pain upon instillation.[4] In another study, the mean pain score for tetracaine was 24 mm higher than for proparacaine.[6] |
| Corneal Epithelial Toxicity | Lower in vitro toxicity | Higher in vitro and in vivo toxicity | Studies have shown tetracaine to be more toxic to corneal epithelial cells than proparacaine.[3] |
Mechanism of Action: Sodium Channel Blockade
Both proparacaine and tetracaine share a common mechanism of action. They are weak bases that, in their un-ionized form, can penetrate the lipid-rich nerve cell membrane. Once inside the neuron, the lower intracellular pH causes the molecule to become protonated (ionized). This charged form then binds to a specific receptor site within the voltage-gated sodium channel, physically obstructing the influx of sodium ions.[2][3] This blockade prevents the depolarization of the nerve membrane and the subsequent propagation of an action potential, resulting in a temporary loss of sensation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of proparacaine and tetracaine.
Corneal Sensitivity Assessment using a Cochet-Bonnet Aesthesiometer
Objective: To quantitatively measure the level of corneal anesthesia by determining the corneal touch threshold (CTT).
Materials:
-
Cochet-Bonnet Aesthesiometer
-
Sterile 0.5% proparacaine hydrochloride ophthalmic solution
-
Sterile 0.5% tetracaine hydrochloride ophthalmic solution
-
Control solution (e.g., sterile saline)
-
Slit-lamp biomicroscope
-
Stopwatch
Procedure:
-
Baseline Measurement: The subject is seated comfortably at the slit-lamp. The initial CTT is determined by extending the nylon filament of the Cochet-Bonnet aesthesiometer to its maximum length and touching the center of the cornea. The filament length is then progressively shortened until the subject reports a touch sensation or a blink reflex is observed. This length is recorded as the baseline CTT.
-
Anesthetic Instillation: A single drop of the randomly assigned anesthetic (proparacaine or tetracaine) or control solution is instilled into the lower conjunctival sac of one eye. The other eye can be used for the alternative anesthetic in a crossover design, with a sufficient washout period between instillations.
-
Post-Instillation Measurements: CTT measurements are repeated at standardized time intervals (e.g., 1, 5, 10, 15, 20, 25, and 30 minutes) after the instillation of the anesthetic.
-
Data Analysis: The onset of anesthesia is defined as the time to a significant increase in the CTT from baseline. The duration of anesthesia is the time taken for the CTT to return to the baseline level.
Pain Assessment on Instillation using a Visual Analog Scale (VAS)
Objective: To subjectively quantify the amount of pain or discomfort experienced by the subject upon instillation of the anesthetic eye drops.
Materials:
-
Visual Analog Scale (a 100 mm horizontal line with "No pain" at the 0 mm mark and "Worst possible pain" at the 100 mm mark)
-
Sterile 0.5% proparacaine hydrochloride ophthalmic solution
-
Sterile 0.5% tetracaine hydrochloride ophthalmic solution
-
Ruler
Procedure:
-
Subject Instruction: The subject is shown the VAS and instructed on how to use it. They are asked to make a vertical mark on the line that corresponds to the level of pain they experience immediately after the eye drop is administered.
-
Anesthetic Instillation: In a double-blind, randomized manner, a single drop of either proparacaine or tetracaine is instilled into one of the subject's eyes.
-
VAS Marking: Immediately following instillation, the subject is asked to mark their perceived pain level on the VAS.
-
Data Quantification: The distance from the "No pain" end of the scale to the subject's mark is measured in millimeters. This provides a quantitative pain score.
-
Crossover Design: The procedure can be repeated in the other eye with the alternative anesthetic after a suitable interval.
-
Data Analysis: The mean pain scores for proparacaine and tetracaine are calculated and compared using appropriate statistical tests.
Conclusion
The choice between proparacaine and tetracaine for topical anesthesia depends on the specific clinical requirements. Proparacaine offers the advantage of a rapid onset of action and significantly less discomfort upon instillation, making it a preferable option for brief procedures and for enhancing patient comfort.[4][6] While some studies suggest tetracaine may have a longer duration of action in certain contexts, this is not consistently reported, and it comes with the drawback of greater instillation pain and potentially higher corneal toxicity.[3][5] For routine ophthalmic examinations and minor surgical procedures, the favorable profile of proparacaine in terms of rapid onset and patient tolerance makes it a compelling choice for clinicians. Researchers and drug development professionals should consider these efficacy parameters and potential side effects when designing new topical anesthetic formulations or planning clinical trials.
References
Proparacaine vs. Lidocaine: A Comparative Guide for Ocular Surface Anesthesia
In the realm of ophthalmic procedures, achieving rapid and effective ocular surface anesthesia is paramount for both patient comfort and procedural success. Proparacaine and lidocaine are two of the most commonly utilized topical anesthetics. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Data Summary
The following table summarizes the key performance indicators of proparacaine and lidocaine for ocular surface anesthesia, based on data from multiple clinical studies.
| Parameter | Proparacaine (0.5%) | Lidocaine (2% - 4%) | References |
| Onset of Action | 15-30 seconds | 2-3 minutes | [1][2][3][4] |
| Duration of Anesthesia | 15 minutes | 30-45 minutes | [1][2][5][6][7] |
| Patient-Reported Pain (Mean Score) | Varies by procedure and study (e.g., 1.97 ± 1.17 on NRS for intravitreal injections) | Varies by procedure and study (e.g., 1.76 ± 0.92 on NRS for intravitreal injections) | [8][9][10] |
| Common Adverse Effects | Transient stinging or burning, blurred vision | Transient blepharospasm, conjunctival hyperemia | [1][11] |
Mechanism of Action: Signaling Pathway
Both proparacaine and lidocaine are local anesthetics that function by blocking nerve signals in the eye. Their primary mechanism of action involves the inhibition of voltage-gated sodium channels within the neuronal cell membrane.[1][12][13] By binding to these channels, the influx of sodium ions is prevented, which is a critical step in the generation and propagation of action potentials.[1][12] This interruption of the nerve impulse prevents the transmission of pain signals to the brain, resulting in localized anesthesia.[1]
References
- 1. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 2. imsuinfo.com [imsuinfo.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. A randomised comparison of lidocaine 2% gel and proparacaine 0.5% eye drops in paediatric squint surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Corneal anesthetic effect and ocular tolerance of 3.5% lidocaine gel in comparison with 0.5% aqueous proparacaine and 0.5% viscous tetracaine in normal canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
A Comparative Analysis of Propanocaine's Anesthetic Potency Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anesthetic potency of Propanocaine (Proparacaine) against two widely recognized local anesthetic standards: Lidocaine and Benzocaine. The information presented herein is supported by experimental data from various preclinical and clinical studies, offering an objective assessment of their relative performance.
Introduction
This compound, chemically known as Proparacaine, is a topical local anesthetic belonging to the amino ester group.[1] It is predominantly used in ophthalmology for procedures requiring rapid and short-duration surface anesthesia of the cornea.[2][3] Like other local anesthetics, its mechanism of action involves the blockage of voltage-gated sodium channels in neuronal cell membranes.[2][4][5] This action inhibits the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation.[6][7] This guide evaluates the anesthetic profile of this compound in comparison to Lidocaine, an amide local anesthetic, and Benzocaine, another ester local anesthetic, to provide a clear perspective on its relative potency and potential applications.
Mechanism of Action: A Shared Pathway
The primary molecular target for this compound, Lidocaine, and Benzocaine is the voltage-gated sodium channel in nerve cell membranes.[4][6] By reversibly binding to a specific site within the inner pore of these channels, these anesthetic agents block the influx of sodium ions, which is a critical step in the generation and conduction of action potentials.[4][7] This inhibition of nerve impulse transmission prevents the pain signal from reaching the brain, resulting in local anesthesia.[2]
Figure 1: Signaling pathway of local anesthetic action.
Comparative Anesthetic Profile
The following table summarizes the key anesthetic properties of this compound, Lidocaine, and Benzocaine based on available data. It is important to note that these values can vary depending on the specific experimental model, concentration, and formulation used.
| Parameter | This compound (Proparacaine) | Lidocaine | Benzocaine |
| Anesthetic Type | Amino Ester | Amino Amide | Amino Ester |
| Primary Use | Topical (Ophthalmic)[2] | Topical, Infiltration, Nerve Block | Topical |
| Onset of Action | Rapid (approx. 13-30 seconds)[2][8] | Fast (3-5 minutes for topical ointment)[9] | Fast (within 1 minute) |
| Duration of Action | Short (10-20 minutes)[3][10] | Moderate (1.5-2 hours for injection)[11][12] | Short (15-20 minutes) |
| Relative Potency | Effective for surface anesthesia | Generally considered more potent than Benzocaine | Less potent than Lidocaine |
Experimental Protocols for Anesthetic Potency Validation
The validation of a new anesthetic agent like this compound requires a series of well-defined in vitro and in vivo experiments to characterize its efficacy and safety profile in comparison to established standards.
In Vitro Potency and Permeation Assays
a) In Vitro Skin Permeation Assay
This assay evaluates the ability of a topical anesthetic to penetrate the skin barrier.
References
- 1. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 3. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 4. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Lidocaine Ointment USP, 5% FOR TOPICAL USE DO NOT USE IN THE EYES Rx Only [dailymed.nlm.nih.gov]
- 10. pi.bausch.com [pi.bausch.com]
- 11. perks.optum.com [perks.optum.com]
- 12. hexiapharm.com [hexiapharm.com]
Unraveling the Allergic Potential: A Comparative Guide to Proparacaine and Other Ester-Type Anesthetics
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of local anesthetics is paramount for patient safety and drug development. This guide provides an objective comparison of proparacaine with other common ester-type anesthetics, supported by available experimental data and detailed methodologies for assessing cross-reactivity.
The potential for cross-reactivity among ester-type local anesthetics is a significant clinical concern, primarily driven by their shared metabolic pathway. These compounds are hydrolyzed in the plasma to para-aminobenzoic acid (PABA), a well-known allergen.[1][2] Sensitization to one ester-type anesthetic can, therefore, lead to allergic reactions upon exposure to another, necessitating a thorough understanding of these relationships. Proparacaine, a widely used topical anesthetic in ophthalmology, belongs to this class and is not exempt from this immunological behavior.
Comparative Analysis of Cross-Reactivity
While extensive quantitative data from large-scale, direct comparative studies on proparacaine cross-reactivity is limited, clinical observations and case reports provide valuable insights. A notable case study documented cross-sensitization between proparacaine and tetracaine, another ester-type anesthetic, in two individuals who developed allergic contact dermatitis.[3] This finding underscores the clinical reality of cross-reactivity within this drug class.
To contextualize the allergenic potential of ester anesthetics, a large-scale retrospective analysis of patch test results from the North American Contact Dermatitis Group provides valuable prevalence data, although it did not include proparacaine.
| Anesthetic | Chemical Class | Percentage of Allergic Reactions |
| Benzocaine | Ester | 50.0% |
| Tetracaine | Ester | 11.1% |
| Procaine | Ester | Data Not Available in this study |
| Proparacaine | Ester | Data Not Available in this study |
| Data from a study of 344 patients with allergic reactions to at least one topical anesthetic.[4] |
It is crucial to note that the absence of proparacaine in this large-scale study highlights a gap in the current literature. However, the high prevalence of sensitivity to other PABA-derived anesthetics like benzocaine suggests a potential for similar cross-reactive patterns with proparacaine.
Experimental Protocols for Assessing Cross-Reactivity
A definitive diagnosis of an allergy to a local anesthetic and the determination of cross-reactivity involves a multi-step approach, often including skin testing and, in some cases, in vitro assays.
Skin Testing
1. Patch Testing: This method is primarily used to diagnose delayed-type hypersensitivity (Type IV) reactions, such as allergic contact dermatitis.
-
Methodology:
-
Small amounts of the test allergens (e.g., proparacaine 1% and other ester anesthetics like benzocaine 5%) are applied to the skin, typically on the back, under adhesive patches.
-
The patches are left in place for 48 hours.
-
Initial and final readings of the skin's reaction are taken at 48 and 96 hours after application, respectively.
-
A positive reaction is characterized by erythema, papules, or vesicles at the application site.
-
2. Skin Prick Test (SPT): This test is used to identify immediate-type hypersensitivity (Type I, IgE-mediated) reactions.
-
Methodology:
-
A drop of the anesthetic solution (undiluted) is placed on the forearm.
-
The skin is then lightly pricked through the drop with a sterile lancet.
-
The site is observed for 15-20 minutes.
-
A positive result is indicated by the formation of a wheal (a raised, itchy bump) and flare (surrounding redness) with a wheal diameter of at least 3 mm greater than the negative control.
-
3. Intradermal Testing (IDT): This is a more sensitive test for immediate-type hypersensitivity and is performed if the SPT is negative.
-
Methodology:
-
A small amount (approximately 0.02 mL) of a diluted anesthetic solution (e.g., 1:100 or 1:10 dilution) is injected into the superficial layer of the skin on the forearm.
-
The injection site is monitored for 15-20 minutes.
-
A positive reaction is characterized by an increase in the wheal diameter of at least 3 mm from the initial bleb.
-
Provocation Test (Challenge Test)
This is considered the gold standard for confirming or ruling out a local anesthetic allergy when skin tests are inconclusive. It should only be performed in a controlled medical setting with emergency resuscitation equipment readily available.
-
Methodology:
-
If skin tests are negative, a subcutaneous injection of the suspected anesthetic is administered in gradually increasing doses.
-
The patient is closely monitored for any local or systemic adverse reactions.
-
In Vitro Testing: Lymphocyte Transformation Test (LTT)
The LTT is a laboratory test used to detect drug-specific memory T-cells, which are involved in delayed hypersensitivity reactions.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood.
-
The PBMCs are cultured in the presence of the suspected anesthetic (the antigen).
-
If the patient has been previously sensitized, their T-lymphocytes will recognize the anesthetic and proliferate.
-
This proliferation is measured, often by the incorporation of a radioactive tracer ([³H]-thymidine) or through flow cytometry.
-
A stimulation index (SI) is calculated by comparing the proliferation in the presence of the anesthetic to the baseline proliferation. An SI greater than 2 or 3 is generally considered a positive result.
-
Allergic Reaction Signaling Pathways
Understanding the underlying immunological mechanisms is crucial for interpreting cross-reactivity data. Allergic reactions to ester-type anesthetics can be broadly categorized into two types:
Type I (IgE-Mediated) Hypersensitivity: This is an immediate reaction that occurs within minutes to an hour of exposure. The PABA metabolite acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein.
Caption: IgE-mediated (Type I) hypersensitivity pathway for ester-type anesthetics.
Type IV (T-Cell-Mediated) Hypersensitivity: This is a delayed reaction that typically occurs 24-72 hours after exposure and is responsible for allergic contact dermatitis.
Caption: T-cell-mediated (Type IV) hypersensitivity pathway for topical ester-type anesthetics.
Experimental Workflow for Investigating Cross-Reactivity
A systematic approach is necessary to investigate potential cross-reactivity in a patient with a suspected allergy to an ester-type anesthetic like proparacaine.
Caption: Workflow for the clinical investigation of proparacaine cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Allergic Contact Dermatitis to Benzocaine: The Importance of Concomitant Positive Patch Test Results | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. Allergic contact dermatitis to proparacaine with subsequent cross-sensitization to tetracaine from ophthalmic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch-test reactions to topical anesthetics: retrospective analysis of cross-sectional data, 2001 to 2004 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 0.5% vs. 0.25% Proparacaine Hydrochloride for Topical Ophthalmic Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effectiveness of 0.5% and 0.25% proparacaine hydrochloride solutions as topical anesthetics in ophthalmic procedures. The information presented is based on available clinical data to assist in research and development decisions.
Executive Summary
Proparacaine hydrochloride is a widely used topical anesthetic in ophthalmology, valued for its rapid onset and short duration of action. The standard concentration has traditionally been 0.5%. However, recent studies have investigated the efficacy of a lower 0.25% concentration to determine if it can provide adequate anesthesia with potentially improved patient comfort and safety. This guide synthesizes the findings from a comparative study to elucidate the performance of both concentrations.
Data Presentation: A Head-to-Head Comparison
A randomized controlled study provides the most direct comparison between the two concentrations. The following table summarizes the key quantitative data from this research.
| Parameter | 0.5% Proparacaine Hydrochloride | 0.25% Proparacaine Hydrochloride | P-value |
| Intraprocedural Pain Score (Visual Analog Scale) | 6.9663 | 8.0803 | 0.66 |
| Postprocedural Pain Score (Visual Analog Scale) | Not specified | Not specified | 0.21 |
| Surgeon Comfort Score | 0.152 ± 0.507 | 0.111 ± 0.402 | 0.07 |
| Patient Preference for Future Use | 97.08% | 96.35% | Not specified |
| Requirement for Supplemental Anesthesia | None | None | Not applicable |
Note: The study did not find statistically significant differences in the primary outcomes of intra- and postprocedural pain scores and surgeon comfort between the two concentrations. A lower pain score indicates less pain.
While specific data on the onset and duration of action for the 0.25% concentration is not available in the compared study, the 0.5% solution is known to have a rapid onset of approximately 13 to 30 seconds and a duration of anesthesia of about 15 to 20 minutes.[1] The comparative study suggests that the 0.25% solution provides a comparable duration of anesthesia for routine ophthalmic procedures.[2]
Experimental Protocols
The primary comparative study followed a rigorous methodology to ensure the validity of its findings.
Study Design: An observational, randomized, controlled study.[2]
Participants: 137 patients (274 eyes) scheduled for routine ocular investigations and procedures.[2]
Groups:
-
Group A: Received 0.5% proparacaine hydrochloride eye drops.[2]
-
Group B: Received 0.25% proparacaine hydrochloride eye drops.[2]
Procedures Performed:
-
Applanation tonometry
-
Lacrimal sac syringing
-
A-scan biometry
-
Removal of conjunctival and corneal foreign bodies
-
Corneal scraping
-
Corneal suture removal
Data Collection:
-
Intraprocedural and postprocedural pain was assessed using a Visual Analog Scale (VAS).
-
Surgeon comfort was recorded.
-
The need for any supplemental anesthesia was noted.
-
Patient preference for using the same anesthetic in the future was surveyed.
-
Vital parameters were monitored.[2]
Preparation of 0.25% Solution: The 0.25% proparacaine hydrochloride solution was prepared by diluting the standard 0.5% solution with an equal amount of a balanced salt solution.[2]
Mechanism of Action: Signaling Pathway
Proparacaine hydrochloride, regardless of its concentration, functions as a local anesthetic by blocking nerve impulses. Its mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[3][4][5]
Mechanism of action of Proparacaine Hydrochloride.
Experimental Workflow
The following diagram illustrates the typical workflow of a comparative clinical study evaluating the effectiveness of two different concentrations of a topical anesthetic.
Experimental workflow for a comparative study.
Conclusion
The available evidence suggests that 0.25% proparacaine hydrochloride is a viable alternative to the standard 0.5% concentration for providing topical anesthesia in routine ophthalmic procedures.[2] The study indicates no significant difference in pain relief or surgeon comfort between the two concentrations.[2] The lower concentration may offer the potential for improved patient comfort.[2] Further research with larger sample sizes and a focus on quantifying the onset and duration of action of the 0.25% concentration would be beneficial to further solidify these findings.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparison of the effectiveness of 0.5% and 0.25% proparacaine hydrochloride eye drops as topical anesthetics in routine ocular investigations and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proparacaine: Package Insert / Prescribing Information [drugs.com]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
A Head-to-Head Clinical Comparison of Proparacaine and Bupivacaine for Local Anesthesia
In the landscape of local anesthetics, both proparacaine and bupivacaine are utilized, though in differing clinical contexts. While proparacaine is a frequently used topical anesthetic in ophthalmology for short procedures, bupivacaine is known for its longer duration of action, typically administered via injection for regional anesthesia. This guide provides a comparative analysis of these two agents based on available clinical and preclinical data, focusing on their efficacy, safety, and operational characteristics.
Efficacy: Onset and Duration of Anesthesia
A key differentiator between proparacaine and bupivacaine is their onset and duration of action. Preclinical studies in rabbits have shown that the onset and duration of action of topical bupivacaine were not significantly different from that of topical 0.5% proparacaine.[1][2][3] However, in a study on horses, 0.5% bupivacaine solution demonstrated a longer duration of corneal anesthesia (60 minutes) compared to 0.5% proparacaine (35 minutes).[4][5]
For intravitreal injections, topical proparacaine 0.5% was found to be more effective in preventing pain than topical levobupivacaine, a derivative of bupivacaine.[6] Patients in the proparacaine group reported significantly lower mean Visual Analog Scale (VAS) pain scores.[6]
| Anesthetic Agent | Concentration | Onset of Action | Duration of Anesthesia | Clinical Application | Species | Reference |
| Proparacaine | 0.5% | < 5 minutes | 35 minutes | Topical Ocular Anesthesia | Horses | [4] |
| Bupivacaine | 0.5% | Not specified | 60 minutes | Topical Ocular Anesthesia | Horses | [4][5] |
| Proparacaine | 0.5% | Not specified | Not significantly different from Bupivacaine | Topical Ocular Anesthesia | Rabbits | [1][2][3] |
| Bupivacaine | Various | Not specified | Not significantly different from Proparacaine | Topical Ocular Anesthesia | Rabbits | [1][2][3] |
| Proparacaine | 0.5% | Not specified | Lower pain scores than Levobupivacaine | Intravitreal Injections | Humans | [6] |
| Levobupivacaine | 0.75% | Not specified | Higher pain scores than Proparacaine | Intravitreal Injections | Humans | [6] |
Safety and Toxicity
Corneal toxicity is a critical consideration for topical anesthetics. In a preclinical study, slit lamp biomicroscopic examination and scanning electron microscopy revealed that bupivacaine was less toxic to the corneal epithelium than 0.5% proparacaine.[1][2][3] Furthermore, healing after keratectomy was significantly more rapid in eyes treated with 0.75% bupivacaine compared to those treated with 0.5% proparacaine.[1][2]
In the context of intravitreal injections in humans, there were no differences in postoperative corneal epithelial defects between the proparacaine and levobupivacaine groups, indicating a similar iatrogenic effect.[6]
Experimental Protocols
Topical Anesthesia and Corneal Toxicity in Rabbits
This study aimed to compare the onset, duration of action, and toxicity of various concentrations of bupivacaine with 0.5% proparacaine after topical instillation in rabbit eyes.
-
Anesthetic Administration: Various concentrations of bupivacaine and 0.5% proparacaine were instilled in the eyes of rabbits.
-
Onset and Duration of Action Assessment: The anesthetic effect was not detailed in the provided text.
-
Toxicity Assessment: Corneal toxicity was evaluated using slit lamp biomicroscopic examination and scanning electron microscopy.
-
Wound Healing Assessment: Healing after keratectomy was monitored to compare the effects of 0.75% bupivacaine and 0.5% proparacaine on corneal epithelial repair.[1][2]
Anesthetic Efficacy for Intravitreal Injections in Humans
This prospective, randomized study compared the efficacy of topical levobupivacaine 0.75% and proparacaine 0.5% in patients undergoing intravitreal injections.
-
Study Population: Patients undergoing intravitreal injections.
-
Randomization: Patients were randomly assigned to receive either topical levobupivacaine 0.75% or proparacaine 0.5%.
-
Pain Assessment: Patient-reported pain was evaluated using the Visual Analog Scale (VAS). Surgeon-perceived pain was also recorded.
-
Safety Assessment: Postoperative corneal epithelial defects were assessed to compare the iatrogenic effects of the two anesthetics.[6]
Summary and Conclusion
The available evidence suggests that while both proparacaine and bupivacaine are effective local anesthetics, their clinical utility is dictated by their distinct profiles. Proparacaine remains a staple for short-duration topical anesthesia in ophthalmology, valued for its rapid onset. Bupivacaine, while demonstrating a potentially longer duration of action and a favorable corneal toxicity profile in preclinical models, is more commonly associated with injectable regional anesthesia. For specific ophthalmic procedures like intravitreal injections, proparacaine has been shown to provide superior pain control compared to a bupivacaine derivative. The choice between these agents will ultimately depend on the specific clinical scenario, the required duration of anesthesia, and the importance of minimizing corneal epithelial toxicity. Further head-to-head clinical trials in human subjects are warranted to provide a more definitive comparison for various ophthalmic applications.
References
- 1. Topical Bupivacaine and Proparacaine: A Comparison of Toxicity, Onset of Action, and Duration of Action | Semantic Scholar [semanticscholar.org]
- 2. Topical bupivacaine and proparacaine: a comparison of toxicity, onset of action, and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Anesthetic effectiveness of topical levobupivacaine 0.75% versus topical proparacaine 0.5% for intravitreal injections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Proparacaine and Other Topical Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of commonly used topical anesthetics in ophthalmology: proparacaine, tetracaine, benoxinate, and lidocaine. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of these agents. The comparison is based on experimental data from in vitro and in vivo studies, focusing on cytotoxicity, ocular and systemic adverse effects, and allergic reactions.
Executive Summary
Topical anesthetics are indispensable for a multitude of ophthalmic procedures. However, their use is associated with potential risks, primarily related to corneal toxicity. This guide reveals that while all topical anesthetics exhibit some level of cytotoxicity, there are notable differences in their safety profiles. Proparacaine is often reported to cause less discomfort upon instillation compared to tetracaine.[1][2] In terms of cytotoxicity, in vitro studies suggest that tetracaine is more toxic to corneal epithelial cells than proparacaine.[3] Lidocaine's cytotoxic effects and its mechanism of action, which involves the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, have also been documented.[4] Systemic adverse effects for all these agents are rare when used appropriately in ophthalmic applications, but the potential for toxicity exists, especially with overuse or in patients with compromised corneal barriers.[5][6][7] Allergic reactions, though infrequent, are also a consideration, with ester-based anesthetics like tetracaine and proparacaine having a different allergenic potential compared to the amide-based lidocaine.
Data Presentation: Comparative Safety Metrics
The following table summarizes key quantitative data from various studies to facilitate a direct comparison of the safety profiles of proparacaine, tetracaine, and lidocaine. Data for benoxinate is less readily available in a comparable quantitative format.
| Parameter | Proparacaine | Tetracaine | Lidocaine | Benoxinate (Oxybuprocaine) | Source(s) |
| Cytotoxicity (Corneal Epithelial Cells) | |||||
| EC50 (LDH leakage) | 4.4 mM | 0.96 mM | Not directly comparable | Not available | [3] |
| EC50 (MTT reduction) | 3.4 mM | 0.81 mM | IC50: 613.77 µM (CCK-8 assay) | Not available | [3][8] |
| Lowest Observed Effect Concentration | 0.15625 g/L (on human corneal stromal cells) | 0.3125 g/L (on human corneal epithelial cells) | >400 µM (suppression of EGFR phosphorylation) | Not available | [9][10][11] |
| Clinical Effects | |||||
| Pain on Instillation (Visual Analog Scale, 100mm max) | Lower (Mean score significantly lower than tetracaine) | Higher (Mean score 24mm higher than proparacaine) | Not directly compared in the same scale | Not available | [1][12] |
| Duration of Anesthesia (minutes) | ~10.7 minutes | ~9.4 minutes | Variable, depends on formulation | Not available | [1][12] |
| Adverse Events | |||||
| Systemic Toxicity | Exceedingly rare with ophthalmic application, but can occur with prolonged use.[13] A case of seizure has been reported.[14] | Rare, but risk of Local Anesthetic Systemic Toxicity (LAST) exists with overdose.[15] | Rare with topical ophthalmic use, but systemic toxicity can occur with high concentrations or prolonged application.[16][17] | Systemic side effects are rare.[5] | [5][13][14][15][16][17] |
| Allergic Contact Dermatitis (ACD) | Allergic contact dermatitis has been reported.[13][18] Cross-sensitization with tetracaine is possible.[1] | Allergic reactions are more common with amino-esters like tetracaine.[15] Cross-sensitization with proparacaine is possible.[1] | Prevalence of ACD is rising, reported at 2.4% in a patch-tested population, with 32% of those cases linked to lidocaine.[19][20][21] | Not available | [1][13][15][18][19][20][21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of topical anesthetic safety profiles.
Cell Viability Assays (MTT and LDH)
These in vitro assays are fundamental for quantifying the cytotoxic effects of topical anesthetics on corneal cells.
-
Objective: To determine the concentration-dependent toxicity of a substance on cultured cells.
-
Cell Lines: Human corneal epithelial cells (HCEC) or human corneal stromal (HCS) cells.
-
Methodology:
-
Cell Culture: Cells are seeded in 96-well microplates and incubated until they reach a desired confluency (e.g., 90%).
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the topical anesthetic. Control wells receive only the vehicle.
-
Incubation: Cells are incubated with the anesthetic for specific time periods (e.g., 1, 4, 12, 24 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for a further period (e.g., 3 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured spectrophotometrically (e.g., at 596 nm with a reference wavelength of 620 nm). Cell viability is expressed as a percentage of the control.[7]
-
-
LDH (Lactate Dehydrogenase) Assay:
-
This assay measures the amount of LDH released from damaged cells into the culture medium.
-
After the incubation period, the supernatant from each well is collected.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The amount of LDH released is proportional to the number of damaged cells.[7]
-
-
In Vivo Corneal Toxicity Assessment (Draize Eye Test)
The Draize test is a historical in vivo method for assessing the ocular irritation potential of substances. While its use is declining due to ethical concerns, it has been a standard for regulatory submissions.
-
Objective: To evaluate the potential of a substance to cause irritation and damage to the cornea, conjunctiva, and iris.
-
Animal Model: Albino rabbits.
-
Methodology:
-
Administration: A specific volume (e.g., 0.1 mL of a liquid) of the test substance is instilled into the conjunctival sac of one eye of a conscious rabbit. The other eye serves as a control.[19][22]
-
Observation: The eyes are examined for signs of irritation at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: Ocular lesions (corneal opacity, iritis, and conjunctival redness and swelling) are scored according to a standardized scale. The scores for each component are summed to give an overall irritation score.[19][23]
-
In Vitro Corneal Toxicity Assessment (Bovine Corneal Opacity and Permeability - BCOP Assay)
The BCOP assay is a validated in vitro alternative to the Draize eye test for assessing severe eye irritants.
-
Objective: To evaluate the potential of a substance to cause corneal opacity and increased permeability.
-
Tissue Model: Freshly isolated bovine corneas.
-
Methodology:
-
Cornea Preparation: Bovine corneas are obtained from an abattoir, dissected, and mounted in a specialized holder that creates an anterior and posterior chamber.
-
Treatment: The test substance is applied to the epithelial surface of the cornea for a defined exposure time.
-
Opacity Measurement: Corneal opacity is measured by quantifying the amount of light that passes through the cornea using an opacitometer.[15][21][24]
-
Permeability Measurement: After exposure and rinsing, sodium fluorescein is applied to the anterior chamber. The amount of fluorescein that permeates through the cornea into the posterior chamber is measured spectrophotometrically.[15][21][24]
-
In Vitro Irritancy Score (IVIS): The opacity and permeability values are used to calculate an IVIS, which is then used to classify the irritancy potential of the substance.[21]
-
Signaling Pathways and Mechanisms of Toxicity
The cytotoxicity of topical anesthetics is often mediated through the induction of apoptosis in corneal cells. The specific signaling pathways can differ between agents.
Proparacaine-Induced Apoptosis in Corneal Cells
Proparacaine has been shown to induce apoptosis in human corneal stromal and endothelial cells through a death receptor-mediated and mitochondria-dependent pathway.[9][13][25] This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, leading to DNA fragmentation and cell death.[9][13]
Caption: Proparacaine-induced apoptotic signaling pathway in corneal cells.
Tetracaine-Induced Apoptosis in Corneal Cells
Similar to proparacaine, tetracaine induces apoptosis in human corneal epithelial and stromal cells via a death receptor-mediated and mitochondria-dependent pathway.[3][9][10][26] This involves the activation of caspases-8, -9, and -3, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[9][10][11]
Caption: Tetracaine-induced apoptotic signaling pathway in corneal cells.
Lidocaine-Induced Inhibition of Corneal Cell Proliferation
Lidocaine has been shown to suppress the proliferation of corneal epithelial cells by directly inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[4][11] This disruption of the EGFR signaling pathway impairs the normal processes of cell growth and wound healing.
Caption: Lidocaine's inhibition of the EGFR signaling pathway in corneal cells.
Conclusion
The selection of a topical anesthetic should be based on a careful consideration of its efficacy and safety profile for the specific clinical or research application. Proparacaine appears to offer a favorable balance of rapid onset and patient comfort with a lower in vitro cytotoxicity profile compared to tetracaine. Tetracaine, while an effective anesthetic, demonstrates higher cytotoxicity in laboratory studies. Lidocaine presents an alternative with a different mechanism of toxicity and a rising, though still relatively low, incidence of allergic contact dermatitis. Benoxinate is also a widely used option, although comparative quantitative safety data is less abundant in the reviewed literature.
For drug development professionals, understanding the distinct mechanisms of toxicity, such as the apoptotic pathways induced by proparacaine and tetracaine versus the EGFR inhibition by lidocaine, can inform the design of safer anesthetic agents. Further research focusing on the development of anesthetics with high efficacy and minimal impact on corneal cell viability and proliferation is warranted. The use of standardized in vitro and ex vivo testing protocols, such as the MTT, LDH, and BCOP assays, is crucial for the preclinical safety assessment of novel topical anesthetics.
References
- 1. Allergic contact dermatitis to proparacaine with subsequent cross-sensitization to tetracaine from ophthalmic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Item - Tetracaine induces apoptosis through a mitochondrion-dependent pathway in human corneal stromal cells in vitro - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Lidocaine inhibits tyrosine kinase activity of the epidermal growth factor receptor and suppresses proliferation of corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicities of topical ophthalmic anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Systemic adverse effects of topical ophthalmic agents. Implications for older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. Seizures following the use of proparacaine hydrochloride eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lidocaine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]
- 19. Lidocaine contact allergy is becoming more prevalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lidocaine: A Local Anesthetic, Its Adverse Effects and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Articles [globalrx.com]
- 23. researchgate.net [researchgate.net]
- 24. dermatologytimes.com [dermatologytimes.com]
- 25. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 26. Tetracaine induces apoptosis through a mitochondrion-dependent pathway in human corneal stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Proparacaine in Focus: A Comparative Analysis of Pain Scores in Ocular Anesthesia
A deep dive into the statistical landscape of proparacaine's efficacy, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of its performance against other topical anesthetics. Supported by experimental data, detailed methodologies, and visual representations of its mechanism, this analysis aims to provide a clear and objective overview of proparacaine's role in pain management during ophthalmic procedures.
Proparacaine hydrochloride, a widely used topical anesthetic in ophthalmology, is valued for its rapid onset of action, providing swift and effective anesthesia for various diagnostic and minor surgical procedures.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][3] This inhibition prevents the influx of sodium ions, which is crucial for the generation and propagation of nerve impulses, thereby blocking the transmission of pain signals to the brain.[1][3] The anesthetic effect typically begins within 20 to 30 seconds of application and lasts for approximately 15 to 20 minutes.[2]
Comparative Efficacy in Pain Management
Numerous studies have sought to quantify the anesthetic efficacy of proparacaine, often comparing it with other topical agents such as tetracaine and lidocaine. These studies predominantly utilize patient-reported pain scores, commonly measured on a Visual Analog Scale (VAS) or a numerical rating scale (NRS), to assess the level of discomfort experienced during various ophthalmic procedures.
A prospective, randomized, double-masked study comparing proparacaine and tetracaine found that proparacaine caused significantly less pain upon instillation.[4] The mean pain score for tetracaine was 24 mm higher on a 100 mm VAS than for proparacaine (p < 0.0002).[4] This study also noted that the anesthetic effect of proparacaine lasted slightly longer, with a mean duration of 10.7 minutes compared to 9.4 minutes for tetracaine (p = 0.0001).[4]
In the context of intravitreal injections, a prospective study compared proparacaine 0.5%, a combination of proparacaine 0.5% with 4% lidocaine drops, and 3.5% lidocaine gel.[5] The study found no statistically significant difference in needle pain scores among the three groups (p=0.38), with average scores of 1.78 for proparacaine alone, 1.75 for the combination, and 1.48 for the lidocaine gel.[5] Similarly, there was no significant difference in burning sensation pain scores (p=0.23).[5] The researchers concluded that proparacaine alone is an efficient and cost-effective option for pain control during these procedures.[5]
Another study comparing different concentrations of proparacaine (0.5% vs. 0.25%) for routine ocular procedures found no significant difference in intraprocedural pain scores (p = 0.66) or postprocedural pain scores (p = 0.21) between the two groups.[6] This suggests that the lower concentration may be a viable alternative with a potentially improved safety profile.[6]
The following tables summarize the quantitative data from these comparative studies, providing a clear overview of the statistical findings on pain scores.
| Study | Anesthetics Compared | Procedure | Pain Scale | Mean Pain Score (Proparacaine) | Mean Pain Score (Comparator) | P-value | Key Findings |
| Bartfield et al.[4] | Proparacaine vs. Tetracaine | Instillation | 100 mm VAS | Not specified directly, but 24 mm lower than tetracaine | Not specified directly | < 0.0002 | Proparacaine causes significantly less pain on instillation. |
| Moura et al.[5] | Proparacaine 0.5% vs. Proparacaine 0.5% + Lidocaine 4% vs. Lidocaine gel 3.5% | Intravitreal Injection | 0-10 NRS | 1.78 (Needle), 1.45 (Burning) | 1.75 (Needle), 1.58 (Burning) for combo; 1.48 (Needle), 1.13 (Burning) for gel | 0.38 (Needle), 0.23 (Burning) | No significant difference in pain control among the three anesthetics. |
| Shah et al.[6] | Proparacaine 0.5% vs. Proparacaine 0.25% | Routine Ocular Procedures | VAS | 8.0803 (Intraprocedural) | 6.9663 (Intraprocedural) | 0.66 | No significant difference in pain scores between the two concentrations. |
| Moshirfar et al.[7] | Proparacaine vs. Tetracaine | LASIK and PRK | 0-10 Scale | Higher pain on instillation | Lower pain on instillation | Significant | Tetracaine caused more pain on instillation but provided better analgesia 30 minutes post-LASIK. |
| Shafi et al.[8] | Topical Proparacaine vs. Pledget with Proparacaine | Intravitreal Injection | VAS | Higher mean pain scores at all time points (not statistically significant) | Lower mean pain scores at all time points | > 0.05 | No statistically significant enhancement of anesthesia with an additional proparacaine-soaked pledget. |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpreting the results. Below are detailed descriptions of the experimental protocols from the key comparative studies cited.
Study 1: Comparison of Proparacaine and Tetracaine Eye Anesthetics[4]
-
Objective: To compare the pain of instillation and duration of activity of proparacaine and tetracaine.
-
Study Design: A prospective, randomized, double-masked, contralateral eye study.
-
Participants: 23 healthy volunteers.
-
Procedure: Each participant received one drop of proparacaine in one eye and one drop of tetracaine in the other. The order of administration was randomized.
-
Pain Assessment: Immediately after instillation, participants rated the pain on a 100 mm Visual Analog Scale (VAS).
-
Duration of Anesthesia: The time until the return of the corneal blink reflex was measured using a cotton wisp.
-
Statistical Analysis: The Sign test was used to analyze pain scores, and the Wilcoxon rank-sum test was used for the duration of anesthesia. A p-value of less than 0.05 was considered significant.
Study 2: Patient Assessment of Topical Anesthetic Effectiveness for Intravitreal Injections[5]
-
Objective: To compare the effectiveness of three different topical anesthetic regimens for pain control during intravitreal injections.
-
Study Design: A prospective, randomized study.
-
Participants: 120 patients undergoing intravitreal injections.
-
Procedure: Patients were randomly assigned to one of three groups: Group 1 received proparacaine HCL 0.5%, Group 2 received proparacaine HCL 0.5% + 4% lidocaine liquid drops, and Group 3 received 3.5% lidocaine gel.
-
Pain Assessment: Approximately 10 seconds after the injection, patients graded the pain associated with the lid speculum, the needle, and any burning sensation on a numerical rating scale from 0 (no pain) to 10 (worst imaginable pain).
-
Statistical Analysis: Statistical analysis was performed to compare the pain scores among the three groups.
Study 3: Comparison of the effectiveness of 0.5% and 0.25% proparacaine hydrochloride eye drops[6]
-
Objective: To compare the anesthetic effectiveness of 0.5% and 0.25% proparacaine eye drops for routine ocular procedures.
-
Study Design: A randomized controlled study.
-
Participants: 137 patients (274 eyes) undergoing various ocular procedures.
-
Procedure: Patients were categorized into two groups: Group A received 0.5% proparacaine and Group B received 0.25% proparacaine.
-
Pain Assessment: Intraprocedural and postprocedural pain was assessed using a Visual Analog Scale (VAS).
-
Statistical Analysis: Statistical tests were used to compare the mean VAS scores between the two groups. A p-value of less than 0.05 was considered statistically significant.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of proparacaine and a typical experimental workflow for a comparative pain study.
Caption: Mechanism of action of Proparacaine in blocking pain signals.
Caption: Workflow of a comparative study on anesthetic pain scores.
References
- 1. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. proparacaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A comparison of proparacaine and tetracaine eye anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Comparison of the effectiveness of 0.5% and 0.25% proparacaine hydrochloride eye drops as topical anesthetics in routine ocular investigations and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective, randomized, contralateral eye comparison of tetracaine and proparacaine for pain control in laser in situ keratomileusis and photorefractive keratectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of different topical anesthetic methods for intravitreal injections: a randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Novel Propanocaine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Propanocaine, a widely used local anesthetic, with established alternatives. It further outlines the essential experimental protocols and a framework for evaluating the efficacy and safety of novel this compound derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of next-generation local anesthetics.
Comparative Performance Data
To establish a performance benchmark, this section compares this compound (Proparacaine) with two commonly used local anesthetics, Lidocaine and Bupivacaine. Due to the limited availability of public data on a wide range of novel this compound derivatives, this comparison focuses on the parent compound and provides a basis for evaluating future derivatives.
| Parameter | This compound (Proparacaine) | Lidocaine | Bupivacaine |
| Chemical Class | Aminoester | Aminoamide | Aminoamide |
| Potency (Relative to Procaine) | High | Intermediate | High |
| Onset of Action | Very Rapid (≤ 30 seconds)[1] | Rapid (2-5 minutes) | Slower (5-10 minutes) |
| Duration of Action | Short (~15 minutes)[1] | Intermediate (1-2 hours) | Long (2-4 hours) |
| Primary Clinical Use | Ophthalmic Anesthesia[1][2] | Dental, Minor Surgical Procedures | Epidural Anesthesia, Nerve Blocks |
| Metabolism | Hydrolysis by plasma esterases[1] | Hepatic metabolism | Hepatic metabolism |
| Systemic Toxicity | Lower risk due to rapid hydrolysis[1] | Moderate risk | Higher risk of cardiotoxicity |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Local anesthetics, including this compound and its derivatives, exert their effects by blocking the propagation of nerve impulses.[3][4][5][6] The primary molecular target is the voltage-gated sodium channel within the neuronal cell membrane.[3][4][6] By binding to a specific site within the channel pore, these agents prevent the influx of sodium ions that is necessary for the generation and conduction of action potentials.[1][4][6] This inhibition of ion flow effectively blocks nerve conduction, resulting in a loss of sensation in the localized area.[5]
Experimental Protocols for Performance Evaluation
The following are detailed methodologies for key experiments to benchmark the performance of novel this compound derivatives.
In-Vitro Potency Assay: Electrophysiological Recording from Isolated Neurons
Objective: To determine the concentration-dependent inhibitory effect of a novel derivative on voltage-gated sodium channels.
Methodology:
-
Cell Culture: Utilize a neuronal cell line (e.g., ND7/23 cells) expressing the target voltage-gated sodium channels. Culture the cells under standard conditions.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings.
-
Voltage Protocol: Hold the cell membrane potential at a level where sodium channels are in a resting state (e.g., -100 mV). Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV).
-
Drug Application: Perfuse the cells with increasing concentrations of the novel this compound derivative.
-
Data Acquisition: Record the peak inward sodium current at each concentration.
-
Data Analysis: Plot the percentage inhibition of the sodium current against the drug concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).
In-Vivo Efficacy Assay: Rodent Sciatic Nerve Block Model
Objective: To evaluate the onset and duration of sensory and motor blockade of a novel derivative in a live animal model.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Anesthesia: Lightly anesthetize the animals with isoflurane.
-
Drug Administration: Inject a defined volume and concentration of the novel this compound derivative perineurally to the sciatic nerve.
-
Sensory Block Assessment (Hot Plate Test):
-
Place the rat on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Measure the latency for the rat to exhibit a nociceptive response (e.g., paw withdrawal or licking).
-
Perform this test at baseline and at regular intervals post-injection. An increase in latency indicates a sensory block.
-
-
Motor Block Assessment (Extensor Postural Thrust Test):
-
Measure the extensor postural thrust of the injected limb.
-
A decrease in the force exerted indicates a motor block.
-
Perform this test at baseline and at regular intervals post-injection.
-
-
Data Analysis: Determine the time to onset of the block (first significant increase in latency or decrease in thrust) and the duration of the block (time until the response returns to baseline).
In-Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the potential toxicity of a novel derivative on relevant cell types.
Methodology:
-
Cell Culture: Culture relevant cells (e.g., human keratinocytes or fibroblasts) in 96-well plates.
-
Drug Exposure: Treat the cells with a range of concentrations of the novel this compound derivative for a specified period (e.g., 24 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control. Determine the CC50 value (the concentration at which 50% of the cells are viable).
Framework for Evaluating Novel this compound Derivatives
When designing and evaluating novel this compound derivatives, consider the following structure-activity relationships to predict performance:
-
Lipophilicity: Increasing the lipophilicity of the aromatic ring or the tertiary amine can enhance potency and duration of action, but may also increase toxicity.
-
Ester Linkage: Modification of the ester linkage can alter the rate of hydrolysis by plasma esterases, thereby influencing the duration of action and systemic toxicity. More stable esters will have a longer duration but may have a higher risk of systemic side effects.
-
Amine Group: The pKa of the tertiary amine influences the onset of action. A pKa closer to the physiological pH will result in a more rapid onset.
By systematically applying these experimental protocols and considering these structure-activity relationships, researchers can effectively benchmark the performance of novel this compound derivatives against existing local anesthetics and accelerate the development of safer and more effective pain management therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Local Anaesthestics | PPTX [slideshare.net]
- 4. Screening of local anaesthetics.advaith. | PPTX [slideshare.net]
- 5. dovepress.com [dovepress.com]
- 6. Proparacaine | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Propanocaine
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Propanocaine, a local anesthetic. Adherence to these procedures is critical to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound hydrochloride is considered a hazardous substance.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is governed by regulations for pharmaceutical and hazardous chemical waste.[5][6] Do not dispose of this compound by pouring it down the sink or drain, or by discarding it in the regular trash.[4]
1. Waste Identification and Segregation:
-
Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, absorbent pads, and empty vials, should be considered contaminated waste.
-
Unused or Expired this compound: Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.
2. Waste Collection and Containment:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with the words "Hazardous Waste" and the specific chemical name, "this compound Waste."
-
Liquid Waste: If you have this compound in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
3. Spill Management:
-
In the event of a spill, immediately notify others in the area and evacuate if necessary.[4]
-
For small spills, if it is safe to do so, use absorbent pads to clean up the liquid.[4]
-
Wipe the spill area with soap and water after the initial cleanup.[4]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[4]
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[4]
4. Final Disposal:
-
All this compound waste must be disposed of through a licensed and authorized waste management company.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
The following table summarizes key hazard information for this compound Hydrochloride based on available Safety Data Sheets (SDS).
| Hazard Information | Details | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3][7] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [3] |
| Eye Irritation | Causes serious eye irritation. | [3] |
| Skin Sensitization | May cause an allergic skin reaction. | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
